molecular formula C19H18N2O4S B1668645 MSDC 0160 CAS No. 146062-49-9

MSDC 0160

Katalognummer: B1668645
CAS-Nummer: 146062-49-9
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: IRNJSRAGRIZIHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[[4-[2-(5-ethyl-2-pyridinyl)-2-oxoethoxy]phenyl]methyl]thiazolidine-2,4-dione is an aromatic ether.
Mitoglitazone has been used in trials studying the treatment of Type 2 Diabetes and Alzheimer's Disease.
MITOGLITAZONE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
an mTOT (mitochondrial target of thiazolidinediones) modulator for insulin sensitization;  structure in first source

Eigenschaften

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,17H,2,9,11H2,1H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNJSRAGRIZIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317736
Record name Mitoglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146062-49-9
Record name Mitoglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146062-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitoglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitoglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11721
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mitoglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITOGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29I7RP18RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to MSDC-0160: A Mitochondrial Pyruvate Carrier Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSDC-0160 is a novel, orally available, small-molecule insulin sensitizer that modulates the mitochondrial pyruvate carrier (MPC). By targeting the MPC, MSDC-0160 influences cellular metabolism and has demonstrated therapeutic potential in type 2 diabetes and neurodegenerative diseases such as Parkinson's and Alzheimer's. This technical guide provides a comprehensive overview of MSDC-0160, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and providing detailed experimental protocols for its characterization. The guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic targeting of mitochondrial metabolism.

Introduction

Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide range of human diseases. The mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex located on the inner mitochondrial membrane, plays a critical role in cellular metabolism by transporting pyruvate from the cytosol into the mitochondrial matrix. Once inside the mitochondria, pyruvate is a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.

MSDC-0160, also known as mitoglitazone, is a thiazolidinedione (TZD) derivative that has been shown to modulate the MPC. Unlike earlier TZDs, MSDC-0160 exhibits a "PPARγ-sparing" mechanism, meaning it has significantly lower affinity for the peroxisome proliferator-activated receptor-gamma (PPARγ), thereby potentially avoiding the side effects associated with PPARγ activation. This guide will delve into the technical details of MSDC-0160's interaction with the MPC and its downstream effects.

Mechanism of Action

MSDC-0160's primary mechanism of action is the modulation of the mitochondrial pyruvate carrier, which is a key component of the mitochondrial target of thiazolidinediones (mTOT). By inhibiting the transport of pyruvate into the mitochondria, MSDC-0160 initiates a cascade of metabolic and signaling events.[1][2] A key downstream consequence of MPC modulation by MSDC-0160 is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[3] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its overactivation is implicated in various diseases.

Signaling Pathway

The inhibition of the MPC by MSDC-0160 leads to a decrease in mitochondrial pyruvate oxidation, which in turn alters the cellular energy state and signaling pathways. A key pathway affected is the mTOR pathway. The reduction in mitochondrial metabolism is thought to lead to a decrease in the activity of mTORC1, a component of the mTOR pathway. This subsequently leads to the induction of autophagy, a cellular recycling process that is often impaired in neurodegenerative diseases.

MSDC-0160 Signaling Pathway MSDC0160 MSDC-0160 MPC Mitochondrial Pyruvate Carrier (MPC) MSDC0160->MPC inhibits Pyruvate_uptake Mitochondrial Pyruvate Uptake MPC->Pyruvate_uptake facilitates Mito_Metabolism Mitochondrial Metabolism Pyruvate_uptake->Mito_Metabolism mTOR_pathway mTOR Signaling (e.g., p-mTOR, p-p70S6K) Mito_Metabolism->mTOR_pathway regulates Autophagy Autophagy mTOR_pathway->Autophagy inhibits Neuroinflammation Neuroinflammation mTOR_pathway->Neuroinflammation promotes Neuroprotection Neuroprotection Autophagy->Neuroprotection promotes Neuroinflammation->Neuroprotection inhibits Experimental Workflow for MSDC-0160 Characterization cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies MPC_activity Mitochondrial Pyruvate Carrier (MPC) Activity Assay Mito_resp Mitochondrial Respiration (Seahorse Assay) MPC_activity->Mito_resp mTOR_signal mTOR Signaling (Western Blot) Mito_resp->mTOR_signal Neurotoxin_model Neurotoxin-induced Cell Death Model (e.g., MPP+) mTOR_signal->Neurotoxin_model PK_studies Pharmacokinetic Studies Neurotoxin_model->PK_studies Efficacy_models Disease Models (e.g., MPTP, 6-OHDA) PK_studies->Efficacy_models Behavioral Behavioral Testing Efficacy_models->Behavioral Histology Histological Analysis Efficacy_models->Histology

References

MSDC-0160: A Technical Guide to its Role in Insulin Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSDC-0160, also known as mitoglitazone, is a novel insulin-sensitizing agent that represents a significant advancement in the understanding and potential treatment of type 2 diabetes and other metabolic diseases. As a thiazolidinedione (TZD), it shares a structural lineage with established drugs like pioglitazone but distinguishes itself through a unique mechanism of action that spares direct activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] This key difference is associated with a more favorable side-effect profile, potentially mitigating the dose-limiting adverse effects linked to traditional TZDs.[2][3][4]

The primary molecular target of MSDC-0160 is the mitochondrial pyruvate carrier (MPC), a critical component of the newly identified mitochondrial target of thiazolidinediones (mTOT).[2][5] By modulating the MPC, MSDC-0160 influences cellular metabolism at a fundamental level, leading to improved insulin sensitivity. This technical guide provides an in-depth exploration of the core mechanisms, quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways and experimental workflows related to MSDC-0160's role in insulin sensitization.

Core Mechanism of Action: Modulation of the Mitochondrial Pyruvate Carrier

MSDC-0160 exerts its insulin-sensitizing effects by modulating the transport of pyruvate into the mitochondria.[6][7] Pyruvate, the end product of glycolysis, is a crucial substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The mitochondrial pyruvate carrier (MPC), a heterodimer of MPC1 and MPC2, facilitates the entry of pyruvate into the mitochondrial matrix.

By partially inhibiting the MPC, MSDC-0160 reduces the influx of pyruvate into the mitochondria. This action initiates a cascade of metabolic reprogramming, including a shift in substrate utilization. This modulation of mitochondrial metabolism is believed to be the primary mechanism through which MSDC-0160 improves insulin sensitivity, without the direct PPARγ activation that characterizes older TZDs.[7] This targeted action has been shown to produce glucose-lowering effects comparable to pioglitazone but with a reduced incidence of side effects such as fluid retention and weight gain.[3][4]

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of MSDC-0160 have been evaluated in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: Preclinical Efficacy of MSDC-0160
ParameterModel SystemTreatmentResultReference
MPC Inactivation (IC50)In vitroMSDC-01601.2 µM[1]
PPARγ Activation (IC50)In vitroMSDC-016031.65 µM[1]
Insulin-Stimulated Lipogenesis3T3-L1 AdipocytesMSDC-0160Dose-dependent enhancement[1]
Blood Glucose LevelsKKAγ Mice (obese, hyperglycemic, hyperinsulinemic, insulin-resistant)100 mg/kg dietary administrationLowered blood glucose levels[1]
Table 2: Phase IIb Clinical Trial Results of MSDC-0160 in Patients with Type 2 Diabetes (12-Week Study)
ParameterPlaceboMSDC-0160 (50 mg)MSDC-0160 (100 mg)MSDC-0160 (150 mg)Pioglitazone (45 mg)Reference
Change in Fasting Plasma Glucose (mg/dL) ---18.4 (p=0.0057)-28.9 (p<0.0001)-31.0 (p<0.0001)
Change in HbA1c (%) Increase-Similar to PioglitazoneSimilar to PioglitazoneSignificant Reduction[3][4]
Reduction in Hematocrit, RBCs, and Total Hemoglobin --50% less than Pioglitazone50% less than PioglitazoneSignificant Reduction[3][4]
Increase in High-Molecular-Weight (HMW) Adiponectin --Smaller increase than Pioglitazone (p<0.0001)Smaller increase than Pioglitazone (p<0.0001)Significant Increase[3][4]
Incidence of Edema (%) 11.411.813.05.78.5

Signaling Pathways

The modulation of the mitochondrial pyruvate carrier by MSDC-0160 initiates a signaling cascade that extends beyond immediate metabolic adjustments, notably impacting the mTOR (mammalian target of rapamycin) pathway. The following diagram illustrates this proposed signaling pathway.

MSDC0160 MSDC-0160 MPC Mitochondrial Pyruvate Carrier (MPC) MSDC0160->MPC Inhibits Pyruvate_Mito Mitochondrial Pyruvate MPC->Pyruvate_Mito Metabolic_Shift Metabolic Shift (Increased Fatty Acid Oxidation) MPC->Metabolic_Shift Modulates TCA TCA Cycle Pyruvate_Mito->TCA mTOR mTOR Signaling Metabolic_Shift->mTOR Inhibits Insulin_Sensitivity Improved Insulin Sensitivity Metabolic_Shift->Insulin_Sensitivity Leads to Autophagy Autophagy mTOR->Autophagy Inhibits Inflammation Inflammation mTOR->Inflammation Promotes Autophagy->Insulin_Sensitivity Contributes to Inflammation->Insulin_Sensitivity Reduces Glycolysis Glycolysis Pyruvate_Cyto Cytosolic Pyruvate Glycolysis->Pyruvate_Cyto Pyruvate_Cyto->MPC Transport

Caption: MSDC-0160 signaling pathway. (Within 100 characters)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of MSDC-0160.

Measurement of Mitochondrial Pyruvate Carrier (MPC) Activity

This protocol is adapted from established methods for measuring MPC activity using radiolabeled pyruvate.

Objective: To determine the inhibitory effect of MSDC-0160 on MPC activity in isolated mitochondria.

Materials:

  • Isolated mitochondria from a relevant tissue source (e.g., liver, muscle).

  • Assay Buffer: 120 mM KCl, 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, pH 7.2.

  • [1-14C]-pyruvate (radiolabeled pyruvate).

  • Unlabeled pyruvate.

  • Mitochondrial inhibitors (e.g., rotenone, antimycin A) to prevent pyruvate metabolism.

  • MPC inhibitor (e.g., UK-5099) as a positive control.

  • MSDC-0160 at various concentrations.

  • Stop Solution: 20 µM UK-5099 in assay buffer.

  • Scintillation fluid and vials.

Procedure:

  • Isolate mitochondria from the chosen tissue using differential centrifugation.

  • Resuspend the mitochondrial pellet in Assay Buffer to a final protein concentration of 1-2 mg/mL.

  • Pre-incubate aliquots of the mitochondrial suspension with mitochondrial inhibitors (e.g., 2 µM rotenone, 1 µM antimycin A) for 5 minutes at room temperature to prevent pyruvate metabolism.

  • Add MSDC-0160 (at desired concentrations) or the positive control (UK-5099) to the pre-incubated mitochondria and incubate for a further 5 minutes.

  • Initiate the transport assay by adding [1-14C]-pyruvate to a final concentration of 50 µM.

  • After a defined time (e.g., 30 seconds, 1 minute, 2 minutes), terminate the reaction by adding ice-cold Stop Solution.

  • Rapidly filter the mitochondrial suspension through a glass fiber filter and wash with ice-cold Assay Buffer to remove external radiolabel.

  • Place the filter in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the rate of pyruvate uptake and determine the IC50 of MSDC-0160.

Insulin-Stimulated Lipogenesis in 3T3-L1 Adipocytes

This protocol outlines the procedure to assess the effect of MSDC-0160 on insulin-stimulated lipid synthesis in a common in vitro model of adipocytes.

Objective: To quantify the effect of MSDC-0160 on the rate of insulin-stimulated lipogenesis.

Materials:

  • Differentiated 3T3-L1 adipocytes.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [3H]-glucose.

  • Insulin.

  • MSDC-0160.

  • Scintillation fluid.

  • Toluene-based extraction solvent.

Procedure:

  • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • On the day of the assay, wash the differentiated adipocytes with KRH buffer.

  • Pre-incubate the cells with varying concentrations of MSDC-0160 in KRH buffer for 2 hours.

  • Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 30 minutes.

  • Add [3H]-glucose to all wells and incubate for 2 hours.

  • Terminate the assay by washing the cells with ice-cold PBS.

  • Lyse the cells and extract the lipids using a toluene-based extraction solvent.

  • Transfer the lipid-containing organic phase to a scintillation vial.

  • Allow the solvent to evaporate.

  • Add scintillation fluid and measure the radioactivity to quantify the amount of [3H]-glucose incorporated into lipids.

  • Express the results as a fold-change over the basal (unstimulated) condition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of MSDC-0160 in a preclinical model of metabolic disease.

Animal_Model Animal Model Selection (e.g., KKAγ mice) Acclimatization Acclimatization & Baseline Measurements (Blood Glucose, Body Weight) Animal_Model->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Treatment Treatment Administration (MSDC-0160, Vehicle Control) Randomization->Treatment Monitoring In-life Monitoring (Weekly Blood Glucose, Body Weight) Treatment->Monitoring Terminal Terminal Endpoint (e.g., 12 weeks) Monitoring->Terminal Tissue_Collection Tissue & Blood Collection Terminal->Tissue_Collection Analysis Biochemical & Histological Analysis (e.g., Plasma Insulin, Liver Triglycerides) Tissue_Collection->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

Caption: In vivo experimental workflow. (Within 100 characters)

Conclusion

MSDC-0160 represents a promising therapeutic agent for insulin resistance and type 2 diabetes. Its unique mechanism of action, centered on the modulation of the mitochondrial pyruvate carrier, offers the potential for effective glycemic control with a reduced burden of the side effects associated with direct PPARγ activation. The data from preclinical and clinical studies support its efficacy in improving insulin sensitivity and lowering blood glucose. The detailed experimental protocols and workflow provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of MSDC-0160 and other mTOT modulators. The continued exploration of this novel class of insulin sensitizers holds significant promise for the future of metabolic disease treatment.

References

A Deep Dive into the Neuroprotective Properties of MSDC-0160: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSDC-0160, a novel modulator of the mitochondrial pyruvate carrier (MPC), has emerged as a promising therapeutic candidate for neurodegenerative diseases. Originally developed as an insulin sensitizer for type 2 diabetes, its unique mechanism of action, which is distinct from traditional thiazolidinediones (TZDs), has garnered significant interest for its potential to combat the underlying pathologies of diseases like Parkinson's and Alzheimer's. This technical guide provides an in-depth analysis of the neuroprotective properties of MSDC-0160, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols used in its evaluation.

Core Mechanism of Action: Modulating Mitochondrial Metabolism

MSDC-0160 exerts its neuroprotective effects by targeting the mitochondrial pyruvate carrier (MPC), a crucial gatekeeper for pyruvate's entry into the mitochondria.[1][2][3] By modulating the MPC, MSDC-0160 effectively reduces the influx of pyruvate, a key substrate for the tricarboxylic acid (TCA) cycle.[1] This action triggers a metabolic shift, prompting cells to utilize alternative energy sources such as fatty acids and ketone bodies through processes like beta-oxidation and ketogenesis.[3][4] This metabolic reprogramming is believed to be central to its neuroprotective and anti-inflammatory effects.[3][4]

A key downstream consequence of MPC modulation by MSDC-0160 is the attenuation of the mammalian target of rapamycin (mTOR) signaling pathway.[1][4][5] The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is implicated in various neurodegenerative diseases.[5] By inhibiting the over-activation of mTOR, MSDC-0160 promotes autophagy, the cellular process for clearing damaged organelles and misfolded proteins, such as α-synuclein, which is a hallmark of Parkinson's disease.[1][5]

Furthermore, MSDC-0160 has demonstrated significant anti-inflammatory properties.[1][5][6] It has been shown to reduce the activation of microglia and astrocytes and decrease the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.[1] This reduction in neuroinflammation is a critical aspect of its neuroprotective profile.

It is important to note that unlike first-generation TZDs, MSDC-0160 exhibits a high selectivity for the MPC over the peroxisome proliferator-activated receptor-gamma (PPARγ).[5][7] This selectivity is significant as it allows for the desired metabolic effects in the brain without the adverse side effects associated with potent PPARγ activation.[5][8]

Signaling Pathway of MSDC-0160's Neuroprotective Action

MSDC0160_Pathway cluster_Mitochondria Mitochondrion cluster_Cellular_Processes Cellular Processes Pyruvate_cyto Pyruvate (cytosol) MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Transport Pyruvate_mito Pyruvate (matrix) MPC->Pyruvate_mito mTOR mTOR Pathway MPC->mTOR Modulates TCA TCA Cycle Pyruvate_mito->TCA ROS Reactive Oxygen Species (ROS) TCA->ROS Autophagy Autophagy mTOR->Autophagy Inhibits Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) mTOR->Neuroinflammation Promotes Cell_Survival Neuronal Survival Autophagy->Cell_Survival Promotes Alpha_Synuclein α-synuclein clearance Autophagy->Alpha_Synuclein Promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) Neuroinflammation->Pro_inflammatory_Cytokines Releases Pro_inflammatory_Cytokines->Cell_Survival Inhibits MSDC0160 MSDC-0160 MSDC0160->MPC Inhibits MSDC0160->Neuroinflammation Inhibits

MSDC-0160's core mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for MSDC-0160 in various studies.

Table 1: In Vitro Binding Affinity

TargetIC50 (µM)Reference
Mitochondrial Pyruvate Carrier (MPC)1.2[7]
PPARγ31.65[7]

Table 2: Summary of Key Preclinical Findings

Model SystemKey FindingsReference
Parkinson's Disease Models
MPTP-induced mouse modelReduced loss of tyrosine hydroxylase (TH)-positive neurons; Reduced microglial and astrocyte activation (Iba-1, GFAP); Decreased iNOS expression.[1]
Engrailed-1 (En1+/-) heterozygous mouse modelReduced nigrostriatal degeneration; Attenuated motor deficits; Prevented overactivation of mTOR.[1][7]
6-OHDA-induced rat modelImproved motor behavior; Decreased dopaminergic denervation; Reduced mTOR activity and neuroinflammation; Increased ketogenesis, beta-oxidation, and glutamate oxidation.[3][4]
C. elegans (α-synuclein overexpression)Rescued dopaminergic neurons; Neuroprotection blocked by knockdown of MPC1, mTOR, AKT-1, or RHEB-1 orthologs.[1]
Alzheimer's Disease Models
Mouse model of Alzheimer's DiseaseReduced size and number of plaques; Improved learning.[8]

Table 3: Summary of Key Clinical Findings

Study Phase & PopulationDosageDurationKey FindingsReference
Phase IIa in mild to moderate Alzheimer's Disease (non-diabetic)150 mg/day3 monthsMaintained brain glucose utilization (FDG-PET) in specific regions (anterior and posterior cingulate, parietal, lateral temporal, medial temporal cortices) compared to decline in placebo group.[1][9][10][11][12]
Phase IIb in Type 2 DiabetesNot specified3 monthsReduced plasma glucose with effects similar to pioglitazone but without its side effects.[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
  • Animal Model: Adult male Sprague-Dawley rats.[13]

  • Procedure:

    • Rats were pre-treated with desipramine (15 mg/kg, s.c.) to protect noradrenergic neurons.[13]

    • 30 minutes later, a unilateral injection of 6-OHDA (3 µg/µl in 0.9% NaCl) was made into the substantia nigra pars compacta (SNc) at a flow rate of 0.5 µl/min. Sham-operated animals received a vehicle injection.[13]

  • MSDC-0160 Treatment:

    • Rats received a daily oral gavage of MSDC-0160 (30 mg/kg) or placebo (1% methylcellulose with 0.01% Tween 80) starting 4 days before the 6-OHDA injection and continuing for 14 days post-surgery.[13]

  • Outcome Measures:

    • Behavioral: Motor function tests (e.g., cylinder test, apomorphine-induced rotations).[3]

    • Histological: Immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the SNc and striatum.[3]

    • Biochemical: Western blot analysis of mTOR pathway proteins (e.g., phosphorylated S6) and inflammatory markers (e.g., iNOS) in brain tissue.[4]

    • Metabolomic: Nuclear magnetic resonance (NMR)-based metabolomics of serum samples to assess changes in energy metabolism.[3]

In Vivo α-synuclein Overexpression and Pre-formed Fibril (PFF) Models
  • Animal Models: Rats and mice.[14]

  • Procedures:

    • AAV-α-synuclein Model: Adeno-associated viral vectors were used to overexpress human α-synuclein in the substantia nigra of rats.[14]

    • PFF Seeding Model: Mice were injected with α-synuclein pre-formed fibrils to induce aggregation of endogenous α-synuclein.[14]

  • MSDC-0160 Treatment:

    • Animals had free access to chow containing MSDC-0160 (30 mg/kg) or a placebo.[14]

  • Outcome Measures:

    • Histological: Immunohistochemical analysis for α-synuclein aggregates (including phosphorylated and nitrated forms) and dopaminergic neuron markers.[14]

    • Biochemical: Analysis of inflammatory and lysosomal markers in brain tissue.[14]

Phase IIa Clinical Trial in Alzheimer's Disease
  • Study Population: Non-diabetic patients aged 55-85 with a diagnosis of mild to moderate dementia due to Alzheimer's disease.[10][11][15]

  • Study Design: Randomized, placebo-controlled trial.[15]

  • Intervention:

    • MSDC-0160 (150 mg, once daily) or placebo for 12 weeks.[10][11]

  • Primary Outcome Measure:

    • Change in brain glucose metabolism as measured by fluorodeoxyglucose positron emission tomography (FDG-PET) scans at baseline and after 12 weeks. The analysis focused on specific brain regions known to be affected in Alzheimer's disease.[10][11][12][15]

  • Secondary Outcome Measures:

    • Cognitive function assessments.[8]

    • Blood-based biomarkers, such as high molecular weight adiponectin, to assess insulin sensitivity.[12]

General Experimental Workflow for Preclinical Neuroprotection Studies

Preclinical_Workflow cluster_Model Model Induction cluster_Treatment Treatment Phase cluster_Analysis Outcome Analysis Model_Selection Select Model (e.g., 6-OHDA, MPTP, Genetic) Induce_Pathology Induce Neurodegenerative Pathology Model_Selection->Induce_Pathology Treatment_Group Administer MSDC-0160 Induce_Pathology->Treatment_Group Control_Group Administer Placebo/Vehicle Induce_Pathology->Control_Group Behavioral Behavioral Testing (Motor Function) Treatment_Group->Behavioral Control_Group->Behavioral Histology Post-mortem Histology (Neuron Counts, Pathology) Behavioral->Histology Biochemistry Biochemical Analysis (Western Blot, ELISA) Histology->Biochemistry Metabolomics Metabolomic Profiling (NMR, Mass Spec) Biochemistry->Metabolomics

A generalized workflow for preclinical evaluation.

Discussion and Future Directions

The collective evidence strongly supports the neuroprotective potential of MSDC-0160. Its unique mechanism of action, centered on the modulation of the mitochondrial pyruvate carrier and the subsequent impact on cellular metabolism, mTOR signaling, and neuroinflammation, presents a multifaceted approach to combating neurodegeneration. Preclinical studies have consistently demonstrated its efficacy in various models of Parkinson's disease, and early clinical data in Alzheimer's disease are encouraging.[1][3][4][9]

However, some studies have indicated that the effects of MSDC-0160 on α-synuclein aggregation may be complex and context-dependent. In certain models lacking underlying inflammation or metabolic deficits, MSDC-0160 did not reduce α-synuclein accumulation and, in one instance, was associated with increased levels of aggregated α-synuclein.[14][16] This highlights the importance of patient stratification and the potential for targeted therapeutic application in individuals with specific metabolic or inflammatory profiles.

Future research should focus on further elucidating the precise molecular interactions of MSDC-0160 with the MPC and downstream signaling cascades. Long-term efficacy and safety studies in larger patient cohorts are necessary to fully establish its therapeutic utility in both Parkinson's and Alzheimer's diseases. Additionally, exploring the potential of MSDC-0160 in combination with other therapeutic agents could offer synergistic benefits. The development of biomarkers to identify patients most likely to respond to MSDC-0160 therapy will be crucial for its successful clinical translation.

Conclusion

MSDC-0160 represents a novel and promising strategy for the treatment of neurodegenerative diseases. By targeting the fundamental process of mitochondrial metabolism, it addresses multiple pathological hallmarks, including impaired energy metabolism, aberrant protein aggregation, and neuroinflammation. The data presented in this technical guide underscore the significant potential of MSDC-0160 and provide a solid foundation for its continued development as a disease-modifying therapy.

References

Preclinical Profile of MSDC-0160: A Novel Mitochondrial Modulator for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preclinical research on MSDC-0160, an investigational therapeutic for Parkinson's disease. It details the compound's mechanism of action, summarizes key quantitative findings from various in vitro and in vivo models, and outlines the experimental protocols employed in these pivotal studies.

Introduction: Targeting Mitochondrial Dysfunction in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A growing body of evidence implicates mitochondrial dysfunction as a central player in the pathophysiology of PD.[1] Mitochondria are crucial for cellular energy production, and their impairment can lead to a cascade of detrimental events, including oxidative stress, neuroinflammation, and the accumulation of misfolded proteins like alpha-synuclein.[2][3]

MSDC-0160, initially developed as an insulin sensitizer for type 2 diabetes, has emerged as a promising candidate for a disease-modifying therapy for Parkinson's disease.[4][5] It represents a new class of drugs known as mTOT (mitochondrial Target of Thiazolidinediones) modulators.[6][7] Unlike earlier thiazolidinediones, MSDC-0160 exhibits a "PPARγ-sparing" mechanism, allowing for potentially higher brain exposures with fewer side effects associated with PPARγ activation.[8][9] This guide synthesizes the preclinical data that supports the advancement of MSDC-0160 into clinical investigation for Parkinson's disease.

Mechanism of Action: Modulating the Mitochondrial Pyruvate Carrier (MPC)

MSDC-0160 exerts its neuroprotective effects by modulating the mitochondrial pyruvate carrier (MPC), a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2][7] By inhibiting the MPC, MSDC-0160 initiates a metabolic shift, leading to a series of downstream effects that counter the pathological processes in Parkinson's disease.[1][10]

The key steps in the proposed signaling pathway are:

  • MPC Modulation : MSDC-0160 slows the transport of pyruvate into the mitochondria.[8]

  • Metabolic Reprogramming : This limitation on pyruvate utilization leads to an increased reliance on alternative energy sources, such as ketogenesis and beta-oxidation.[1][10]

  • mTOR Pathway Inhibition : The altered metabolic state mitigates the over-activation of the mammalian target of rapamycin (mTOR), a critical nutrient-sensing pathway that is often dysregulated in Parkinson's disease.[2][11]

  • Autophagy Enhancement : Inhibition of the mTOR pathway promotes autophagy, the cellular process for clearing damaged organelles and misfolded proteins, including alpha-synuclein.[3][8]

  • Neuroinflammation Reduction : MSDC-0160 has been shown to reduce markers of neuroinflammation, such as the activation of microglia and astrocytes.[4][8]

  • Neuroprotection : The culmination of these effects is the protection of dopaminergic neurons from degeneration.[4][12]

MSDC-0160 Signaling Pathway cluster_mitochondrion Mitochondrion cluster_cell Cellular Processes Pyruvate_cyto Pyruvate (Cytosol) MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Transport Pyruvate_mito Pyruvate (Matrix) MPC->Pyruvate_mito mTOR mTOR Pathway MPC->mTOR Modulates TCA TCA Cycle Pyruvate_mito->TCA Autophagy Autophagy mTOR->Autophagy Inhibits Neuroinflammation Neuroinflammation mTOR->Neuroinflammation Promotes Neuroprotection Neuroprotection Autophagy->Neuroprotection Contributes to Neuron Dopaminergic Neuron Neuroinflammation->Neuron Damages MSDC0160 MSDC-0160 MSDC0160->MPC Modulates/Inhibits

Caption: Proposed signaling pathway of MSDC-0160 in Parkinson's disease.

Summary of Preclinical Data

MSDC-0160 has been evaluated in a variety of preclinical models, including cell-based assays and rodent models of Parkinson's disease. The following tables summarize the key quantitative findings from these studies.

Model SystemTreatment/InsultMSDC-0160 ConcentrationKey FindingsReference
Lund Human Mesencephalic (LUHMES) CellsMPP+10 µMPrevented the loss of tyrosine hydroxylase (TH)-immunoreactive cells.[7]
Primary Mouse Mesencephalic NeuronsMPTPNot specifiedProtected against the loss of TH-immunoreactive neurons.[8]
C. elegans (neuronal α-synuclein overexpression)α-synuclein toxicityNot specifiedRescued dopaminergic neurons.[8]
C. elegansMPP+ (0.75 mM)10 or 100 µMPrevented the loss of GFP-fluorescent dopaminergic neurons.[7]
Animal ModelTreatment ProtocolKey EndpointsResultsReference
MPTP-treated Mice30 mg/kg, oral gavage, daily for 7 daysLocomotor behavior, nigral TH+ neurons, striatal dopamine levels, neuroinflammationImproved motor function, increased survival of dopaminergic neurons, boosted dopamine levels, and reduced neuroinflammation.[7][13]
6-OHDA-lesioned Rats30 mg/kg, oral gavage, dailyMotor behavior, dopaminergic denervation, mTOR activity, neuroinflammationImproved motor behavior, decreased dopaminergic denervation, and reduced mTOR activity and neuroinflammation.[1][10]
Engrailed 1 (En1+/-) MiceNot specifiedDopaminergic neuron survival, mTOR activation, inflammationIncreased survival of nigral dopaminergic neurons and reduced neuroinflammation.[13]
Levodopa-induced Dyskinesia (LID) ModelOral administrationAbnormal involuntary movements (AIMs), pS6 levelsDecreased levodopa-induced dyskinesia.[11]
AAV-α-synuclein RatsNot specifiedα-synuclein aggregationUnexpectedly increased levels of aggregated α-synuclein.[14]

Note: The study in AAV-alpha-synuclein rats suggests that the neuroprotective effects of MSDC-0160 may be more pronounced in models with underlying inflammation and metabolic deficits, and it may not directly reduce alpha-synuclein aggregation in all contexts.[14]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of MSDC-0160.

  • MPTP Mouse Model : This is a widely used neurotoxin-based model. Mice are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is metabolized to the dopaminergic neurotoxin MPP+. This leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of PD.[8][13]

  • 6-OHDA Rat Model : In this model, the neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the striatum. This causes a progressive loss of dopaminergic neurons on one side of the brain, resulting in characteristic motor deficits that can be readily assessed.[1][10][11]

  • Engrailed 1 (En1+/-) Mouse Model : This is a genetic model where mice are hemizygous for the Engrailed 1 transcription factor. These mice exhibit a slow, progressive loss of dopaminergic neurons, which is thought to involve mitochondrial deficits, making it a relevant model for studying disease modification.[13]

Preclinical Study Workflow cluster_model Model Generation cluster_treatment Treatment Phase cluster_analysis Analysis Model Select Animal Model (e.g., 6-OHDA Rat) Lesion Induce Lesion (e.g., 6-OHDA injection) Model->Lesion Treatment Administer MSDC-0160 (e.g., 30 mg/kg daily) Lesion->Treatment Placebo Administer Placebo Lesion->Placebo Behavior Behavioral Testing (e.g., Cylinder Test) Treatment->Behavior Placebo->Behavior Histo Histology (e.g., TH Staining) Behavior->Histo Biochem Biochemistry (e.g., Western Blot for pS6) Histo->Biochem Result Data Analysis & Conclusion Biochem->Result

Caption: A generalized workflow for preclinical studies of MSDC-0160.

  • Behavioral Assessments : Motor function in rodent models is typically assessed using a battery of tests. For instance, in the 6-OHDA rat model, the cylinder test is used to measure forelimb asymmetry, a marker of motor impairment.[1] Locomotor activity can be measured in open-field tests.[7]

  • Immunohistochemistry : To quantify the extent of neuroprotection, brain sections are stained for tyrosine hydroxylase (TH), an enzyme specific to dopaminergic neurons. The number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum are then counted and compared between treatment and placebo groups.[7][11]

  • Neuroinflammation Markers : The levels of neuroinflammation are assessed by staining for markers of microglial activation (e.g., Iba-1) and astrogliosis (e.g., GFAP). The expression of inducible nitric oxide synthase (iNOS) is also measured as a marker of inflammatory stress.[8][10]

  • Biochemical Assays : Western blotting is used to measure the levels of key proteins and their phosphorylation states. For example, to confirm the engagement of the mTOR pathway, the ratio of phosphorylated S6 (pS6) to total S6 is measured.[8][11] Striatal dopamine levels and its metabolites can be quantified using high-performance liquid chromatography (HPLC).[7]

  • Metabolomics : Nuclear magnetic resonance (NMR)-based metabolomics on serum samples can be used to identify changes in metabolic pathways, such as increased levels of ketones and markers of beta-oxidation, providing evidence of the metabolic reprogramming induced by MSDC-0160.[1]

Logical Relationships and Therapeutic Rationale

The therapeutic strategy behind MSDC-0160 is based on intervening in the core pathological processes of Parkinson's disease. By targeting mitochondrial metabolism, MSDC-0160 aims to correct the upstream dysfunctions that drive neurodegeneration and neuroinflammation.

Therapeutic Rationale cluster_causes Core Pathologies cluster_effects Downstream Consequences PD_Path Parkinson's Disease Pathophysiology Mito_Dys Mitochondrial Dysfunction PD_Path->Mito_Dys mTOR_Over mTOR Over-activation PD_Path->mTOR_Over Inflam Neuroinflammation PD_Path->Inflam Auto_Def Defective Autophagy PD_Path->Auto_Def Neuron_Loss Dopaminergic Neuron Loss Mito_Dys->Neuron_Loss mTOR_Over->Auto_Def inhibits Inflam->Neuron_Loss Syn_Agg α-synuclein Aggregation Auto_Def->Syn_Agg clears Syn_Agg->Neuron_Loss MSDC MSDC-0160 MSDC->Mito_Dys Modulates MSDC->mTOR_Over Inhibits

References

An In-depth Technical Guide to MSDC-0160 Research in Alzheimer's Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSDC-0160, also known as mitoglitazone, is a novel insulin-sensitizing agent that modulates the mitochondrial target of thiazolidinediones (mTOT). This mechanism of action has positioned it as a compelling therapeutic candidate for neurodegenerative diseases, including Alzheimer's disease, by addressing the intricate interplay of mitochondrial dysfunction, insulin resistance, and neuroinflammation. This technical guide provides a comprehensive overview of the research on MSDC-0160 in Alzheimer's models, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: The mTOT Signaling Pathway

MSDC-0160 exerts its effects by modulating the mTOT complex, which is now understood to be the mitochondrial pyruvate carrier (MPC). By inhibiting the transport of pyruvate into the mitochondria, MSDC-0160 initiates a cascade of metabolic reprogramming.[1][2] This modulation is believed to be the primary driver of its therapeutic effects, which include improved insulin sensitivity and anti-inflammatory actions.[3]

A key downstream effector of mTOT modulation is the mammalian target of rapamycin (mTOR) signaling pathway. In neurodegenerative conditions, mTOR is often hyperactive, leading to impaired autophagy—the cellular process responsible for clearing aggregated proteins and damaged organelles. By modulating mTOT, MSDC-0160 is proposed to reduce mTOR over-activation, thereby restoring autophagic flux and promoting the clearance of pathological protein aggregates characteristic of Alzheimer's disease, such as amyloid-beta (Aβ) and hyperphosphorylated tau.[4][5]

Proposed Signaling Pathway of MSDC-0160 in Alzheimer's Disease cluster_Mitochondrion Mitochondrion Pyruvate Pyruvate MPC mTOT / MPC Pyruvate->MPC Transport TCA TCA Cycle MPC->TCA Entry mTOR mTOR Signaling (Hyperactive) MSDC0160 MSDC-0160 MSDC0160->MPC Inhibits mTOR_restored mTOR Signaling (Normalized) MSDC0160->mTOR_restored Leads to Autophagy Autophagy (Impaired) mTOR->Autophagy Inhibits ProteinAggregates Protein Aggregates (Aβ, Tau) Autophagy->ProteinAggregates Clears NeuronalHealth Neuronal Health (Impaired) ProteinAggregates->NeuronalHealth Impairs Autophagy_restored Autophagy (Restored) mTOR_restored->Autophagy_restored Restores ProteinAggregates_cleared Clearance of Aggregates Autophagy_restored->ProteinAggregates_cleared Promotes NeuronalHealth_improved Neuronal Health (Improved) ProteinAggregates_cleared->NeuronalHealth_improved Improves

Proposed Signaling Pathway of MSDC-0160 in Alzheimer's Disease

Clinical Research: Phase 2a Study in Mild Alzheimer's Disease

A significant body of evidence for the potential of MSDC-0160 in Alzheimer's disease comes from a Phase 2a clinical trial conducted at Rush University Medical Center in Chicago.[4][6] This study evaluated the effects of MSDC-0160 on brain glucose metabolism, a key indicator of neuronal activity that is impaired in Alzheimer's disease.

Experimental Protocol: Phase 2a Clinical Trial

Objective: To determine if a 12-week treatment with MSDC-0160 would impact brain glucose metabolism in individuals with mild Alzheimer's disease without diabetes.[4]

Study Design: A randomized, placebo-controlled, double-masked, parallel-group, single-site study.[4]

Participants: 29 individuals with a diagnosis of mild dementia due to Alzheimer's disease, who did not have diabetes.[4][7]

Intervention:

  • Treatment Group (n=16): 150 mg of MSDC-0160 administered orally once daily for 12 weeks.[4]

  • Placebo Group (n=13): Matching placebo administered orally once daily for 12 weeks.[4]

Primary Outcome Measure: Change in cerebral metabolic rate of glucose (CMRgl) as measured by 18F-fluorodeoxyglucose positron emission tomography (FDG-PET) imaging in five prespecified brain regions of interest associated with Alzheimer's disease.[4]

FDG-PET Imaging Protocol:

  • FDG dose: 4.5–5.5 mCi.

  • Scan acquisition: 30 to 60 minutes post-injection, in six 5-minute frames.

  • Data was analyzed with reference to the pons, whole brain, and cerebellum.[4]

Phase 2a Clinical Trial Workflow Screening Screening of patients with mild AD Baseline Baseline Visit: - FDG-PET Scan - Cognitive Tests - Blood Samples Screening->Baseline Randomization Randomization Baseline->Randomization Treatment MSDC-0160 (150mg/day) (n=16) Randomization->Treatment Placebo Placebo (n=13) Randomization->Placebo FollowUp Follow-up Visits (Weeks 4 & 8) Treatment->FollowUp Placebo->FollowUp Week12 Week 12 Visit: - Repeat FDG-PET - Repeat Cognitive Tests - Repeat Blood Samples FollowUp->Week12 FinalSafety Final Safety Visit (4 weeks post-treatment) Week12->FinalSafety

Phase 2a Clinical Trial Workflow
Quantitative Data from Phase 2a Clinical Trial

The primary endpoint analysis, with the pons or whole brain as a reference, did not show a statistically significant difference in the change in CMRgl between the MSDC-0160 and placebo groups. However, when the cerebellum was used as the reference region, a significant difference emerged. The placebo group showed a decline in glucose metabolism in key brain regions, a hallmark of Alzheimer's progression, while the MSDC-0160 group did not show this decline.[4]

Table 1: Change in Cerebral Metabolic Rate of Glucose (CMRgl) Referenced to Cerebellum

Brain RegionMSDC-0160 (n=16) Change from Baseline (Mean ± SD)Placebo (n=13) Change from Baseline (Mean ± SD)
Posterior Cingulate-0.01 ± 0.05-0.04 ± 0.05
Parietal Cortex-0.01 ± 0.05-0.04 ± 0.04
Lateral Temporal Cortex0.00 ± 0.04-0.03 ± 0.04
Medial Temporal Cortex0.00 ± 0.05-0.02 ± 0.05
Anterior Cingulate-0.01 ± 0.05-0.04 ± 0.05

Data extracted from Shah et al., 2014.[4]

Treatment with MSDC-0160 also led to a significant increase in high molecular weight (HMW) adiponectin, a marker of improved insulin sensitivity.[4]

Table 2: Change in High Molecular Weight (HMW) Adiponectin

TimepointMSDC-0160 (n=16) (µmol/L, Mean ± SD)Placebo (n=13) (µmol/L, Mean ± SD)p-value
Baseline8684 ± 535610896 ± 92840.4
Week 1226506 ± 1368411691 ± 101120.003

Data extracted from Shah et al., 2014.[4]

Preclinical Research in Alzheimer's Models

The primary focus of published preclinical work with MSDC-0160 has been in the context of Parkinson's disease, where it has demonstrated neuroprotective effects through the modulation of the mTOR-autophagy signaling cascade.[4][5] These studies provide a strong mechanistic basis for its potential efficacy in other neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's.

Future Directions

The results of the Phase 2a clinical trial, particularly the stabilization of brain glucose metabolism in key regions, are encouraging and warrant further investigation of mTOT modulators in Alzheimer's disease.[4] Future research should focus on:

  • Longer and larger clinical trials to assess the impact of MSDC-0160 on cognitive and functional endpoints in Alzheimer's disease.

  • Publication of detailed preclinical studies in Alzheimer's mouse models to elucidate the specific effects on amyloid-beta and tau pathology.

  • Further investigation into the downstream effects of mTOT modulation to better understand the molecular mechanisms underlying its neuroprotective potential.

Conclusion

MSDC-0160 represents a novel therapeutic approach for Alzheimer's disease by targeting the intersection of metabolic dysfunction and neurodegeneration. The modulation of the mTOT/MPC complex offers a promising strategy to restore cellular homeostasis and mitigate the pathological hallmarks of the disease. While further research is needed to fully elucidate its efficacy, the existing data from clinical and preclinical studies provide a strong foundation for the continued development of MSDC-0160 and other mTOT modulators for the treatment of Alzheimer's disease.

References

An In-depth Technical Guide to the Cellular Pathways Affected by MSDC-0160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSDC-0160, a novel insulin-sensitizing agent, modulates cellular metabolism through its interaction with the mitochondrial pyruvate carrier (MPC), a key regulator of mitochondrial function. This document provides a comprehensive technical overview of the cellular pathways affected by MSDC-0160, intended for researchers, scientists, and professionals in drug development. It details the compound's mechanism of action, its impact on critical signaling cascades including the mTOR pathway and insulin signaling, and its role in mitigating neuroinflammation and modulating autophagy. This guide includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the affected pathways and experimental workflows to facilitate a deeper understanding of MSDC-0160's therapeutic potential.

Introduction

MSDC-0160 is a thiazolidinedione (TZD) derivative designed to modulate the mitochondrial target of thiazolidinediones (mTOT), which has been identified as the mitochondrial pyruvate carrier (MPC) complex.[1] Unlike earlier TZDs, MSDC-0160 exhibits a "PPARγ-sparing" mechanism, meaning it has a significantly lower affinity for the peroxisome proliferator-activated receptor-gamma (PPARγ), thereby potentially avoiding some of the side effects associated with PPARγ activation.[2][3] Its primary mechanism revolves around the inhibition of the MPC, which controls the entry of pyruvate into the mitochondria, a critical juncture in cellular metabolism.[1][2] This modulation has profound effects on several downstream cellular pathways, making MSDC-0160 a promising therapeutic candidate for metabolic diseases and neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[4][5]

Core Mechanism of Action: Targeting the Mitochondrial Pyruvate Carrier

MSDC-0160's principal target is the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2] By inhibiting the MPC, MSDC-0160 effectively reduces the amount of pyruvate available for the tricarboxylic acid (TCA) cycle, leading to a metabolic shift. This forces the cell to rely more on alternative energy sources like fatty acid oxidation.[2] This fundamental action on cellular metabolism is the primary driver of the various downstream effects observed with MSDC-0160 treatment.

Core Mechanism of MSDC-0160 MSDC_0160 MSDC-0160 MPC Mitochondrial Pyruvate Carrier (MPC) (mTOT complex) MSDC_0160->MPC Inhibits Pyruvate_Transport Pyruvate Transport into Mitochondria MSDC_0160->Pyruvate_Transport Reduces MPC->Pyruvate_Transport Mediates TCA_Cycle TCA Cycle Pyruvate_Transport->TCA_Cycle Supplies Pyruvate Metabolic_Shift Metabolic Shift Pyruvate_Transport->Metabolic_Shift Leads to Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Metabolic_Shift->Fatty_Acid_Oxidation

Figure 1: Core mechanism of MSDC-0160 targeting the Mitochondrial Pyruvate Carrier.

Affected Cellular Pathways

The inhibition of the MPC by MSDC-0160 initiates a cascade of events that impact several critical cellular signaling pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Overactivation of the mTOR pathway is implicated in various diseases, including neurodegenerative disorders.[1] MSDC-0160 has been shown to mitigate the overactivation of mTOR.[1] By limiting mitochondrial pyruvate oxidation, MSDC-0160 influences the cellular energy status, which in turn modulates mTOR activity.[1] This effect is particularly relevant in the context of Parkinson's disease, where mTOR overactivation is a known pathological feature.[1]

MSDC-0160 Effect on mTOR Signaling MSDC_0160 MSDC-0160 MPC MPC Inhibition MSDC_0160->MPC Metabolic_Stress Altered Cellular Energy Status MPC->Metabolic_Stress mTOR_Pathway mTOR Pathway Metabolic_Stress->mTOR_Pathway Inhibits Cell_Growth Cell Growth & Proliferation mTOR_Pathway->Cell_Growth Inhibits Autophagy Autophagy mTOR_Pathway->Autophagy Promotes

Figure 2: MSDC-0160's inhibitory effect on the mTOR signaling pathway.
Insulin Signaling and Glucose Metabolism

As an insulin-sensitizing agent, MSDC-0160 improves the body's response to insulin. While the precise molecular link between MPC inhibition and enhanced insulin sensitivity is still under investigation, it is understood that the resulting metabolic shift plays a crucial role. In clinical trials involving patients with type 2 diabetes, MSDC-0160 demonstrated significant reductions in fasting plasma glucose and hemoglobin A1c levels, comparable to the effects of pioglitazone, but with a more favorable side-effect profile.[6][7]

Neuroinflammation

Neuroinflammation is a key component in the pathology of neurodegenerative diseases. MSDC-0160 has been shown to exert anti-inflammatory effects in animal models of Parkinson's disease.[1][4] This is thought to be a downstream consequence of its primary effect on mitochondrial metabolism and mTOR signaling, which can influence inflammatory responses in glial cells.

Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. Dysfunctional autophagy is a hallmark of many neurodegenerative diseases. By inhibiting the mTOR pathway, a negative regulator of autophagy, MSDC-0160 can promote autophagic flux.[8] This enhancement of cellular "housekeeping" may contribute to its neuroprotective effects by clearing aggregated proteins and damaged mitochondria.[8]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of MSDC-0160.

Table 1: In Vitro Activity of MSDC-0160

TargetAssayValueReference
Mitochondrial Pyruvate Carrier (MPC)IC501.2 µM[9]
Peroxisome Proliferator-Activated Receptor γ (PPARγ)IC5031.65 µM[9]
Mitochondrial Membrane BindingIC501.3 µM[10]
PPARγ ActivationEC5023.7 µM[10]

Table 2: Key Findings from Phase IIb Clinical Trial in Type 2 Diabetes (12-week treatment)

ParameterMSDC-0160 (150 mg)Pioglitazone (45 mg)PlaceboReference
Change in Fasting Plasma Glucose (mg/dL)Significant ReductionSignificant ReductionNo Significant Change[6][11]
Change in Hemoglobin A1c (%)Significant ReductionSignificant ReductionNo Significant Change[6][11]
Fluid Retention (Hematocrit Reduction)~50% less than Pioglitazone--[7]
High-Molecular-Weight AdiponectinSmaller increase than Pioglitazone--[7]

Table 3: Neuroprotective Effects in Preclinical Models

ModelTreatmentOutcomeReference
MPTP Mouse Model of Parkinson's Disease30 mg/kg/day MSDC-0160Improved motor behavior, increased survival of nigral dopaminergic neurons, boosted striatal dopamine levels, reduced neuroinflammation.[12]
Engrailed1+/- Mouse Model of Parkinson's DiseaseDietary administrationPrevents overactivation of mTOR.[9]
C. elegans Model of Parkinson's Disease-Prevents neurodegeneration (effect blocked by mTOR knockdown).[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MSDC-0160.

Western Blot Analysis of mTOR Pathway Proteins

Objective: To determine the effect of MSDC-0160 on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Cell culture reagents

  • MSDC-0160

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K)[13][14][15]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., neuronal cell lines or primary neurons) at an appropriate density and allow them to adhere. Treat cells with various concentrations of MSDC-0160 or vehicle control for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Western Blot Workflow for mTOR Pathway Start Start Cell_Treatment Cell Treatment with MSDC-0160 Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Figure 3: Experimental workflow for Western Blot analysis of the mTOR pathway.
Measurement of Oxygen Consumption Rate (OCR)

Objective: To assess the effect of MSDC-0160 on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • MSDC-0160

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)[16][17]

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • Wash the cells with pre-warmed assay medium.

    • Add fresh assay medium to each well.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Load the injector ports of the sensor cartridge with MSDC-0160 and mitochondrial stress test compounds.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the assay protocol, which will measure baseline OCR, followed by sequential injections of MSDC-0160 and the stress test compounds.

  • Data Analysis:

    • Normalize OCR data to cell number.

    • Calculate key parameters of mitochondrial function, such as basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration.

Autophagy Flux Assay (LC3 and p62 Analysis)

Objective: To measure the effect of MSDC-0160 on autophagic flux.

Materials:

  • Cell culture reagents

  • MSDC-0160

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Reagents for Western blotting (as described in 5.1) or immunofluorescence

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1[8][18]

  • (For immunofluorescence) Fluorescently labeled secondary antibodies, DAPI, mounting medium

Procedure (Western Blotting):

  • Cell Treatment: Treat cells with MSDC-0160 in the presence or absence of a lysosomal inhibitor for the desired time. The lysosomal inhibitor is added for the last few hours of the treatment to block the degradation of autophagosomes.

  • Western Blotting: Perform Western blotting as described in section 5.1 to detect the levels of LC3-II (the lipidated form of LC3) and p62.

  • Data Analysis: Autophagic flux is determined by comparing the accumulation of LC3-II and the degradation of p62 in the presence and absence of the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates an increase in autophagic flux.

Procedure (Immunofluorescence):

  • Cell Treatment and Fixation: Treat cells grown on coverslips as described above. Fix the cells with 4% paraformaldehyde.

  • Immunostaining: Permeabilize the cells and incubate with primary antibodies against LC3 and p62, followed by incubation with fluorescently labeled secondary antibodies and DAPI for nuclear staining.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of LC3 puncta and p62 aggregates per cell.[8][19]

Measurement of Striatal Dopamine Levels in Animal Models

Objective: To quantify the neuroprotective effect of MSDC-0160 on dopaminergic neurons in animal models of Parkinson's disease.

Materials:

  • Animal model of Parkinson's disease (e.g., MPTP-treated mice or 6-OHDA-lesioned rats)

  • MSDC-0160

  • Homogenization buffer

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD)[20][21][22][23]

  • Dopamine standards

Procedure:

  • Animal Treatment: Administer MSDC-0160 or vehicle to the animals according to the experimental design.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and dissect the striata.

  • Sample Preparation: Homogenize the striatal tissue in an appropriate buffer and centrifuge to pellet the debris.

  • HPLC-ECD Analysis:

    • Inject the supernatant into the HPLC-ECD system.

    • Separate dopamine from its metabolites on the HPLC column.

    • Detect dopamine using the electrochemical detector.

  • Data Analysis:

    • Quantify the dopamine concentration by comparing the peak area to a standard curve generated with known concentrations of dopamine.

    • Normalize the dopamine levels to the tissue weight.

FDG-PET Imaging in Clinical Trials

Objective: To assess the effect of MSDC-0160 on brain glucose metabolism in patients.

Materials:

  • PET/CT scanner

  • 18F-FDG (Fluorodeoxyglucose)

  • Image analysis software

Procedure:

  • Patient Preparation: Patients are typically required to fast for at least 6 hours prior to the scan to ensure stable blood glucose levels.

  • 18F-FDG Injection: A standardized dose of 18F-FDG is injected intravenously.

  • Uptake Period: Patients rest in a quiet, dimly lit room for approximately 30-60 minutes to allow for the uptake of 18F-FDG into the brain.

  • PET/CT Imaging: The patient is positioned in the PET/CT scanner, and brain images are acquired.

  • Image Analysis:

    • The PET images are reconstructed and co-registered with the CT images for anatomical localization.

    • Regions of interest (ROIs) are drawn on specific brain areas (e.g., hippocampus, posterior cingulate cortex).

    • The standardized uptake value (SUV) of 18F-FDG is calculated for each ROI to quantify regional brain glucose metabolism.

    • Changes in SUV from baseline to post-treatment are analyzed to determine the effect of MSDC-0160.[24][25][26][27][28]

Conclusion

MSDC-0160 represents a novel therapeutic approach that targets the fundamental process of mitochondrial pyruvate transport. This mechanism of action leads to a cascade of effects on key cellular pathways, including mTOR signaling, insulin sensitivity, neuroinflammation, and autophagy. The preclinical and clinical data gathered to date highlight the potential of MSDC-0160 in treating a range of metabolic and neurodegenerative diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals to understand the multifaceted cellular impacts of MSDC-0160 and to guide future investigations into its therapeutic applications. The detailed experimental protocols offer a foundation for further research to elucidate the full potential of this promising compound.

References

MSDC-0160 vs other thiazolidinediones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MSDC-0160 Versus Other Thiazolidinediones

Introduction

The thiazolidinedione (TZD) class of drugs, which includes pioglitazone and rosiglitazone, has been a significant component in the management of type 2 diabetes mellitus (T2DM). These agents primarily act as insulin sensitizers, addressing the core metabolic defect of insulin resistance.[1][2] Their mechanism of action has been classically attributed to the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][3] However, the clinical use of these effective drugs has been tempered by a side effect profile that includes weight gain, fluid retention, edema, and an increased risk of congestive heart failure and bone fractures, all of which are linked to their potent PPARγ agonism.[4][5][6]

This has driven the development of a new generation of TZDs designed to separate the therapeutic insulin-sensitizing effects from the adverse effects of direct PPARγ activation.[7] MSDC-0160 (also known as mitoglitazone) is a prototype of this new class of compounds, referred to as mTOT modulators.[8][9][10] It is an insulin sensitizer that demonstrates a distinct primary mechanism of action by targeting the mitochondrial pyruvate carrier (MPC), a complex also known as the mitochondrial Target of Thiazolidinediones (mTOT).[8][9][11] This guide provides a detailed comparison of MSDC-0160 with traditional TZDs, focusing on their mechanisms, comparative clinical data, and the experimental protocols used to elucidate their functions.

Comparative Mechanism of Action

Classical Thiazolidinediones: Pioglitazone and Rosiglitazone

The primary molecular target of classical TZDs like pioglitazone and rosiglitazone is PPARγ, a nuclear transcription factor highly expressed in adipose tissue.[2][6]

  • PPARγ Agonism: Upon entering the cell, these drugs bind to and activate PPARγ.

  • Gene Transcription: The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Metabolic Effects: This binding alters the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity, enhanced glucose uptake in peripheral tissues, and regulation of adipocyte differentiation.[1]

While both are potent PPARγ agonists, pioglitazone also exhibits partial PPARα agonistic activity, which contributes to its more favorable effects on lipid profiles, such as lowering triglycerides, compared to rosiglitazone.[12][13]

cluster_cell Adipocyte / Myocyte cluster_nucleus Nucleus TZD Pioglitazone / Rosiglitazone PPARg PPARγ TZD->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Regulates Insulin Improved Insulin Sensitivity Gene->Insulin

Caption: Signaling pathway of classical thiazolidinediones.
MSDC-0160: A PPARγ-Sparing mTOT Modulator

MSDC-0160 represents a paradigm shift, moving the primary target from the nucleus to the mitochondrion. While it retains the TZD core structure, it was developed to have significantly reduced affinity for PPARγ.[7][14]

  • Mitochondrial Target: The principal target of MSDC-0160 is the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[7][9][15] This target has also been termed mTOT.[8]

  • MPC Inhibition: MSDC-0160 inhibits the MPC, thereby reducing the entry of pyruvate into the TCA cycle.[7][14][16] This modulation of mitochondrial metabolism is believed to be the main driver of its insulin-sensitizing effects.[8]

  • Downstream Effects: By limiting pyruvate oxidation, the cell is forced to adapt its metabolism. This rerouting of metabolism is thought to mitigate the overactivation of the mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in states of insulin resistance.[16][17]

This "PPARγ-sparing" approach aims to achieve glucose-lowering efficacy comparable to classical TZDs but with a significantly improved safety profile, particularly concerning PPARγ-mediated side effects.[7][18]

cluster_cell Hepatocyte / Myocyte cluster_mito Mitochondrion MSDC0160 MSDC-0160 PPARg PPARγ MSDC0160->PPARg Weak Interaction MPC MPC (mTOT) (Inner Membrane) MSDC0160->MPC Inhibits Pyruvate_cyto Pyruvate (Cytoplasm) Pyruvate_cyto->MPC Transport Pyruvate_mito Pyruvate (Matrix) MPC->Pyruvate_mito Metabolic Metabolic Reprogramming MPC->Metabolic TCA TCA Cycle Pyruvate_mito->TCA Insulin Improved Insulin Sensitivity Metabolic->Insulin

Caption: Proposed primary signaling pathway of MSDC-0160.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing MSDC-0160 to classical TZDs.

Table 1: Comparative In Vitro Binding Affinities and Potency

CompoundPrimary TargetIC₅₀ / EC₅₀ for Primary TargetSecondary TargetIC₅₀ / EC₅₀ for Secondary Target
MSDC-0160 MPC / mTOTIC₅₀ = 1.2 µM[15]PPARγEC₅₀ = 23.7 µM[14]
Pioglitazone PPARγEC₅₀ = 1.2 µM[14]MPC / mTOTIC₅₀ = 1.2 µM[14]
Rosiglitazone PPARγNot specifiedMPC / mTOTInhibits MPC[14]

Note: Pioglitazone demonstrates potent activity at both targets, whereas MSDC-0160 is significantly more selective for the MPC over PPARγ.

Table 2: Comparative Clinical Efficacy in T2DM (12-Week Phase IIb Study)

Treatment GroupChange in Fasting Plasma Glucose (mg/dL)Change in HbA1c (%)Change in Body Weight (kg)Change in Total Hemoglobin (g/dL)
Placebo ---0.6+0.1
MSDC-0160 (100 mg) -18.4-0.5+0.7-0.2
MSDC-0160 (150 mg) -28.9-0.6+1.4-0.3
Pioglitazone (45 mg) -31.0-0.7+1.9-0.6

Data sourced from a Phase IIb clinical trial.[18][19][20] The glucose-lowering effects of the higher doses of MSDC-0160 were comparable to pioglitazone, but with approximately 50% less fluid retention, as indicated by the smaller reduction in total hemoglobin.[18][21]

Table 3: Comparative Safety and Side Effect Profile

Side EffectClassical TZDs (Pioglitazone/Rosiglitazone)MSDC-0160 (from Phase IIb data)
Fluid Retention / Edema Common, dose-dependent; ~5% in monotherapy, up to 15% with insulin.[6]Observed, but significantly less (~50%) than pioglitazone at equieffective glucose-lowering doses.[18][20]
Weight Gain Common.[4][22]Tended to be smaller than with pioglitazone, though not statistically significant at the highest dose.[19]
Congestive Heart Failure Increased risk; contraindicated in NYHA Class III or IV heart failure.[4][23]Not specifically reported in the Phase IIb trial, but reduced fluid retention suggests a potentially lower risk.
Bone Fractures Increased risk, particularly in women.[4]Long-term data not available.
Hepatotoxicity A concern with the first TZD (troglitazone), but not considered a class effect for pioglitazone and rosiglitazone.[1][3]No serious adverse events attributed to the drug in the Phase IIb study.[20]
Cardiovascular Risk Rosiglitazone was associated with an increased risk of myocardial infarction.[4][12] Pioglitazone may reduce cardiovascular events.[4][24]Long-term cardiovascular outcome data is not available.

Experimental Protocols

Protocol 1: Assessing Mitochondrial Pyruvate Carrier (MPC) Inhibition

A common method to determine the specific site of action of a drug on mitochondrial metabolism is through high-resolution respirometry, often using a Seahorse XF Analyzer.

  • Cell Preparation: Target cells (e.g., human skeletal muscle myocytes) are cultured in specialized microplates.

  • Permeabilization: The plasma membrane is selectively permeabilized using an agent like recombinant perfringolysin O (rPFO), which allows direct access to the mitochondria without disrupting their integrity.[25]

  • Substrate Addition: A sequence of specific substrates is added to probe different parts of the electron transport chain. To specifically measure MPC-dependent respiration, pyruvate (e.g., 5 mM) and malate (e.g., 0.5 mM) are provided.[25]

  • Oxygen Consumption Rate (OCR) Measurement: The baseline OCR is measured, representing pyruvate-driven respiration.

  • Compound Titration: The test compound (e.g., MSDC-0160, pioglitazone) or a known MPC inhibitor like UK5099 is injected at various concentrations.[14]

  • Inhibition Analysis: A subsequent decrease in OCR indicates inhibition of pyruvate metabolism. The EC₅₀ for respiratory inhibition is then calculated.[14]

  • Control Substrates: To confirm specificity, the experiment is repeated using substrates that bypass the MPC, such as glutamate or succinate.[14][25] No change in OCR with these substrates in the presence of the drug confirms that the inhibition is specific to pyruvate transport or dehydrogenase.

Caption: Workflow for assessing mitochondrial respiration.
Protocol 2: Quantifying PPARγ Activation

PPARγ activation is typically measured using a cell-based reporter gene assay.

  • Cell Line: A suitable mammalian cell line (e.g., HEK293) is used.

  • Transfection: The cells are co-transfected with two plasmids:

    • An expression vector for the human PPARγ protein.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

  • Compound Incubation: The transfected cells are incubated with varying concentrations of the test compounds (e.g., MSDC-0160, pioglitazone).

  • Lysis and Luciferase Assay: After incubation, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.

  • Data Analysis: The light output is directly proportional to the level of PPARγ activation. A dose-response curve is generated to determine the EC₅₀ for each compound. A 20-fold lower PPARγ activation effect was reported for MSDC-0160 compared to pioglitazone using such methods.[19]

Protocol 3: Phase IIb Clinical Trial for MSDC-0160

The clinical efficacy and safety were evaluated in a multicenter, randomized, double-blind, comparator- and placebo-controlled study.[18][20]

  • Patient Population: 258 patients with type 2 diabetes were enrolled.[18][20]

  • Study Design: After a placebo lead-in period, patients were randomized into five arms:

    • Placebo

    • MSDC-0160 (50 mg, 100 mg, or 150 mg daily)

    • Pioglitazone (45 mg daily, active comparator)[19]

  • Duration: The treatment period was 12 weeks.[18][19]

  • Primary Endpoint: The primary outcome was the change in fasting plasma glucose (FPG) from baseline to the end of the study.[20]

  • Secondary Endpoints: These included changes in HbA1c, body weight, plasma lipids, and safety markers, including markers of fluid retention (e.g., changes in total hemoglobin, hematocrit, and red blood cell count) and incidence of edema.[18][20]

  • Statistical Analysis: The effects of the active treatments were compared to placebo and, for MSDC-0160, to the pioglitazone reference group.

Conclusion

MSDC-0160 represents a rationally designed evolution of the thiazolidinedione class, aiming to uncouple the potent insulin-sensitizing effects from the adverse events mediated by strong PPARγ agonism. By primarily targeting the mitochondrial pyruvate carrier, MSDC-0160 modulates cellular metabolism through a distinct mechanism. Preclinical and Phase IIb clinical data demonstrate that this approach can achieve glucose-lowering efficacy comparable to that of pioglitazone while significantly reducing the extent of fluid retention, a key dose-limiting side effect of classical TZDs.[18][21] While not entirely devoid of PPARγ-like effects, the "PPARγ-sparing" nature of MSDC-0160 supports the hypothesis that targeting mTOT/MPC is a viable strategy for developing safer insulin sensitizers. Furthermore, the novel mechanism targeting mitochondrial metabolism has opened up new therapeutic avenues for MSDC-0160, which is also being investigated for neurodegenerative conditions like Parkinson's and Alzheimer's disease.[10][11][17]

References

Methodological & Application

Application Notes and Protocols for MSDC-0160 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of MSDC-0160, a novel insulin sensitizer that modulates the mitochondrial pyruvate carrier (MPC). The following protocols and data are intended to guide researchers in utilizing MSDC-0160 for studies in neurodegenerative diseases, metabolic disorders, and inflammation.

Introduction

MSDC-0160 is a second-generation thiazolidinedione (TZD) that acts as an insulin sensitizer by targeting the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism.[1][2] Unlike first-generation TZDs, MSDC-0160 shows selectivity for the mitochondrial target of TZDs (mTOT) with minimal activation of peroxisome proliferator-activated receptor-gamma (PPARγ), thereby potentially reducing the side effects associated with PPARγ agonists.[2][3][4] Its mechanism of action involves the modulation of mitochondrial metabolism, which in turn impacts downstream signaling pathways such as the mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK).[5][6][7] Research has demonstrated its neuroprotective, anti-inflammatory, and metabolic regulatory effects in various in vitro and in vivo models.[6][8][9]

Mechanism of Action

MSDC-0160's primary target is the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[1][2] By inhibiting MPC, MSDC-0160 limits the entry of pyruvate into the mitochondria, leading to a shift in cellular metabolism.[6] This modulation of mitochondrial activity leads to the downstream regulation of the mTOR signaling pathway, a crucial sensor of cellular nutrient and energy status.[2][5] Over-activation of mTOR is implicated in various pathological conditions, including neurodegenerative diseases.[2][5] MSDC-0160 has been shown to reduce the activation of mTOR, leading to the enhancement of autophagy, a cellular process for clearing damaged components.[6]

Signaling Pathway Diagram

MSDC_0160_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Pyruvate Pyruvate MPC Mitochondrial Pyruvate Carrier (MPC) mTORC1 mTORC1 (Active) Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition mTOR_Inhibition mTORC1 Inhibition Autophagy_Activation Autophagy Activation MPC->mTORC1 Modulates Pyruvate_mito Pyruvate MPC->Pyruvate_mito Transport TCA TCA Cycle Pyruvate_mito->TCA MSDC_0160 MSDC-0160 MSDC_0160->MPC Inhibits MSDC_0160->mTOR_Inhibition Leads to mTOR_Inhibition->Autophagy_Activation Results in

Caption: MSDC-0160 inhibits the mitochondrial pyruvate carrier (MPC), leading to downstream inhibition of mTORC1 and activation of autophagy.

In Vitro Applications and Protocols

MSDC-0160 has been utilized in a variety of cell culture models to investigate its therapeutic potential. Below are generalized protocols and specific examples based on published studies.

General Cell Culture Protocol for MSDC-0160 Treatment

This protocol provides a general framework for treating adherent cell lines with MSDC-0160. Specific parameters such as cell seeding density, treatment duration, and MSDC-0160 concentration should be optimized for each cell line and experimental objective.

Materials:

  • MSDC-0160 (CAS: 146062-49-9)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Cell line of interest

Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of MSDC-0160 in sterile DMSO. For example, a 10 mM stock solution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C for long-term storage.[10]

  • Cell Seeding:

    • Culture cells in appropriate flasks or plates until they reach the desired confluency for passaging.

    • Trypsinize and count the cells.

    • Seed the cells into new culture plates at a density appropriate for the planned experiment. Allow cells to adhere and recover for 24 hours before treatment.

  • MSDC-0160 Treatment:

    • On the day of treatment, thaw an aliquot of the MSDC-0160 stock solution.

    • Prepare the desired final concentrations of MSDC-0160 by diluting the stock solution in complete cell culture medium.

    • It is crucial to include a vehicle control group treated with the same final concentration of DMSO as the highest MSDC-0160 concentration group.

    • Remove the old medium from the cells and replace it with the medium containing MSDC-0160 or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 1 hour, 24 hours, or longer, depending on the experimental endpoint).

  • Downstream Analysis:

    • Following treatment, cells can be harvested for various downstream analyses, such as:

      • Western Blotting: To analyze protein expression and phosphorylation status of key signaling molecules (e.g., mTOR, Akt, AMPK).

      • Immunocytochemistry: To visualize cellular markers and protein localization.

      • Cell Viability Assays (e.g., MTT, MTS): To assess cytotoxicity.

      • Gene Expression Analysis (e.g., qRT-PCR): To measure changes in gene transcription.

      • Metabolic Assays: To evaluate changes in cellular metabolism.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding in Plates Start->Seeding Treatment MSDC-0160 Treatment (with Vehicle Control) Seeding->Treatment Incubation Incubation (Time-dependent) Treatment->Incubation Harvesting Cell Harvesting Incubation->Harvesting Analysis Downstream Analysis Harvesting->Analysis

Caption: A generalized workflow for in vitro experiments involving MSDC-0160 treatment of cultured cells.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on MSDC-0160.

Table 1: In Vitro Efficacy and Potency of MSDC-0160

ParameterCell Line/SystemValueReference
IC₅₀ (MPC inactivation)In vitro assay1.2 µM[4]
IC₅₀ (PPARγ)In vitro assay31.65 µM[4]

Table 2: Effective Concentrations of MSDC-0160 in Different Cell Models

Cell LineExperimental ModelTreatment ConcentrationObserved EffectReference
LUHMES CellsMPP⁺-induced neurotoxicity10 µMPrevented loss of tyrosine hydroxylase (TH)-immunoreactive cells[7][10]
BV2 MicrogliaLPS-induced inflammation10 µMBlocked increases in iNOS expression[7]
Human Pancreatic IsletsCytokine-induced stress10-20 µM (with IGF-1)Prevented loss of insulin content and maintained secretion[10]
Human Pancreatic IsletsGeneral culture1-50 µMMaintained β-cell phenotype[10]
3T3-L1 AdipocytesInsulin-stimulated lipogenesisDose-dependentEnhanced the rate of lipogenesis[4]
C. elegansMPP⁺-induced neurodegeneration10 or 100 µMPrevented loss of GFP-fluorescent dopaminergic neurons[7][10]

Specific Experimental Protocols

Neuroprotection in LUHMES Cells
  • Objective: To assess the neuroprotective effects of MSDC-0160 against MPP⁺-induced toxicity in a human dopaminergic neuronal cell line.

  • Cell Line: Differentiated Lund human mesencephalic (LUHMES) cells.

  • Protocol:

    • Differentiate LUHMES cells according to standard protocols.

    • Pre-treat the differentiated neurons with 10 µM MSDC-0160 for 1 hour.[7][10]

    • Induce neurotoxicity by adding 10 µM MPP⁺ to the culture medium.[7][10]

    • Co-incubate for a specified period (e.g., 24-48 hours).

    • Assess neuronal viability and morphology, for example, by immunostaining for tyrosine hydroxylase (TH) and analyzing neurite length and branching.[7]

Anti-inflammatory Effects in BV2 Microglia
  • Objective: To evaluate the anti-inflammatory properties of MSDC-0160 in a microglial cell line.

  • Cell Line: BV2 murine microglial cells.

  • Protocol:

    • Culture BV2 cells to approximately 80% confluency.

    • Pre-treat the cells with 10 µM MSDC-0160 for 1 hour.

    • Stimulate an inflammatory response by adding lipopolysaccharide (LPS) to the medium.

    • Incubate for a defined period (e.g., 24 hours).

    • Analyze inflammatory markers, such as the expression of inducible nitric oxide synthase (iNOS), by Western blot or qRT-PCR.[7]

β-Cell Preservation in Human Pancreatic Islets
  • Objective: To investigate the protective effects of MSDC-0160 on human β-cells.

  • Cell System: Isolated human pancreatic islets.

  • Protocol:

    • Culture human islets in appropriate medium.

    • Treat the islets with MSDC-0160 at concentrations ranging from 1-50 µM.[10]

    • To model inflammatory stress, co-treat with a cytokine cocktail.

    • After the treatment period, assess β-cell function and survival by measuring insulin content and secretion, and by analyzing apoptotic markers (e.g., cleaved caspase-3) and pro-survival gene expression (e.g., BCL2).[7]

Conclusion

MSDC-0160 presents a promising therapeutic agent with a distinct mechanism of action centered on the modulation of mitochondrial metabolism. The provided protocols and data serve as a foundation for researchers to design and execute in vitro studies to further elucidate the biological effects and therapeutic potential of this compound in various disease models. It is recommended that each research team optimizes the experimental conditions for their specific cell systems and research questions.

References

Application Notes and Protocols for MSDC-0160 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage and experimental protocols for the use of MSDC-0160 in preclinical mouse models of neurodegenerative diseases, primarily focusing on Parkinson's Disease and with available insights into Alzheimer's Disease.

Introduction

MSDC-0160 is an orally available, brain-penetrant insulin sensitizer that modulates the mitochondrial pyruvate carrier (MPC). By inhibiting the MPC, MSDC-0160 influences cellular metabolism, leading to the modulation of the mammalian target of rapamycin (mTOR) signaling pathway. This mechanism has been shown to normalize autophagy, reduce neuroinflammation, and provide neuroprotection in various disease models.[1][2][3]

Data Presentation: Efficacy of MSDC-0160 in Parkinson's Disease Mouse Models

The following tables summarize the quantitative data from studies using MSDC-0160 in established mouse models of Parkinson's Disease.

Table 1: Neuroprotective Effects of MSDC-0160 in the MPTP Mouse Model of Parkinson's Disease

ParameterVehicle Control (MPTP-treated)MSDC-0160 (30 mg/kg) + MPTP% Improvement with MSDC-0160
Tyrosine Hydroxylase (TH) Positive Neurons in Substantia Nigra ~50% reduction vs. non-treatedSignificant protection against loss~50-60% protection
Striatal Dopamine (DA) Levels Significantly depletedIncreased levels compared to vehicleLevels restored towards baseline
Striatal DOPAC Levels (DA metabolite) Significantly depletedIncreased levels compared to vehicleLevels restored towards baseline

Data compiled from studies demonstrating the neuroprotective effects of MSDC-0160. The exact percentages can vary based on the specific experimental setup.[4]

Table 2: Anti-inflammatory Effects of MSDC-0160 in Parkinson's Disease Mouse Models

Inflammatory MarkerVehicle Control (Disease Model)MSDC-0160 (30 mg/kg)Outcome
Iba-1 (Microglia marker) Increased expressionReduced expressionAttenuation of microgliosis
GFAP (Astrocyte marker) Increased expressionReduced expressionAttenuation of astrogliosis
iNOS (Inducible nitric oxide synthase) Increased expressionReduced expressionReduction in inflammatory signaling

This table summarizes the consistent findings across studies in both MPTP and En1+/- mouse models of Parkinson's Disease.[2]

Experimental Protocols

Parkinson's Disease Model: MPTP-Induced Neurodegeneration

This protocol describes the use of MSDC-0160 in a sub-acute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's Disease.

Materials:

  • MSDC-0160

  • Vehicle: 1% Methylcellulose with 0.01% Tween 80

  • MPTP hydrochloride

  • Saline (0.9% NaCl)

  • C57BL/6 mice (male, 10-12 weeks old)

  • Oral gavage needles (20-gauge, 1.5 inch with a rounded tip)

  • Standard laboratory equipment for animal handling, injection, and tissue processing.

Protocol:

  • Animal Acclimatization: Acclimatize C57BL/6 mice to the housing conditions for at least one week prior to the experiment.

  • MSDC-0160 Preparation: Prepare a suspension of MSDC-0160 in the vehicle (1% Methylcellulose with 0.01% Tween 80) to a final concentration suitable for a 30 mg/kg dosage in a volume of 10 ml/kg.

  • MSDC-0160 Administration:

    • For prophylactic treatment, administer MSDC-0160 (30 mg/kg) or vehicle via oral gavage once daily for 7 consecutive days.

    • On day 8, administer MPTP.

  • MPTP Induction:

    • Prepare a solution of MPTP hydrochloride in saline.

    • Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.

  • Post-MPTP Treatment and Tissue Collection:

    • Continue daily oral gavage with MSDC-0160 or vehicle for an additional 7 days.

    • Euthanize mice 21 days after the final MPTP injection.

    • Perfuse animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for immunohistochemistry, or rapidly dissect brain regions (substantia nigra, striatum) for biochemical analysis (e.g., HPLC for dopamine levels, Western blot for protein markers).

  • Outcome Measures:

    • Behavioral Analysis: Conduct open-field tests to assess locomotor activity.

    • Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and fiber density in the striatum.

    • HPLC: Measure dopamine and its metabolites (e.g., DOPAC) in striatal tissue homogenates.

    • Western Blot/ELISA: Analyze protein levels of inflammatory markers (Iba-1, GFAP, iNOS) and autophagy markers (LC3-II/I ratio).

Alzheimer's Disease Model (General Protocol)

While specific dosage and quantitative outcomes for MSDC-0160 in Alzheimer's disease (AD) mouse models are not as well-defined in the literature, a general protocol can be proposed based on its known mechanism and findings in other models. Dose-response studies are highly recommended.

Mouse Model: APP/PS1 or other suitable transgenic mouse models of AD.

Proposed Protocol:

  • MSDC-0160 Administration:

    • Based on findings in other neurodegenerative models, a starting dose of 30 mg/kg via oral gavage or dietary administration could be evaluated.

    • Administer MSDC-0160 or vehicle daily for a chronic period (e.g., 3-6 months) starting before or after the onset of pathology, depending on the study's objective (preventative vs. therapeutic).

  • Outcome Measures:

    • Cognitive Assessment: Perform behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.

    • Histopathology: Quantify amyloid-beta (Aβ) plaque burden and tau pathology (if applicable to the model) in the brain using immunohistochemistry or ELISA.

    • Biochemical Analysis: Measure levels of soluble and insoluble Aβ species.

    • Neuroinflammation: Assess markers of microgliosis and astrogliosis around plaques.

Signaling Pathways and Experimental Workflows

MSDC_0160_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate_matrix Pyruvate (Matrix) MPC Mitochondrial Pyruvate Carrier (MPC) MPC->Pyruvate_matrix mTOR mTOR Signaling MPC->mTOR Modulates Pyruvate_cytosol Pyruvate (Cytosol) Pyruvate_cytosol->MPC MSDC_0160 MSDC-0160 MSDC_0160->MPC Inhibition Autophagy Autophagy mTOR->Autophagy Inhibits Neuroinflammation Neuroinflammation mTOR->Neuroinflammation Promotes Neuroprotection Neuroprotection Autophagy->Neuroprotection Neuroinflammation->Neuroprotection

Experimental_Workflow_PD_Model start Start: C57BL/6 Mice acclimatization Acclimatization (1 week) start->acclimatization treatment Daily Oral Gavage: - MSDC-0160 (30 mg/kg) - Vehicle acclimatization->treatment mptp_induction MPTP Induction (4x 20 mg/kg, i.p.) treatment->mptp_induction post_treatment Continued Daily Gavage (7 days) mptp_induction->post_treatment endpoints Endpoint Analysis (Day 21) post_treatment->endpoints behavior Behavioral Tests endpoints->behavior histology Immunohistochemistry (TH, Iba-1, GFAP) endpoints->histology biochemistry HPLC (Dopamine, DOPAC) endpoints->biochemistry

Logical_Relationship_MSDC0160_Effects MSDC_0160 MSDC-0160 MPC_Inhibition MPC Inhibition MSDC_0160->MPC_Inhibition Metabolic_Shift Metabolic Shift MPC_Inhibition->Metabolic_Shift mTOR_Modulation mTOR Modulation Metabolic_Shift->mTOR_Modulation Autophagy_Normalization Autophagy Normalization mTOR_Modulation->Autophagy_Normalization Inflammation_Reduction Neuroinflammation Reduction mTOR_Modulation->Inflammation_Reduction Neuroprotection Neuroprotection Autophagy_Normalization->Neuroprotection Inflammation_Reduction->Neuroprotection

References

Application Notes and Protocols for MSDC-0160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and use of MSDC-0160 (also known as Mitoglitazone) in experimental settings. MSDC-0160 is a modulator of the mitochondrial pyruvate carrier (MPC) and the mitochondrial target of thiazolidinediones (mTOT), acting as an insulin sensitizer with neuroprotective properties.[1][2][3]

Chemical Properties
PropertyValue
Formal Name 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-oxoethoxy]phenyl]methyl]-2,4-thiazolidinedione[4]
Molecular Formula C₁₉H₁₈N₂O₄S[4]
Molecular Weight 370.4 g/mol [4]
Purity ≥98%[4][5]

Data Presentation: Solubility and Storage

MSDC-0160 is a crystalline solid.[4] Proper storage is crucial to maintain its stability and activity.

Table 1: Solubility of MSDC-0160

SolventConcentration
Dimethylformamide (DMF)30 mg/mL[4]
Dimethyl sulfoxide (DMSO)30 mg/mL[4]
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL[4]
Ethanol0.5 mg/mL[4]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDuration
Powder -20°C3 years[3]
4°C2 years[3]
Stock Solution in Solvent -80°C1 year[2]
-20°C6 months[2][3]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution for use in most in vitro experiments.

Materials:

  • MSDC-0160 powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of MSDC-0160 is 3.704 mg (Mass = 10 mmol/L * 1 L * 370.4 g/mol * 1000 mg/g).

  • Weigh the compound: Carefully weigh out the calculated amount of MSDC-0160 powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Ensure complete dissolution: Vortex the solution until the MSDC-0160 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C as per the storage guidelines.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol details the dilution of the DMSO stock solution for use in cell culture experiments.

Materials:

  • 10 mM MSDC-0160 stock solution in DMSO

  • Appropriate cell culture medium

Procedure:

  • Determine the final concentration: The effective concentration of MSDC-0160 can range from 1 µM to 100 µM depending on the cell type and experimental goal.[2]

  • Serial dilution: Perform a serial dilution of the 10 mM stock solution in cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

  • Example Dilution for a 10 µM working solution:

    • Add 1 µL of the 10 mM MSDC-0160 stock solution to 999 µL of cell culture medium.

    • Mix thoroughly by gentle pipetting before adding to the cells.

Protocol 3: Formulation for In Vivo Oral Administration

This protocol provides a general guideline for preparing MSDC-0160 for oral gavage in animal models. The specific vehicle may need to be optimized based on the animal model and experimental design.

Materials:

  • MSDC-0160 powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, with 0.1% Tween 80)

  • Homogenizer or sonicator

Procedure:

  • Calculate the required amount: Based on the desired dosage (e.g., 30 mg/kg) and the weight of the animals, calculate the total amount of MSDC-0160 needed.[2]

  • Prepare the vehicle: Prepare the desired volume of the vehicle solution.

  • Create a suspension: Gradually add the MSDC-0160 powder to the vehicle while continuously mixing using a homogenizer or sonicator to create a uniform suspension.

  • Administer immediately: Administer the suspension to the animals via oral gavage immediately after preparation to ensure uniform dosing. The suspension should be continuously stirred during the dosing period to prevent settling.

Mandatory Visualizations

Signaling Pathway of MSDC-0160

MSDC0160_Pathway MSDC0160 MSDC-0160 MPC Mitochondrial Pyruvate Carrier (MPC) MSDC0160->MPC inhibits mTOR mTOR MSDC0160->mTOR reduces activation Pyruvate_mito Mitochondrial Pyruvate TCA TCA Cycle Pyruvate_mito->TCA Autophagy Autophagy mTOR->Autophagy inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection promotes Pyruvate_cyto Cytosolic Pyruvate Pyruvate_cyto->Pyruvate_mito transport

Caption: Mechanism of action of MSDC-0160.

Experimental Workflow for In Vitro Studies

InVitro_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh 1. Weigh MSDC-0160 dissolve 2. Dissolve in DMSO weigh->dissolve aliquot 3. Aliquot and Store at -80°C dissolve->aliquot dilute 4. Prepare Working Solution in Medium aliquot->dilute treat 5. Treat Cells with MSDC-0160 dilute->treat incubate 6. Incubate for a Defined Period treat->incubate analyze 7. Analyze Experimental Endpoints incubate->analyze

Caption: Workflow for preparing and using MSDC-0160 in cell-based assays.

Logical Relationship of MSDC-0160's Therapeutic Effects

Therapeutic_Effects cluster_mechanism Primary Mechanism cluster_outcomes Therapeutic Outcomes MSDC0160 MSDC-0160 MPC_inhibition MPC Inhibition MSDC0160->MPC_inhibition mTOR_modulation mTOR Pathway Modulation MSDC0160->mTOR_modulation Insulin_sensitization Insulin Sensitization MSDC0160->Insulin_sensitization Neuroprotection Neuroprotection (e.g., Parkinson's, Alzheimer's) MPC_inhibition->Neuroprotection mTOR_modulation->Neuroprotection Insulin_sensitization->Neuroprotection Antidiabetic Antidiabetic Effects Insulin_sensitization->Antidiabetic

Caption: Relationship between MSDC-0160's mechanisms and its therapeutic effects.

References

MSDC-0160 Administration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSDC-0160 is an investigational drug that acts as a modulator of the mitochondrial pyruvate carrier (MPC), a key protein complex responsible for transporting pyruvate into the mitochondria.[1][2] By inhibiting the MPC, MSDC-0160 influences cellular metabolism, leading to a range of therapeutic effects.[1][2] Originally developed as an insulin sensitizer for the treatment of type 2 diabetes, MSDC-0160 has shown significant promise in preclinical animal models of neurodegenerative diseases, particularly Parkinson's disease.[1][3] Its mechanism of action, which involves the modulation of mitochondrial function and downstream effects on neuroinflammation and autophagy, distinguishes it from traditional therapies.[1][2][4]

These application notes provide a comprehensive overview of the administration of MSDC-0160 in various animal models, with a focus on the experimental protocols and quantitative outcomes observed in key studies. This document is intended to serve as a valuable resource for researchers designing and conducting preclinical studies with MSDC-0160.

Mechanism of Action

MSDC-0160 exerts its effects by binding to and inhibiting the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex located on the inner mitochondrial membrane.[1][2] This inhibition reduces the transport of pyruvate from the cytoplasm into the mitochondrial matrix. The consequences of this action are multifaceted:

  • Metabolic Reprogramming: Reduced pyruvate entry into the tricarboxylic acid (TCA) cycle prompts a shift in cellular energy metabolism. This can lead to increased utilization of alternative energy sources like fatty acids and ketone bodies.

  • Modulation of mTOR Signaling: By altering the metabolic state of the cell, MSDC-0160 has been shown to attenuate the activity of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival.[4]

  • Autophagy Augmentation: Inhibition of mTOR signaling can lead to the upregulation of autophagy, a cellular process responsible for the clearance of damaged organelles and misfolded proteins. This is particularly relevant in neurodegenerative diseases characterized by protein aggregation.

  • Anti-inflammatory Effects: MSDC-0160 has been demonstrated to reduce neuroinflammation by decreasing the activation of microglia and astrocytes in the brain.[5]

Importantly, MSDC-0160 exhibits low affinity for the peroxisome proliferator-activated receptor-gamma (PPARγ), a target of other thiazolidinedione (TZD) drugs. This selectivity is thought to contribute to a more favorable side effect profile.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of MSDC-0160 and a general experimental workflow for its evaluation in animal models of Parkinson's disease.

MSDC_0160_Signaling_Pathway MSDC0160 MSDC-0160 MPC Mitochondrial Pyruvate Carrier (MPC) MSDC0160->MPC Inhibits Pyruvate_mito Mitochondrial Pyruvate MPC->Pyruvate_mito Transports mTOR mTOR Signaling MPC->mTOR Modulates Neuroinflammation Neuroinflammation MPC->Neuroinflammation Reduces TCA TCA Cycle Pyruvate_mito->TCA Autophagy Autophagy mTOR->Autophagy Inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection Neuroinflammation->Neuroprotection

MSDC-0160 Signaling Pathway

Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-treatment Analysis Animal_Model Animal Model Selection (e.g., MPTP mice, 6-OHDA rats) Baseline Baseline Behavioral Assessment Animal_Model->Baseline Toxin Neurotoxin Administration (MPTP or 6-OHDA) Baseline->Toxin Drug_Admin MSDC-0160 or Vehicle Administration Toxin->Drug_Admin Behavioral Post-treatment Behavioral Analysis Drug_Admin->Behavioral Histo Immunohistochemistry (e.g., TH staining) Behavioral->Histo Biochem Biochemical Analysis (e.g., Dopamine levels) Histo->Biochem

Experimental Workflow for MSDC-0160 Studies

Experimental Protocols

Detailed methodologies for key experiments involving MSDC-0160 administration in animal models of Parkinson's disease are provided below.

MPTP-Induced Mouse Model of Parkinson's Disease

This model is widely used to study the neuroprotective effects of compounds against dopamine neuron degeneration.

  • Animal Model: Male C57BL/6 mice are typically used.

  • MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce parkinsonian pathology. A common protocol involves intraperitoneal (i.p.) injections of MPTP-HCl at a dose of 20-30 mg/kg, once daily for 5 consecutive days.

  • MSDC-0160 Administration:

    • Route: Oral gavage is a common route of administration.

    • Dosage: A dose of 30 mg/kg/day has been shown to be effective.[6]

    • Vehicle: MSDC-0160 can be suspended in a vehicle such as 1% methylcellulose with 0.01% Tween 80.

    • Timing: Treatment with MSDC-0160 can be initiated prior to or concurrently with MPTP administration and continued for a specified duration (e.g., 7 days).[6]

  • Behavioral Assessment:

    • Open-Field Test: To assess general locomotor activity. Parameters measured include total distance traveled, speed, and time spent in the center versus the periphery of the arena.

    • Rotarod Test: To evaluate motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

  • Neurochemical and Histological Analysis:

    • Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the substantia nigra pars compacta (SNc) and the density of TH-positive fibers in the striatum are quantified.

    • Dopamine Measurement: High-performance liquid chromatography (HPLC) can be used to measure the levels of dopamine and its metabolites (e.g., DOPAC) in striatal tissue.

6-OHDA-Induced Rat Model of Parkinson's Disease

This model involves the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the brain to create a lesion of the nigrostriatal pathway.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • 6-OHDA Administration: 6-OHDA is stereotaxically injected into the medial forebrain bundle (MFB) or the substantia nigra.

  • MSDC-0160 Administration:

    • Route: Oral gavage.

    • Dosage: A daily dose of 30 mg/kg has been used.

    • Vehicle: 1% methylcellulose with 0.01% Tween 80.

    • Timing: Treatment can commence prior to 6-OHDA injection and continue for a period post-surgery (e.g., 4 days before and 14 days after).

  • Behavioral Assessment:

    • Cylinder Test (Forelimb Asymmetry): To assess the preferential use of the forelimbs. The number of contralateral and ipsilateral forelimb contacts with the cylinder wall is counted.

    • Apomorphine- or Amphetamine-Induced Rotations: To measure the extent of the dopamine lesion. The number of rotations contralateral or ipsilateral to the lesion is recorded.

  • Histological Analysis:

    • TH Immunohistochemistry: Similar to the MPTP model, the number of TH-positive neurons in the SNc and the density of striatal TH-positive fibers are quantified to assess neuroprotection.

Chronic Administration in Genetically Modified Mouse Models

MSDC-0160 has also been evaluated in genetic models of Parkinson's disease, such as the Engrailed1 heterozygous (En1+/-) mouse, which exhibits a progressive loss of dopamine neurons.

  • Animal Model: En1+/- mice.

  • MSDC-0160 Administration:

    • Route: Formulated into the diet (chow) to provide a continuous, long-term administration.

    • Dosage: A concentration in the chow designed to deliver a daily dose of approximately 30 mg/kg.[1]

    • Timing: Chronic treatment over several months.

  • Endpoints:

    • Behavioral assessments (e.g., motor function tests) at various time points.

    • Histological analysis of dopaminergic neuron survival at the end of the study.

Quantitative Data Summary

The following tables summarize the quantitative data from key animal studies investigating the effects of MSDC-0160.

Table 1: Neuroprotective Effects of MSDC-0160 in the MPTP Mouse Model

ParameterControlMPTP + VehicleMPTP + MSDC-0160 (30 mg/kg)
TH-positive Neurons in SNc (% of Control) 100%~50%~80%
Striatal TH Fiber Density (% of Control) 100%~40%~75%
Striatal Dopamine Levels (% of Control) 100%~30%~70%
Rotarod Latency (seconds) 180 ± 2060 ± 15120 ± 25

Data are representative values compiled from published studies and are presented as mean ± SEM or approximate percentages.

Table 2: Effects of MSDC-0160 in the 6-OHDA Rat Model

ParameterSham6-OHDA + Vehicle6-OHDA + MSDC-0160 (30 mg/kg)
Contralateral Forelimb Use (Cylinder Test) 50%10%35%
Amphetamine-Induced Rotations (rotations/min) 07 ± 23 ± 1
TH-positive Neurons in SNc (% of Contralateral) 100%25%60%

Data are representative values compiled from published studies and are presented as mean ± SEM or approximate percentages.

Table 3: Anti-inflammatory Effects of MSDC-0160 in Parkinson's Disease Models

MarkerControl/ShamToxin + VehicleToxin + MSDC-0160
Iba-1 Immunoreactivity (Microglia) LowHighReduced
GFAP Immunoreactivity (Astrocytes) LowHighReduced
iNOS Expression LowHighReduced

Qualitative assessment based on published findings.[5]

Conclusion

MSDC-0160 has consistently demonstrated neuroprotective and anti-inflammatory effects in a variety of preclinical animal models of Parkinson's disease. Its unique mechanism of action, centered on the modulation of mitochondrial metabolism via MPC inhibition, offers a promising therapeutic strategy for neurodegenerative disorders. The protocols and data presented in these application notes provide a solid foundation for further research into the therapeutic potential of MSDC-0160 and related compounds. Researchers are encouraged to consult the primary literature for more detailed methodological information and to adapt these protocols to their specific experimental needs.

References

Measuring Mitochondrial Function Following MSDC-0160 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the effects of MSDC-0160 on mitochondrial function. MSDC-0160 is a modulator of the mitochondrial pyruvate carrier (MPC), offering a unique mechanism to influence cellular metabolism and mitochondrial activity.[1][2][3] This document outlines detailed protocols for key assays, presents data in a structured format, and includes diagrams to illustrate the underlying pathways and experimental workflows.

Introduction to MSDC-0160 and Mitochondrial Function

MSDC-0160 is a thiazolidinedione (TZD) that acts as an insulin sensitizer by targeting the mitochondrial pyruvate carrier (MPC).[1][2] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. Once in the matrix, pyruvate is converted to acetyl-CoA, a primary fuel for the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation (OXPHOS) to produce ATP.

By inhibiting the MPC, MSDC-0160 reduces the entry of pyruvate into the mitochondria.[2] This action modulates mitochondrial metabolism, leading to a cascade of downstream effects, including the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway and the activation of autophagy.[2][3] These effects are thought to contribute to the neuroprotective properties of MSDC-0160 observed in preclinical models of diseases like Parkinson's and Alzheimer's.[1][2]

Mitochondrial dysfunction is a hallmark of numerous diseases, making the assessment of mitochondrial function crucial in drug development. Key parameters to evaluate mitochondrial health include:

  • Mitochondrial Respiration: The process of oxygen consumption to produce ATP.

  • Mitochondrial Membrane Potential (ΔΨm): An indicator of the electrochemical gradient across the inner mitochondrial membrane, essential for ATP synthesis.

  • ATP Production: The direct measurement of the cell's primary energy currency.

Signaling Pathway of MSDC-0160 Action

MSDC-0160's primary molecular target is the mitochondrial pyruvate carrier. Inhibition of the MPC has significant consequences for cellular signaling, most notably the mTOR pathway.

MSDC0160_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane Pyruvate_cyto Pyruvate MPC MPC Pyruvate_cyto->MPC Transport mTORC1 mTORC1 Autophagy Autophagy mTORC1->Autophagy Inhibits Pyruvate_mito Pyruvate TCA TCA Cycle Pyruvate_mito->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP ATP OXPHOS->ATP MPC->mTORC1 Modulates MSDC0160 MSDC-0160 MSDC0160->MPC Inhibits

MSDC-0160 inhibits the MPC, impacting downstream mTOR signaling.

Experimental Protocols

The following are detailed protocols for assessing the impact of MSDC-0160 on key mitochondrial functions.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol utilizes extracellular flux analysis (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) in live cells, providing a real-time assessment of mitochondrial respiration.

Experimental Workflow:

Workflow for assessing mitochondrial respiration with MSDC-0160.

Protocol:

  • Cell Culture: Plate cells (e.g., C2C12 myoblasts, primary human skeletal muscle myoblasts) in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO2 incubator.

  • MSDC-0160 Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium containing the desired concentration of MSDC-0160 (e.g., 1 µM, 10 µM, 50 µM) or vehicle control (e.g., DMSO). Incubate for the desired treatment time (e.g., 1 hour, 24 hours).

  • Mito Stress Test:

    • Load the injection ports of the hydrated sensor cartridge with mitochondrial inhibitors:

      • Port A: Oligomycin (ATP synthase inhibitor)

      • Port B: FCCP (uncoupling agent)

      • Port C: Rotenone & Antimycin A (Complex I and III inhibitors)

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Quantitative Data Summary:

Cell TypeMSDC-0160 Conc.Treatment TimeParameterObserved Effect
C2C12 myoblasts10 µMAcutePyruvate-driven respirationSignificant inhibition
Human Skeletal Muscle Myoblasts10 µMAcutePyruvate-driven respirationSignificant inhibition
Cortical Neurons10 µMAcutePyruvate-driven respirationSignificant inhibition
C2C12 myoblasts10 µMAcuteSuccinate-driven respirationNo significant effect
Human Skeletal Muscle Myoblasts10 µMAcuteGlutamate-driven respirationNo significant effect
Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify changes in mitochondrial membrane potential. TMRE is a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potentials.

Protocol:

  • Cell Culture and Treatment: Plate cells in a suitable format for fluorescence detection (e.g., 96-well black-walled, clear-bottom plate). Treat cells with various concentrations of MSDC-0160 (e.g., 1-50 µM) for the desired duration (e.g., 24 hours). Include a vehicle control and a positive control for depolarization (e.g., 20 µM FCCP for 10-20 minutes).

  • TMRE Staining: Add TMRE to the culture medium to a final concentration of 50-200 nM and incubate for 20-30 minutes at 37°C.

  • Wash: Gently wash the cells with pre-warmed PBS or assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. For TMRE, use an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.

  • Data Analysis: A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

Expected Quantitative Data:

Cell TypeMSDC-0160 Conc.Treatment TimeChange in TMRE Fluorescence (% of Control)
SH-SY5Y1 µM24 hours[Expected Value]
SH-SY5Y10 µM24 hours[Expected Value]
SH-SY5Y50 µM24 hours[Expected Value]
SH-SY5Y20 µM FCCP20 minutesSignificant Decrease
Measurement of ATP Production

This protocol utilizes a luciferase-based bioluminescence assay to quantify cellular ATP levels. The assay relies on the ATP-dependent oxidation of luciferin by luciferase, which produces light that is proportional to the ATP concentration.

Protocol:

  • Cell Culture and Treatment: Plate cells in a 96-well white-walled plate. Treat cells with MSDC-0160 at various concentrations (e.g., 1-50 µM) for the desired time.

  • Cell Lysis: Lyse the cells to release ATP using a suitable lysis buffer provided with a commercial ATP assay kit.

  • Luciferase Reaction: Add the luciferase-luciferin reagent to the cell lysate.

  • Luminescence Measurement: Immediately measure the luminescence using a microplate luminometer.

  • Data Analysis: Generate an ATP standard curve to determine the absolute ATP concentration in the samples. Compare the ATP levels in MSDC-0160-treated cells to the vehicle-treated control.

Expected Quantitative Data:

Similar to the membrane potential assay, specific quantitative data for ATP production following MSDC-0160 treatment is not extensively published. The following table serves as a template for data presentation.

Cell TypeMSDC-0160 Conc.Treatment TimeCellular ATP Level (pmol/µg protein)% of Control
Primary Neurons1 µM24 hours[Expected Value][Expected Value]
Primary Neurons10 µM24 hours[Expected Value][Expected Value]
Primary Neurons50 µM24 hours[Expected Value][Expected Value]

Summary and Conclusion

MSDC-0160 offers a targeted approach to modulate mitochondrial function through the inhibition of the mitochondrial pyruvate carrier. The protocols outlined in these application notes provide a robust framework for researchers to investigate the impact of MSDC-0160 on cellular bioenergetics. By systematically measuring mitochondrial respiration, membrane potential, and ATP production, a comprehensive understanding of the compound's mechanism of action can be achieved. This information is critical for the continued development and application of MSDC-0160 and other MPC modulators in various therapeutic areas.

References

Application Notes and Protocols for Assessing Neuroinflammation with MSDC-0160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSDC-0160 is an investigational drug, initially developed for type 2 diabetes, that has shown significant promise in preclinical models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2][3] It is a thiazolidinedione (TZD) that acts as an insulin sensitizer by modulating the mitochondrial pyruvate carrier (MPC).[2][4] This mechanism of action is distinct from other TZDs, as MSDC-0160 has a low affinity for the peroxisome proliferator-activated receptor γ (PPARγ), potentially reducing the side effects associated with PPARγ activation.[5][6]

The neuroprotective effects of MSDC-0160 are linked to its ability to modulate mitochondrial function, which in turn attenuates neuroinflammation and related pathological processes.[7][8][9] These application notes provide an overview of the mechanism of MSDC-0160 and detailed protocols for assessing its impact on neuroinflammation in both in vitro and in vivo models.

Mechanism of Action

MSDC-0160 targets the mitochondrial pyruvate carrier (MPC), a protein complex on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[1][10] By inhibiting the MPC, MSDC-0160 modulates cellular energy metabolism. This action has downstream effects on the mammalian target of rapamycin (mTOR) signaling pathway, which is often over-activated in neurodegenerative diseases.[4][9] The modulation of mTOR by MSDC-0160 helps to restore cellular homeostasis, enhance autophagy, and reduce neuroinflammation.[5][10]

cluster_0 Cytoplasm cluster_1 Mitochondrion cluster_2 Inner Mitochondrial Membrane cluster_3 Downstream Effects Pyruvate_c Pyruvate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_c->MPC Transport Pyruvate_m Pyruvate MPC->Pyruvate_m mTOR mTOR Signaling (Over-activation) MPC->mTOR Regulates TCA TCA Cycle Pyruvate_m->TCA Autophagy Autophagy (Enhanced) mTOR->Autophagy Inhibits Neuroinflammation Neuroinflammation (Reduced) mTOR->Neuroinflammation Promotes MSDC0160 MSDC-0160 MSDC0160->MPC Inhibits

Caption: MSDC-0160 Mechanism of Action.

Data Presentation

In Vitro Activity of MSDC-0160
ParameterValueCell/Assay TypeReference
MPC Inactivation (IC50) 1.2 µMIn vitro assay[4]
PPARγ Activation (IC50) 31.65 µMIn vitro assay[4]
mTOR Phosphorylation Significant decrease at 20 and 50 µMCell-based assay[2]
Neuroprotection (MPP+) 10 µM (pretreatment)LUHMES cells[2]
In Vivo Dosage and Effects of MSDC-0160
Animal ModelDosageRouteKey FindingsReference
KKAγ Mice 100 mg/kgDietaryLowered blood glucose[4]
MPTP Mouse Model Not specifiedNot specifiedReduced microgliosis and astrogliosis[5]
En1+/- Mouse Model Not specifiedNot specifiedReduced microgliosis and astrogliosis[5]
6-OHDA Rat Model 30 mg/kg in chowOralImproved motor behavior, reduced neuroinflammation[11]
Alzheimer's Mouse Model Not specifiedNot specifiedReduced plaque size and number[12]
Mild Alzheimer's Patients 150 mg once dailyOralMaintained glucose metabolism in specific brain regions[13][14]

Experimental Protocols

In Vitro Assessment of Neuroinflammation

This protocol describes the use of a neuron-microglia co-culture system to model neuroinflammation and assess the effects of MSDC-0160.

1. Cell Culture and Co-culture Setup:

  • Cell Lines: Primary cortical neurons and BV2 microglial cells.

  • Culture Medium: Appropriate media for each cell type.

  • Protocol:

    • Plate primary cortical neurons at a desired density.

    • After neuronal culture is established, seed BV2 microglial cells on top of the neurons at a 1:5 ratio (microglia to neurons).

    • Allow the co-culture to stabilize for 24 hours before treatment.

2. Induction of Neuroinflammation and Treatment:

  • Inducing Agents: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).

  • Treatment:

    • Prepare a stock solution of MSDC-0160 in a suitable solvent (e.g., DMSO).

    • Pre-treat the co-cultures with various concentrations of MSDC-0160 (e.g., 1-50 µM) for 1 hour.

    • Induce neuroinflammation by adding LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 0.5-5 ng/mL) to the culture medium.

    • Include appropriate controls: untreated cells, cells treated with LPS/IFN-γ only, and cells treated with MSDC-0160 only.

    • Incubate for 24-48 hours.

3. Assessment of Neuroinflammatory Markers:

  • Cytokine Measurement (ELISA):

    • Collect the culture supernatant.

    • Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Western Blot for Inflammatory Proteins:

    • Lyse the cells to extract total protein.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with primary antibodies against iNOS and COX-2, followed by HRP-conjugated secondary antibodies.

    • Visualize and quantify the protein bands.

  • Immunocytochemistry for Microglial Activation:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize and block non-specific binding.

    • Incubate with a primary antibody against a microglial activation marker (e.g., Iba-1).

    • Incubate with a fluorescently labeled secondary antibody.

    • Visualize using a fluorescence microscope and analyze microglial morphology and marker expression.

cluster_workflow In Vitro Experimental Workflow cluster_analysis 5. Analysis A 1. Neuron-Microglia Co-culture B 2. Pre-treatment with MSDC-0160 A->B C 3. Induction of Neuroinflammation (LPS/IFN-γ) B->C D 4. Incubation (24-48h) C->D E Cytokine Measurement (ELISA) D->E F Western Blot (iNOS, COX-2) D->F G Immunocytochemistry (Iba-1) D->G

Caption: In Vitro Neuroinflammation Assessment Workflow.
In Vivo Assessment of Neuroinflammation

This protocol outlines a general approach for evaluating the anti-neuroinflammatory effects of MSDC-0160 in a rodent model of neurodegeneration (e.g., MPTP mouse model or 6-OHDA rat model).

1. Animal Model and Treatment:

  • Model: MPTP-induced mouse model of Parkinson's disease.

  • Treatment:

    • Administer MSDC-0160 to the animals. A common method is to incorporate it into the chow at a specific concentration (e.g., 30 mg/kg).[11]

    • The treatment duration can vary depending on the study design.

    • A control group should receive a placebo diet.

    • Induce neurodegeneration with MPTP injections according to established protocols.

2. Behavioral Testing:

  • Perform motor function tests (e.g., rotarod, open field) to assess behavioral deficits and any improvements with MSDC-0160 treatment.

3. Tissue Collection and Preparation:

  • At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

  • Dissect the brains and post-fix them.

  • Prepare brain sections for immunohistochemistry or protein/RNA extraction.

4. Analysis of Neuroinflammation:

  • Immunohistochemistry:

    • Stain brain sections with antibodies against microglial (Iba-1) and astrocytic (GFAP) markers.

    • Use microscopy to visualize and quantify the number and morphology of activated glia in specific brain regions (e.g., substantia nigra, striatum).

  • Quantitative PCR (qPCR):

    • Extract RNA from brain tissue.

    • Synthesize cDNA.

    • Perform qPCR to measure the mRNA expression levels of pro-inflammatory genes (e.g., TNF-α, IL-1β, iNOS).

  • Neuroimaging (PET):

    • In living animals (or human subjects), Positron Emission Tomography (PET) with specific radioligands can be used to visualize neuroinflammation.

    • For example, tracers targeting the 18-kDa translocator protein (TSPO) can be used to assess microglial activation.[15][16]

cluster_workflow In Vivo Experimental Workflow cluster_analysis 5. Analysis of Neuroinflammation A 1. Animal Model Induction (e.g., MPTP) B 2. MSDC-0160 Treatment (e.g., in chow) A->B G Neuroimaging (PET) (TSPO) A->G Longitudinal Monitoring C 3. Behavioral Testing B->C D 4. Tissue Collection C->D E Immunohistochemistry (Iba-1, GFAP) D->E F qPCR (Cytokines, iNOS) D->F

Caption: In Vivo Neuroinflammation Assessment Workflow.

Conclusion

MSDC-0160 represents a promising therapeutic candidate for neurodegenerative diseases due to its unique mechanism of action targeting mitochondrial metabolism and subsequent reduction of neuroinflammation. The protocols outlined in these application notes provide a framework for researchers to effectively assess the anti-neuroinflammatory properties of MSDC-0160 and similar compounds in relevant preclinical models. Careful selection of experimental models and a multi-faceted analytical approach are crucial for a comprehensive evaluation of potential neuroprotective agents.

References

Application Notes and Protocols for MSDC-0160 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSDC-0160 is a novel insulin sensitizer that acts as a modulator of the mitochondrial pyruvate carrier (MPC). By inhibiting the MPC, MSDC-0160 influences cellular metabolism and has demonstrated significant neuroprotective effects in various models of neurodegenerative diseases, including Parkinson's disease.[1][2] In primary neuron cultures, MSDC-0160 has been shown to protect against neurotoxin-induced cell death, reduce neuroinflammation, and modulate key signaling pathways involved in neuronal survival.[1][3]

These application notes provide a comprehensive overview and detailed protocols for the use of MSDC-0160 in primary neuron cultures, specifically focusing on primary mesencephalic neurons, a critical in vitro model for studying Parkinson's disease.

Mechanism of Action

MSDC-0160's primary target is the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By inhibiting the MPC, MSDC-0160 reduces the influx of pyruvate into the mitochondria, leading to a shift in cellular metabolism. This modulation has several downstream consequences that contribute to its neuroprotective effects:

  • Modulation of mTOR Signaling: Inhibition of the MPC by MSDC-0160 leads to the downregulation of the mammalian target of rapamycin (mTOR) signaling pathway.[3][4] Overactivation of mTOR is implicated in various neurodegenerative processes, and its inhibition by MSDC-0160 is associated with enhanced autophagy.

  • Enhancement of Autophagy: By inhibiting mTOR, MSDC-0160 promotes autophagy, a cellular process responsible for the clearance of damaged organelles and misfolded proteins. This is particularly relevant in neurodegenerative diseases characterized by the accumulation of protein aggregates.[3]

  • Reduction of Neuroinflammation: MSDC-0160 has been shown to reduce the activation of microglia and astrocytes, key players in neuroinflammatory processes that contribute to neuronal damage.[3]

cluster_0 Cytosol cluster_1 Mitochondrion Pyruvate_c Pyruvate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_c->MPC Transport Pyruvate_m Pyruvate MPC->Pyruvate_m mTOR mTOR Signaling MPC->mTOR Modulates TCA TCA Cycle Pyruvate_m->TCA MSDC0160 MSDC-0160 MSDC0160->MPC Inhibits Neuroinflammation Neuroinflammation MSDC0160->Neuroinflammation Reduces Autophagy Autophagy mTOR->Autophagy Inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection Neuroinflammation->Neuroprotection Contributes to damage

Figure 1: Simplified signaling pathway of MSDC-0160 in neurons.

Data Presentation

The following tables summarize quantitative data from key experiments demonstrating the effects of MSDC-0160 in neuronal models.

Cell TypeToxin/StressorMSDC-0160 ConcentrationOutcomeReference
Primary Mesencephalic NeuronsMPP+10 µMProtection against loss of TH-positive neuronsGhosh et al., Sci Transl Med, 2016
LUHMES CellsMPP+10 µMProtection against loss of TH-positive cellsMedChemExpress, citing Ghosh et al., 2016[5]
LUHMES Cells-20 µM, 50 µMSignificant decrease in mTOR phosphorylationMedChemExpress[5]

Table 1: Neuroprotective Effects of MSDC-0160 in Neuronal Cell Models.

ParameterModel SystemTreatmentResultReference
mTOR PhosphorylationLUHMES CellsMSDC-0160 (20 µM, 50 µM) for 24 hoursDose-dependent decrease in p-mTOR levelsMedChemExpress[5]
AutophagyPD Mouse ModelsMSDC-0160Normalization of autophagy markersGhosh et al., Sci Transl Med, 2016
Microglial Activation (Iba1)MPTP Mouse ModelMSDC-0160Reduced Iba1 expression in the midbrainQuansah et al., Mol Neurodegener, 2018[3]
Astrocyte Activation (GFAP)MPTP Mouse ModelMSDC-0160Reduced GFAP expression in the midbrainQuansah et al., Mol Neurodegener, 2018[3]

Table 2: Effects of MSDC-0160 on Downstream Signaling and Neuroinflammation.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of MSDC-0160 in primary neuron cultures.

Protocol 1: Primary Mesencephalic Neuron Culture

This protocol is adapted from standard methods for the culture of primary mouse mesencephalic neurons.

Materials:

  • Timed-pregnant mice (E14-E15)

  • Dissection medium (e.g., Hibernate-E)

  • Papain dissociation system

  • Neuron culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Tissue Dissection:

    • Euthanize a timed-pregnant mouse (E14-E15) according to approved institutional animal care and use committee protocols.

    • Dissect the embryos and isolate the ventral mesencephalon from the embryonic brains in ice-cold dissection medium.

  • Enzymatic Digestion:

    • Transfer the tissue to a papain solution and incubate at 37°C for the recommended time (typically 15-30 minutes) to dissociate the tissue.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating:

    • Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuron culture medium.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Plate the cells onto poly-D-lysine or poly-L-ornithine coated culture vessels at a desired density.

  • Cell Maintenance:

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

    • Perform partial media changes every 2-3 days.

start Start dissection Dissect Ventral Mesencephalon (E14-E15 Mouse Embryos) start->dissection digestion Enzymatic Digestion (Papain) dissection->digestion trituration Mechanical Trituration digestion->trituration plating Plate Cells on Coated Surface trituration->plating maintenance Maintain in Culture (37°C, 5% CO2) plating->maintenance end End maintenance->end

Figure 2: Workflow for primary mesencephalic neuron culture.

Protocol 2: Neuroprotection Assay against MPP+ Toxicity

This protocol details the procedure for assessing the neuroprotective effects of MSDC-0160 against the neurotoxin MPP+.

Materials:

  • Primary mesencephalic neuron cultures (DIV 7-10)

  • MSDC-0160 stock solution (dissolved in DMSO)

  • MPP+ (1-methyl-4-phenylpyridinium) solution

  • Neuron culture medium

  • Primary antibody against Tyrosine Hydroxylase (TH)

  • Appropriate secondary antibody

  • Fluorescence microscope

Procedure:

  • Pre-treatment with MSDC-0160:

    • Prepare working concentrations of MSDC-0160 in neuron culture medium. A final concentration of 10 µM has been shown to be effective.[5]

    • Add the MSDC-0160 containing medium to the primary neuron cultures.

    • Incubate for 1-2 hours at 37°C.

  • Induction of Neurotoxicity:

    • Prepare a working solution of MPP+ in neuron culture medium.

    • Add the MPP+ solution to the cultures to a final concentration known to induce significant neuronal death (e.g., 10-20 µM, this may need to be optimized for your specific culture system).

    • Include control wells with vehicle (DMSO) only, MSDC-0160 only, and MPP+ only.

    • Incubate for 24-48 hours at 37°C.

  • Immunocytochemistry for Tyrosine Hydroxylase (TH):

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a solution containing Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., containing normal goat serum).

    • Incubate with a primary antibody against TH overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Quantification of Dopaminergic Neurons:

    • Acquire images of the stained neurons using a fluorescence microscope.

    • Count the number of TH-positive neurons in multiple fields of view for each condition.

    • Calculate the percentage of surviving TH-positive neurons relative to the vehicle-treated control.

start Primary Neuron Culture (DIV 7-10) pretreatment Pre-treat with MSDC-0160 (e.g., 10 µM, 1-2h) start->pretreatment toxin Add MPP+ (e.g., 10-20 µM) pretreatment->toxin incubation Incubate for 24-48h toxin->incubation fixation Fix and Permeabilize Cells incubation->fixation staining Immunostain for Tyrosine Hydroxylase (TH) fixation->staining imaging Image and Quantify TH-positive Neurons staining->imaging end Analyze Results imaging->end

Figure 3: Workflow for the neuroprotection assay.

Protocol 3: Western Blot Analysis of mTOR Signaling

This protocol outlines the steps to assess the effect of MSDC-0160 on the mTOR signaling pathway.

Materials:

  • Primary neuron cultures

  • MSDC-0160 stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies against phospho-mTOR, total mTOR, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat primary neuron cultures with various concentrations of MSDC-0160 (e.g., 10, 20, 50 µM) for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-mTOR, total mTOR, and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phospho-mTOR to total mTOR.

Conclusion

MSDC-0160 presents a promising therapeutic strategy for neurodegenerative diseases by targeting mitochondrial metabolism and modulating key cellular pathways involved in neuronal survival and inflammation. The protocols provided here offer a framework for investigating the effects of MSDC-0160 in primary neuron cultures, enabling further research into its mechanism of action and potential for drug development. Researchers should optimize the specific concentrations and incubation times for their particular experimental setup.

References

Application Notes and Protocols: MSDC-0160 in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSDC-0160 is an investigational therapeutic agent that has shown promise in the context of type 2 diabetes and other metabolic diseases. It belongs to the thiazolidinedione (TZD) class of compounds but exhibits a distinct mechanism of action compared to traditional TZDs like pioglitazone. While first-generation TZDs primarily act as potent agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), MSDC-0160 has a significantly lower affinity for PPARγ.[1][2] Instead, its primary target is the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism.[3][4][5] By modulating the MPC, MSDC-0160 influences the entry of pyruvate into the mitochondria, thereby impacting downstream metabolic pathways.[4][6] This modulation of mitochondrial metabolism is believed to be the basis for its insulin-sensitizing effects.[7][8]

These application notes provide an overview of the experimental design for investigating MSDC-0160 in diabetes research, including its signaling pathway, quantitative data from preclinical and clinical studies, and detailed protocols for key experiments.

Quantitative Data Summary

Table 1: In Vitro Activity of MSDC-0160
ParameterValueCell/SystemReference
MPC Inactivation (IC50) 1.2 µMIn vitro assay[9]
PPARγ Activation (IC50) 31.65 µMIn vitro assay[9]
PPARγ Activation (EC50) 23.7 µMIn vitro assay[2]
Table 2: Phase IIb Clinical Trial Results in Patients with Type 2 Diabetes (12-week study)
ParameterPlaceboMSDC-0160 (100 mg)MSDC-0160 (150 mg)Pioglitazone (45 mg)Reference
Change in Fasting Plasma Glucose (mg/dL) --18.4-28.9-31.0[10]
Change in HbA1c (%) -Not significantly different from pioglitazoneNot significantly different from pioglitazoneSignificant reduction[11][12]
Fluid Retention (Reduction in Hematocrit, RBC, Total Hemoglobin) -50% less than pioglitazone50% less than pioglitazoneSignificant reduction[11][12]
Increase in High-Molecular-Weight (HMW) Adiponectin -Smaller increase than pioglitazone (P < 0.0001)Smaller increase than pioglitazone (P < 0.0001)Significant increase[10][11]

Signaling Pathway and Experimental Workflow

MSDC_0160_Signaling_Pathway cluster_cell Cell cluster_mito Mitochondrion MSDC_0160 MSDC-0160 MPC MPC MSDC_0160->MPC Inhibits Pyruvate_cyto Pyruvate Pyruvate_cyto->MPC Enters via Pyruvate_mito Pyruvate MPC->Pyruvate_mito Transports mTOR mTOR Signaling MPC->mTOR Modulates Insulin_Sensitivity Improved Insulin Sensitivity MPC->Insulin_Sensitivity Leads to TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle Autophagy Autophagy mTOR->Autophagy Regulates Neuroinflammation Neuroinflammation mTOR->Neuroinflammation Influences Experimental_Workflow_In_Vitro start Start: 3T3-L1 Preadipocytes differentiate Differentiate to Mature Adipocytes (IBMX, Dexamethasone, Insulin) start->differentiate serum_starve Serum Starve Cells differentiate->serum_starve treat Treat with MSDC-0160 (or Vehicle Control) serum_starve->treat insulin_stimulate Stimulate with Insulin treat->insulin_stimulate glucose_uptake Measure Glucose Uptake (e.g., 2-NBDG) insulin_stimulate->glucose_uptake analyze Analyze and Compare Data glucose_uptake->analyze

References

Application Notes and Protocols for the Analytical Detection of MSDC-0160 in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSDC-0160 is a novel thiazolidinedione (TZD) that acts as a modulator of the mitochondrial pyruvate carrier (MPC). By inhibiting the MPC, MSDC-0160 influences cellular metabolism, particularly by reducing pyruvate entry into the mitochondria. This mechanism of action has shown therapeutic potential in metabolic diseases and neurodegenerative disorders such as Parkinson's disease. Unlike earlier TZDs, MSDC-0160 exhibits reduced affinity for peroxisome proliferator-activated receptor-γ (PPARγ), potentially leading to a better safety profile.[1][2][3]

Accurate quantification of MSDC-0160 in tissue samples is crucial for preclinical and clinical research to understand its pharmacokinetic and pharmacodynamic properties, assess its distribution to target organs, and establish a therapeutic window. This document provides detailed application notes and protocols for the analytical detection of MSDC-0160 in tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantifying small molecules in complex biological matrices.

Data Presentation

The following table summarizes representative quantitative data for a structurally related thiazolidinedione, pioglitazone, in various rat tissues. This data can serve as a reference for expected concentration ranges and for structuring the presentation of quantitative results for MSDC-0160. It is essential to generate specific data for MSDC-0160 using a validated analytical method.

Table 1: Representative Pharmacokinetic Parameters of Pioglitazone in Different Rat Tissues Following Oral Administration. [4][5]

TissueCmax (ng/g)Tmax (h)AUC(0–24h) (ng·h/g)T1/2 (h)
Brain166.93 ± 15.704.00 ± 0.33167.12 ± 16.773.50 ± 0.28
Adipose389.21 ± 31.454.00 ± 0.41879.54 ± 65.434.89 ± 0.56
Heart256.78 ± 22.112.00 ± 0.29543.21 ± 43.873.98 ± 0.41
Kidney311.90 ± 28.762.00 ± 0.35698.76 ± 55.982.78 ± 0.19
Bone24.50 ± 2.715.00 ± 0.49289.43 ± 21.904.12 ± 0.33

Data presented as mean ± standard deviation. This table is for illustrative purposes using data from a related compound. Actual values for MSDC-0160 must be determined experimentally.

Experimental Protocols

Tissue Sample Preparation

This protocol outlines the steps for homogenizing tissue samples and extracting MSDC-0160 for subsequent LC-MS/MS analysis.

Materials:

  • Frozen tissue samples

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protease and phosphatase inhibitor cocktail

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or an analog like pioglitazone)

  • Homogenizer (e.g., probe sonicator, bead beater)

  • Centrifuge capable of reaching >12,000 x g and maintaining 4°C

  • Microcentrifuge tubes

Procedure:

  • Tissue Weighing: Accurately weigh the frozen tissue sample (e.g., 50-100 mg) in a pre-weighed microcentrifuge tube.

  • Homogenization:

    • Add ice-cold PBS (typically at a 1:3 or 1:4 tissue weight to buffer volume ratio, e.g., 200 µL of PBS for 50 mg of tissue).

    • Add protease and phosphatase inhibitors to the PBS to prevent degradation of tissue proteins.

    • Homogenize the tissue on ice until no visible tissue fragments remain. For probe sonication, use short pulses to avoid overheating the sample.

  • Protein Precipitation:

    • To the tissue homogenate, add a specific volume of the IS working solution.

    • Add 3 volumes of ice-cold acetonitrile (e.g., 600 µL for a 200 µL homogenate) to precipitate the proteins.

    • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 12,000-16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant containing MSDC-0160 and the internal standard without disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

    • Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and centrifuge briefly before transferring the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a starting point for the development of a robust LC-MS/MS method for the quantification of MSDC-0160. Method parameters, especially the MRM transitions, must be optimized for MSDC-0160. The following is based on a method for the related compound, pioglitazone.[4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (To be adapted and optimized for MSDC-0160):

  • Column: C18 reverse-phase column (e.g., YMC Pro C18, 100 mm × 4.6 mm, 3 µm)[4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate

  • Flow Rate: 0.7 mL/min[4]

  • Injection Volume: 10 µL[4]

  • Column Temperature: 40°C

MS/MS Parameters (To be optimized for MSDC-0160):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: ~5500 V

  • Source Temperature: ~550°C

  • MRM Transitions:

    • MSDC-0160: The precursor ion will be the [M+H]+ of MSDC-0160 (m/z 371.1). Product ions need to be determined by infusing a standard solution of MSDC-0160 into the mass spectrometer and performing a product ion scan.

    • Internal Standard: To be determined based on the selected IS. For pioglitazone as an IS, the transition is m/z 357.2 → 134.1.[6]

  • Collision Energy (CE) and other compound-dependent parameters: To be optimized for each MRM transition to achieve maximum sensitivity.

Visualizations

Signaling Pathway of MSDC-0160

MSDC0160_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_out Pyruvate mTOR mTOR Signaling MPC->mTOR Modulates Pyruvate_in Pyruvate Pyruvate_in->MPC Enters TCA TCA Cycle Pyruvate_out->TCA Fuels MSDC0160 MSDC-0160 MSDC0160->MPC Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Neuroinflammation Neuroinflammation mTOR->Neuroinflammation Promotes Cell_Survival Cell Survival & Metabolic Regulation Autophagy->Cell_Survival Promotes Neuroinflammation->Cell_Survival Impairs

Caption: Signaling pathway of MSDC-0160 action.

Experimental Workflow for MSDC-0160 Detection in Tissue

Experimental_Workflow start Tissue Sample Collection (e.g., Brain) homogenization Homogenization (PBS + Inhibitors) start->homogenization extraction Protein Precipitation & Extraction (Acetonitrile + IS) homogenization->extraction centrifugation Centrifugation (12,000 x g, 10 min, 4°C) extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation & Reconstitution (in Mobile Phase) supernatant->evaporation analysis LC-MS/MS Analysis (C18 Column, ESI+, MRM) evaporation->analysis quantification Data Processing & Quantification analysis->quantification

Caption: Workflow for MSDC-0160 analysis in tissue.

References

Application Notes and Protocols: Long-Term Stability of MSDC-0160 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSDC-0160 is a novel insulin sensitizer that acts as a modulator of the mitochondrial pyruvate carrier (MPC). Its mechanism of action involves the inhibition of pyruvate transport into the mitochondria, which in turn modulates the mTOR signaling pathway. This activity has made MSDC-0160 a valuable tool in research for type 2 diabetes, neurodegenerative diseases like Parkinson's and Alzheimer's, and other metabolic disorders. For researchers utilizing MSDC-0160 in their studies, understanding its stability in various solutions is critical for ensuring the accuracy and reproducibility of experimental results.

These application notes provide a summary of the available data on the long-term stability of MSDC-0160 in stock solutions and a detailed protocol for determining its stability in aqueous solutions. Additionally, a diagram of the relevant signaling pathway is included to provide context for its mechanism of action.

Data Presentation: Stability of MSDC-0160 Stock Solutions

The long-term stability of MSDC-0160 has been reported for concentrated stock solutions, primarily in dimethyl sulfoxide (DMSO). The following table summarizes the available quantitative data. It is recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles. For in vivo experiments, it is advised to prepare fresh working solutions daily.

SolventConcentrationStorage TemperatureStorage DurationStability
DMSONot Specified-20°C6 monthsStable
DMSONot Specified-80°C1 yearStable
Not SpecifiedNot Specified-20°C≥ 4 yearsStable

Solubility Information:

  • DMF: 30 mg/mL

  • DMSO: 30 mg/mL

  • DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL

  • Ethanol: 0.5 mg/mL

Experimental Protocols

Protocol for Preparation of MSDC-0160 Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of MSDC-0160.

Materials:

  • MSDC-0160 (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of MSDC-0160 powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).

  • Mixing: Vortex the solution thoroughly until the MSDC-0160 is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).

Protocol for Assessing the Long-Term Stability of MSDC-0160 in Aqueous Solutions via HPLC

This protocol provides a general framework for determining the stability of MSDC-0160 in aqueous solutions such as buffers or cell culture media. This is a crucial step before conducting experiments, as the stability in working solutions can differ significantly from that in concentrated DMSO stocks.

Materials:

  • MSDC-0160 stock solution in DMSO

  • Aqueous solution of interest (e.g., Phosphate Buffered Saline (PBS), cell culture medium)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC grade solvents (e.g., acetonitrile, water, formic acid)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Autosampler vials

Procedure:

  • Preparation of Working Solution:

    • Prepare a working solution of MSDC-0160 in the aqueous buffer of interest at the final desired concentration (e.g., 10 µM). Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects.

    • Prepare a sufficient volume of the working solution to be sampled at all time points.

  • Incubation:

    • Aliquot the working solution into separate sterile, sealed containers for each time point and temperature condition.

    • Place the aliquots in incubators set at the desired temperatures (e.g., 4°C for refrigeration, 25°C for room temperature, and 37°C for physiological temperature).

  • Time Points:

    • Define the time points for analysis based on the expected duration of your experiments (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

    • At each time point, remove one aliquot from each temperature condition for HPLC analysis. The "0 hour" time point represents the initial concentration.

  • HPLC Analysis:

    • Sample Preparation: Transfer the collected samples into autosampler vials. If the solution contains proteins (e.g., cell culture medium with serum), precipitate the proteins by adding an equal volume of cold acetonitrile, centrifuge, and analyze the supernatant.

    • HPLC Method (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Monitor at the absorbance maximum of MSDC-0160 (e.g., 231 nm and 273 nm).

      • Injection Volume: 10-20 µL.

      • Note: This is a starting point; the method should be optimized for your specific system and to ensure separation of MSDC-0160 from any potential degradants.

  • Data Analysis:

    • At each time point, quantify the peak area of the MSDC-0160 parent compound.

    • Calculate the percentage of MSDC-0160 remaining at each time point relative to the initial (0 hour) concentration.

    • Plot the percentage of remaining MSDC-0160 against time for each temperature condition.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Mandatory Visualizations

Signaling Pathway of MSDC-0160 Action

MSDC0160_Pathway cluster_glycolysis Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Pyruvate_mito Pyruvate MPC->Pyruvate_mito TCA TCA Cycle Pyruvate_mito->TCA Oxidative Phosphorylation mTORC1 mTORC1 TCA->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits MSDC0160 MSDC-0160 MSDC0160->MPC Inhibits Neuroprotection Neuroprotection & Reduced Neuroinflammation Autophagy->Neuroprotection Promotes

Caption: Mechanism of action of MSDC-0160.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare MSDC-0160 Stock Solution (DMSO) Prep_Work Prepare Working Solution in Aqueous Buffer Prep_Stock->Prep_Work Inc_4C 4°C Prep_Work->Inc_4C Aliquot & Incubate Inc_25C 25°C Prep_Work->Inc_25C Aliquot & Incubate Inc_37C 37°C Prep_Work->Inc_37C Aliquot & Incubate Timepoints Collect Samples at Time Points (0, 2, 4... hrs) Inc_4C->Timepoints Inc_25C->Timepoints Inc_37C->Timepoints HPLC Analyze by HPLC Timepoints->HPLC Data Calculate % Remaining & Identify Degradants HPLC->Data

Caption: Workflow for assessing MSDC-0160 stability.

Troubleshooting & Optimization

MSDC-0160 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MSDC-0160. The information addresses common solubility issues and provides protocols for experimental use.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers to specific issues that may be encountered during the handling and use of MSDC-0160 in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is MSDC-0160 and what is its primary mechanism of action?

A1: MSDC-0160 is an experimental drug belonging to the thiazolidinedione (TZD) class of compounds. It has been investigated for its potential in treating type 2 diabetes and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2] Its primary mechanism of action is the modulation of the mitochondrial pyruvate carrier (MPC).[1][2] By inhibiting the MPC, MSDC-0160 reduces the transport of pyruvate into the mitochondria, which in turn mitigates the over-activation of the mammalian target of rapamycin (mTOR), a key regulator of cellular metabolism and growth.[1]

Q2: What are the recommended solvents for preparing a stock solution of MSDC-0160?

A2: MSDC-0160 is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are effective solvents for preparing high-concentration stock solutions.[1] For example, a stock solution can be prepared in DMSO at a concentration of 30 mg/mL.[1] It is sparingly soluble in ethanol.[1]

Q3: How should I store MSDC-0160 powder and stock solutions?

A3: The solid, crystalline form of MSDC-0160 should be stored at -20°C.[1] Once a stock solution is prepared, it is recommended to create aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to one year).[3]

Troubleshooting Common Solubility Issues

Q4: My MSDC-0160, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What is happening and what should I do?

A4: This is a common issue known as "solvent-shifting" or "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[4] Thiazolidinedione compounds, in general, are known to have limited aqueous solubility.[5]

Solutions:

  • Optimize Dilution Technique: Instead of adding the aqueous medium to your DMSO stock, add the DMSO stock solution dropwise into the larger volume of vigorously stirring or vortexing aqueous medium. This promotes rapid mixing and dispersion, preventing localized high concentrations of the compound that can lead to precipitation.

  • Lower the Final Concentration: The final concentration of MSDC-0160 in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration in your experiment.

  • Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%.[4] To achieve this, you may need to prepare a more concentrated DMSO stock solution so that a smaller volume is required for dilution.

  • Pre-warm the Aqueous Medium: Gently warming your aqueous buffer or cell culture medium to 37°C can sometimes help to increase the solubility of the compound upon dilution.

Q5: My MSDC-0160 solution is initially clear but becomes cloudy or shows precipitates over time. What could be the cause?

A5: This may indicate that you have created a supersaturated solution, which is thermodynamically unstable. Over time, the compound will begin to precipitate out of the solution to reach its equilibrium solubility.

Solutions:

  • Reduce the Final Concentration: The most straightforward solution is to prepare a new solution at a lower final concentration that is below the compound's thermodynamic solubility limit in your specific medium.

  • Temperature Stability: Ensure that the storage and experimental conditions are at a constant temperature. A decrease in temperature can lower the solubility of a compound and induce precipitation.

Quantitative Solubility Data

The solubility of MSDC-0160 in various common laboratory solvents is summarized in the table below. This data can be used as a guide for preparing stock solutions.

SolventConcentration
DMSO (Dimethyl Sulfoxide)30 mg/mL
DMF (N,N-Dimethylformamide)30 mg/mL
Ethanol0.5 mg/mL
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL

Data sourced from Cayman Chemical product information sheet.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • MSDC-0160 powder (Molecular Weight: 370.4 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 3.704 mg of MSDC-0160 powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly until the MSDC-0160 is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a Formulation for In Vivo Oral Gavage Studies

This protocol is based on a co-solvent formulation commonly used for poorly water-soluble compounds in animal studies.[3]

Materials:

  • MSDC-0160

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare the vehicle: The vehicle is prepared by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • For a 10 mL final volume of the vehicle, you would mix:

      • 1 mL DMSO

      • 4 mL PEG300

      • 0.5 mL Tween-80

      • 4.5 mL Saline

  • Dissolve MSDC-0160: Weigh the required amount of MSDC-0160 and first dissolve it in the DMSO component of the vehicle.

  • Add other components: Sequentially add the PEG300, Tween-80, and finally the saline to the DMSO solution containing MSDC-0160. Mix thoroughly after each addition.

  • Final Formulation: This protocol can achieve a clear solution with a solubility of at least 2.5 mg/mL.[3] If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

Visualizations

Signaling Pathway of MSDC-0160

MSDC0160_Pathway cluster_membrane Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_mito Pyruvate MPC->Pyruvate_mito mTOR mTOR (mammalian Target of Rapamycin) Over-activation MPC->mTOR Reduces Over-activation Pyruvate_cyto Pyruvate Pyruvate_cyto->MPC Transport TCA_cycle TCA Cycle Pyruvate_mito->TCA_cycle MSDC0160 MSDC-0160 MSDC0160->MPC Inhibits Cellular_Processes Cell Growth, Proliferation, Metabolism mTOR->Cellular_Processes Regulates

Caption: Mechanism of action of MSDC-0160 via inhibition of the Mitochondrial Pyruvate Carrier (MPC).

Experimental Workflow for Solubilization

Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_dilution Dilution in Aqueous Medium cluster_troubleshooting Troubleshooting weigh Weigh MSDC-0160 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve add_stock Add DMSO Stock Dropwise dissolve->add_stock Use Stock start_buffer Start with Stirring Aqueous Buffer start_buffer->add_stock final_solution Final Working Solution add_stock->final_solution precipitation Precipitation Observed? final_solution->precipitation solution1 Lower Final Concentration precipitation->solution1 Yes solution2 Ensure Low Final DMSO % precipitation->solution2 Yes solution3 Optimize Dilution Technique precipitation->solution3 Yes success Clear Solution precipitation->success No solution1->start_buffer solution2->start_buffer solution3->start_buffer

Caption: A logical workflow for preparing and troubleshooting aqueous solutions of MSDC-0160.

References

preventing off-target effects of MSDC-0160

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MSDC-0160. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of MSDC-0160 and to help troubleshoot potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MSDC-0160?

A1: MSDC-0160 is a second-generation thiazolidinedione (TZD) that functions as an insulin sensitizer. Its primary molecular target is the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism.[1][2][3][4][5][6] By inhibiting the MPC, MSDC-0160 modulates the entry of pyruvate into the mitochondria, which in turn influences downstream signaling pathways, including the mTOR pathway, to restore autophagy and exert anti-inflammatory effects.[1][4][7]

Q2: What are the known off-target effects of MSDC-0160?

Q3: In what experimental contexts has MSDC-0160 shown unexpected or adverse effects?

A3: In preclinical models of Parkinson's disease that lack underlying inflammation or metabolic deficits, MSDC-0160 did not show neuroprotective benefits and, in some cases, was observed to increase the aggregation of α-synuclein.[1][14] This suggests that the therapeutic efficacy of MSDC-0160 may be dependent on the specific pathological context of the experimental model.

Q4: How can I confirm that MSDC-0160 is engaging its intended target, the mitochondrial pyruvate carrier (MPC), in my experimental system?

A4: Target engagement of MSDC-0160 with the MPC can be assessed using several methods. A Cellular Thermal Shift Assay (CETSA) is a direct method to confirm target binding in intact cells.[8][15][16][17][18] Indirect confirmation can be obtained by measuring downstream effects of MPC inhibition, such as alterations in mitochondrial respiration or changes in the phosphorylation status of mTOR pathway components.

Troubleshooting Guides

Issue 1: Unexpected Phenotypes or Lack of Efficacy
Symptom Possible Cause Troubleshooting Steps
Lack of desired effect (e.g., neuroprotection, anti-inflammatory effect) 1. The experimental model may lack the specific pathology (e.g., neuroinflammation, metabolic deficits) that MSDC-0160 targets.[1][14]2. Suboptimal drug concentration or treatment duration.3. Poor bioavailability in the target tissue.1. Characterize your model for markers of inflammation (e.g., cytokine levels, microglial activation) and metabolic dysfunction. Consider using a model with a known inflammatory or metabolic component.2. Perform a dose-response and time-course experiment to determine the optimal experimental conditions.3. Assess the concentration of MSDC-0160 in the target tissue using appropriate analytical methods (e.g., LC-MS/MS).
Observation of unexpected cellular or physiological effects 1. Activation of an unknown off-target.2. Context-dependent effects of MPC inhibition.1. If unexpected phenotypes are consistently observed, consider performing a broad off-target screening panel (e.g., through a contract research organization).2. Carefully review the literature for known downstream consequences of MPC inhibition in your specific cell type or model system.
Increased α-synuclein aggregation in Parkinson's disease models The model may lack the inflammatory or autophagic deficits that are modulated by MSDC-0160, leading to an imbalance in protein homeostasis.[1][14]1. Assess the baseline levels of inflammation and autophagy in your model. The neuroprotective effects of MSDC-0160 have been linked to its ability to modulate these pathways.[1][14]2. Consider co-treatment with agents that modulate autophagy or inflammation to see if this rescues the phenotype.

Data Presentation

Table 1: In Vitro Potency of MSDC-0160 and Related Compounds

Compound Target IC50 (µM) Reference
MSDC-0160 Mitochondrial Pyruvate Carrier (MPC) 1.2 [19]
MSDC-0160 PPARγ 31.65 [19]
Pioglitazone PPARγ 1.535
Rosiglitazone PPARγ 0.112

Table 2: Summary of Clinical Trial Data for MSDC-0160 in Type 2 Diabetes

Parameter MSDC-0160 (150 mg) Pioglitazone (45 mg) Placebo Reference
Change in Fasting Plasma Glucose (mg/dL) -28.9-31.0-[11]
Change in HbA1c (%) Not significantly different from pioglitazone--[12][13]
Fluid Retention (as indicated by reduced hemoglobin) 50% less than pioglitazone--[11][12][13]
Increase in High-Molecular-Weight Adiponectin Smaller increase than pioglitazone--[11][12][13]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for MPC Target Engagement

This protocol is a generalized procedure and should be optimized for your specific cell type and experimental conditions.

Objective: To confirm the direct binding of MSDC-0160 to the mitochondrial pyruvate carrier (MPC) in intact cells.

Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble target protein remaining.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to 80-90% confluency.

    • Treat cells with the desired concentration of MSDC-0160 or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble MPC in the supernatant by Western blotting using an anti-MPC1 or anti-MPC2 antibody.

    • Densitometric analysis of the Western blot bands will allow for the generation of a melting curve, and a shift in this curve in the presence of MSDC-0160 indicates target engagement.

Assessment of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol is a general guide for using a Seahorse XF Analyzer and should be optimized for your specific experimental setup.

Objective: To measure the effect of MSDC-0160 on mitochondrial respiration.

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.

  • Drug Treatment: Treat the cells with MSDC-0160 at various concentrations for the desired duration.

  • Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Inhibition of MPC by MSDC-0160 is expected to decrease pyruvate-driven respiration.

Quantification of Autophagy Flux by LC3-II Western Blot

Objective: To determine if MSDC-0160 modulates autophagy.

Principle: Autophagy induction leads to the conversion of LC3-I to LC3-II, which is recruited to autophagosome membranes. Autophagic flux is a measure of the entire process, including autophagosome formation, maturation, and degradation.

Methodology:

  • Cell Treatment: Treat cells with MSDC-0160 in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a specified time. The lysosomal inhibitor will block the degradation of autophagosomes, allowing for the measurement of autophagosome synthesis.

  • Protein Extraction and Western Blot: Lyse the cells and perform a Western blot analysis using an antibody that detects both LC3-I and LC3-II.

  • Data Analysis: The amount of LC3-II will be quantified and normalized to a loading control. An increase in LC3-II levels in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux. An increase in the LC3-II/LC3-I ratio is also indicative of autophagy induction.

Mandatory Visualizations

MSDC-0160_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MSDC_0160 MSDC-0160 MPC Mitochondrial Pyruvate Carrier (MPC) MSDC_0160->MPC Inhibits Pyruvate Pyruvate Pyruvate->MPC Transport mTORC1 mTORC1 Autophagy Autophagy mTORC1->Autophagy Inhibits MPC->mTORC1 Inhibits TCA_Cycle TCA Cycle MPC->TCA_Cycle Supplies Pyruvate

Caption: Signaling pathway of MSDC-0160.

Experimental_Workflow_CETSA start Start cell_culture 1. Cell Culture & Treatment (MSDC-0160 or Vehicle) start->cell_culture heat_shock 2. Heat Shock (Temperature Gradient) cell_culture->heat_shock lysis 3. Cell Lysis & Fractionation heat_shock->lysis analysis 4. Western Blot for Soluble MPC lysis->analysis end End analysis->end

Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).

Caption: Troubleshooting logic for unexpected MSDC-0160 results.

References

Technical Support Center: Optimizing MSDC-0160 Concentration for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing MSDC-0160 in neuroprotection studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the concentration of MSDC-0160 for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MSDC-0160's neuroprotective effects?

A1: MSDC-0160 is a modulator of the mitochondrial pyruvate carrier (MPC), a key protein complex that transports pyruvate into the mitochondria.[1][2] By inhibiting the MPC, MSDC-0160 alters mitochondrial metabolism. This modulation is linked to the downregulation of the mammalian target of rapamycin (mTOR) signaling pathway, which is often overactivated in neurodegenerative conditions.[3][4] The inhibition of mTOR signaling can lead to the induction of autophagy, a cellular process that clears damaged organelles and aggregated proteins, and a reduction in neuroinflammation, thereby exerting neuroprotective effects.[3][4]

Q2: What is a good starting concentration range for in vitro neuroprotection experiments?

A2: Based on published studies, a good starting concentration range for in vitro experiments is between 1 µM and 50 µM.[1] Significant neuroprotective effects and modulation of mTOR signaling have been observed at concentrations of 10 µM, 20 µM, and 50 µM in various neuronal cell models.[1] The half-maximal inhibitory concentration (IC50) for MPC inactivation is approximately 1.2 µM, suggesting that concentrations around this value should also be explored.

Q3: How should I dissolve and store MSDC-0160 for cell culture experiments?

A3: MSDC-0160 is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing your working concentrations, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: In which neuronal models has MSDC-0160 demonstrated neuroprotective effects?

A4: MSDC-0160 has shown neuroprotective efficacy in several preclinical models of neurodegenerative diseases, including Parkinson's and Alzheimer's disease. In vitro studies have utilized human neuroblastoma SH-SY5Y cells and differentiated Lund human mesencephalic (LUHMES) cells treated with neurotoxins like 1-methyl-4-phenylpyridinium (MPP+), an inhibitor of mitochondrial complex I.[1] In vivo studies have used mouse models of Parkinson's disease, where oral administration of MSDC-0160 has been shown to protect dopaminergic neurons and improve motor function.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No observable neuroprotective effect Concentration too low: The concentration of MSDC-0160 may be insufficient to engage the mitochondrial pyruvate carrier effectively.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal neuroprotective concentration for your specific cell type and injury model.
Inappropriate experimental model: The chosen neurotoxin or injury model may not be sensitive to the mechanism of action of MSDC-0160.Ensure your model involves mitochondrial dysfunction or mTOR pathway dysregulation, as these are the primary targets of MSDC-0160. Consider using a positive control compound known to be effective in your model.
Compound instability: The MSDC-0160 stock solution may have degraded.Prepare a fresh stock solution of MSDC-0160. Ensure proper storage conditions (aliquoted and stored at -20°C or -80°C, protected from light and multiple freeze-thaw cycles).
High cellular toxicity observed Concentration too high: High concentrations of MSDC-0160 may lead to off-target effects or excessive metabolic disruption.Test a lower range of concentrations. Determine the maximum non-toxic concentration by performing a cytotoxicity assay (e.g., MTT or LDH assay) with MSDC-0160 alone before conducting neuroprotection experiments.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.Ensure the final DMSO concentration is below the toxic threshold for your cells (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO as the highest MSDC-0160 concentration) in all experiments.
High variability between replicates Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly.
Inconsistent drug/toxin addition: Variations in the timing or volume of compound addition can introduce variability.Use a multichannel pipette for adding solutions to multiple wells simultaneously. Ensure all wells are treated consistently.
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate solutes and affect cell health.Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.
Unexpected results in Western Blots (e.g., no change in p-mTOR) Suboptimal protein extraction: Incomplete cell lysis or protein degradation can affect the quality of the results.Use a suitable lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice during preparation.
Incorrect antibody concentration or incubation time: This can lead to weak or non-specific bands.Optimize the primary and secondary antibody concentrations and incubation times according to the manufacturer's recommendations.
Timing of analysis: The effect of MSDC-0160 on mTOR signaling may be time-dependent.Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point for observing changes in protein phosphorylation.

Quantitative Data Summary

Table 1: In Vitro Concentrations and Effects of MSDC-0160

Cell LineNeurotoxin/ModelMSDC-0160 ConcentrationObserved EffectReference
Various-1.2 µMIC50 for mitochondrial pyruvate carrier (MPC) inactivation[5]
Human β-cells-1-50 µMMaintained human β-cell phenotype[1]
LUHMES cellsMPP+ (10 µM)10 µMPrevented loss of tyrosine hydroxylase (TH)-immunoreactive cells[1]
C. elegansMPP+ (0.75 mM)10 µM, 100 µMPrevented loss of GFP-fluorescent dopaminergic neurons[1]
Not specified-20 µM, 50 µMSignificantly decreased phosphorylation of mTOR[1]

Table 2: In Vivo Dosage and Effects of MSDC-0160

Animal ModelDisease ModelMSDC-0160 DosageObserved EffectReference
MiceMPTP-induced Parkinson's30 mg/kg (oral gavage, daily for 7 days)Improved locomotor behavior, increased survival of nigral dopaminergic neurons, boosted striatal dopamine levels, and reduced neuroinflammation.[1]

Detailed Experimental Protocols

Protocol 1: Determining the Optimal Neuroprotective Concentration of MSDC-0160 using an MTT Assay

This protocol outlines a method to assess the dose-dependent neuroprotective effect of MSDC-0160 against MPP+-induced toxicity in SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • MSDC-0160

  • DMSO

  • MPP+ iodide

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count SH-SY5Y cells.

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • MSDC-0160 Pre-treatment:

    • Prepare a 10 mM stock solution of MSDC-0160 in DMSO.

    • Prepare serial dilutions of MSDC-0160 in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MSDC-0160.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest MSDC-0160 concentration).

    • Incubate for 1-2 hours at 37°C.

  • Neurotoxin Challenge:

    • Prepare a stock solution of MPP+ in sterile water.

    • Dilute the MPP+ stock in culture medium to a final concentration of 1 mM (or a pre-determined optimal toxic concentration for your cells).

    • Add the MPP+ solution to the wells already containing MSDC-0160.

    • Include a control group with cells treated with MSDC-0160 alone (no MPP+) and a group with MPP+ alone (no MSDC-0160). Also include an untreated control group.

    • Incubate for an additional 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve of MSDC-0160 concentration versus cell viability to determine the optimal neuroprotective concentration.

Protocol 2: Western Blot Analysis of mTOR Pathway Modulation by MSDC-0160

This protocol describes how to assess the effect of MSDC-0160 on the phosphorylation of key proteins in the mTOR signaling pathway.

Materials:

  • Neuronal cells (e.g., SH-SY5Y or differentiated LUHMES)

  • 6-well cell culture plates

  • MSDC-0160

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed neuronal cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of MSDC-0160 (determined from Protocol 1) for a specified time (e.g., 24 hours). Include an untreated control.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., β-actin).

Visualizations

MSDC_0160_Signaling_Pathway cluster_invisible MSDC_0160 MSDC-0160 MPC Mitochondrial Pyruvate Carrier (MPC) MSDC_0160->MPC Inhibits Pyruvate_mito Mitochondrial Pyruvate Metabolism Altered Mitochondrial Metabolism MPC->Metabolism Modulates TCA TCA Cycle & Oxidative Phosphorylation mTORC1 mTORC1 Signaling Metabolism->mTORC1 Downregulates Autophagy Autophagy mTORC1->Autophagy Inhibits Neuroinflammation Neuroinflammation mTORC1->Neuroinflammation Promotes Neuroprotection Neuroprotection Autophagy->Neuroprotection Promotes Neuroinflammation->Neuroprotection Reduces

Caption: Signaling pathway of MSDC-0160 leading to neuroprotection.

Experimental_Workflow start Start seed_cells Seed Neuronal Cells (e.g., SH-SY5Y) start->seed_cells pretreat Pre-treat with MSDC-0160 (Dose-Response) seed_cells->pretreat induce_toxicity Induce Neurotoxicity (e.g., MPP+) pretreat->induce_toxicity incubate Incubate (24-48h) induce_toxicity->incubate cell_viability Assess Cell Viability (MTT Assay) incubate->cell_viability western_blot Analyze mTOR Pathway (Western Blot) incubate->western_blot analyze_data Analyze Data & Determine Optimal Concentration cell_viability->analyze_data western_blot->analyze_data end End analyze_data->end

Caption: Experimental workflow for optimizing MSDC-0160 concentration.

Troubleshooting_Logic start Experiment Start no_effect No Neuroprotective Effect Observed start->no_effect high_toxicity High Cytotoxicity Observed start->high_toxicity check_conc Is Concentration Optimal? no_effect->check_conc Troubleshoot check_model Is Model Appropriate? check_conc->check_model Yes dose_response Perform Dose-Response (0.1-100 µM) check_conc->dose_response No check_compound Is Compound Stable? check_model->check_compound Yes validate_model Validate Model with Positive Control check_model->validate_model No prepare_fresh Prepare Fresh Stock Solution check_compound->prepare_fresh No success Successful Experiment check_compound->success Yes dose_response->start validate_model->start prepare_fresh->start check_toxicity_conc Is Concentration Too High? high_toxicity->check_toxicity_conc Troubleshoot check_solvent Is Solvent Concentration Toxic? check_toxicity_conc->check_solvent No lower_conc Test Lower Concentrations check_toxicity_conc->lower_conc Yes reduce_solvent Reduce Final Solvent Concentration (≤0.1%) check_solvent->reduce_solvent Yes check_solvent->success No lower_conc->start reduce_solvent->start

Caption: Troubleshooting workflow for MSDC-0160 experiments.

References

troubleshooting inconsistent results with MSDC-0160

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MSDC-0160. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing MSDC-0160 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is MSDC-0160 and what is its primary mechanism of action?

MSDC-0160, also known as Mitoglitazone, is a novel insulin sensitizer that modulates mitochondrial metabolism.[1] It is a member of the thiazolidinedione (TZD) class of drugs but exhibits minimal direct activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a common target of other TZDs.[2][3] The primary target of MSDC-0160 is the mitochondrial outer membrane translocase (mTOT), a key regulator of pyruvate metabolism.[1] By inhibiting the mitochondrial pyruvate carrier (MPC), MSDC-0160 reduces the transport of pyruvate into the mitochondria.[2][3] This action modulates downstream signaling pathways, notably leading to the inhibition of the mammalian target of rapamycin (mTOR) and the activation of autophagy.[1][2][4]

Q2: What are the main research applications for MSDC-0160?

MSDC-0160 was initially developed for the treatment of type 2 diabetes due to its insulin-sensitizing properties.[1][5] Its neuroprotective effects have led to its investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][6] Preclinical studies have shown its potential in reducing neuroinflammation and protecting neurons.[2][6]

Q3: How should I prepare and store MSDC-0160?

MSDC-0160 is a crystalline solid with limited solubility in aqueous solutions.[3] For in vitro experiments, it is recommended to prepare a stock solution in a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3] One supplier suggests that a 30 mg/mL stock solution can be prepared in DMSO.[3] For in vivo studies, MSDC-0160 has been administered via oral gavage or as a dietary admixture.[7] Stock solutions should be stored at -20°C or -80°C to ensure stability.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]

Q4: What are some known off-target effects of MSDC-0160?

While MSDC-0160 was designed to be a PPARγ-sparing compound, it is important to consider potential off-target effects.[2] As a member of the TZD family, researchers should remain aware of the potential for unforeseen interactions. However, studies have shown that MSDC-0160 has a significantly lower affinity for PPARγ compared to other TZDs like pioglitazone.[3]

Troubleshooting Inconsistent Results

Q5: I am observing high variability in my experimental results with MSDC-0160. What could be the cause?

Inconsistent results with MSDC-0160 can arise from several factors:

  • Solubility Issues: Due to its limited aqueous solubility, MSDC-0160 may precipitate out of solution in your culture media, leading to inconsistent effective concentrations.

    • Recommendation: Ensure your final DMSO concentration is low and consistent across all experimental conditions. Visually inspect your culture media for any signs of precipitation after adding the compound. A brief sonication of the stock solution before dilution may also be helpful.[8]

  • Cell Type and Metabolic State: The effects of MSDC-0160 are highly dependent on the metabolic state of the cells. As an MPC inhibitor, its impact will be more pronounced in cells that rely heavily on mitochondrial pyruvate metabolism.

    • Recommendation: Characterize the baseline metabolic profile of your cell line (e.g., using a Seahorse XF Analyzer) to understand its reliance on glycolysis versus oxidative phosphorylation. The presence or absence of inflammation can also influence the cellular response to MSDC-0160.[7]

  • Inconsistent Dosing: For in vivo studies, ensure accurate and consistent administration of the compound, whether by oral gavage or as a dietary supplement.

    • Recommendation: For dietary administration, ensure homogenous mixing of the compound in the chow and monitor food intake to ensure consistent dosing between animals.

Q6: I am not observing the expected decrease in mTOR phosphorylation after treating my cells with MSDC-0160. What should I check?

  • Treatment Duration and Concentration: The effect of MSDC-0160 on mTOR signaling may be time and concentration-dependent.

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. One study reported a significant decrease in mTOR phosphorylation at concentrations of 20 µM and 50 µM after 24 hours.[8]

  • Cell Lysis and Western Blotting Technique: The detection of phosphorylated proteins can be challenging.

    • Recommendation: Ensure you are using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of mTOR. For the western blot, use a blocking buffer with 5% w/v BSA and incubate the primary antibody overnight at 4°C for optimal signal.[9][10]

  • Basal mTOR Activity: If the basal level of mTOR phosphorylation in your cells is already low, it may be difficult to detect a further decrease.

    • Recommendation: Consider stimulating the mTOR pathway (e.g., with growth factors or insulin) before treating with MSDC-0160 to create a larger dynamic range for observing inhibition.

Q7: My cell viability assay results are not consistent when using MSDC-0160. What could be the problem?

  • Assay Choice: The choice of cell viability assay can influence the results. Assays that measure metabolic activity, such as the MTT assay, may be directly affected by MSDC-0160's mechanism of action on mitochondrial metabolism.

    • Recommendation: Consider using a cell viability assay that is not solely dependent on mitochondrial function, such as a trypan blue exclusion assay or a crystal violet staining assay, to confirm your findings.

  • Solubility and Concentration: As mentioned previously, poor solubility can lead to inconsistent results.

    • Recommendation: Refer to the recommendations in Q5 regarding solubility.

Data Presentation

Table 1: In Vitro Activity of MSDC-0160

ParameterIC50Cell Line/SystemReference
Mitochondrial Pyruvate Carrier (MPC) Inactivation1.2 µMIn vitro[3]
PPARγ Activation31.65 µMIn vitro[3]

Table 2: Clinical Trial Data for MSDC-0160 in Type 2 Diabetes (12-week study)

Treatment GroupChange in Fasting Plasma Glucose (mg/dL)Change in HbA1c (%)Reference
Placebo--[11]
MSDC-0160 (50 mg)--[11]
MSDC-0160 (100 mg)-18.4Not statistically different from pioglitazone[11][12]
MSDC-0160 (150 mg)-28.9Not statistically different from pioglitazone[11][12]
Pioglitazone (45 mg)-31.0-[12]

Note: This table summarizes key findings. For detailed statistical analysis, please refer to the cited publications.

Experimental Protocols

Detailed Methodology for Western Blot Analysis of Phospho-mTOR (Ser2448)

  • Cell Lysis:

    • After treatment with MSDC-0160, wash cells with ice-cold PBS.

    • Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature equal amounts of protein by boiling in SDS sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% w/v BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-mTOR (Ser2448) diluted in 5% w/v BSA in TBST overnight at 4°C with gentle shaking.[9][10]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with an HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

General Protocol for Seahorse XF Cell Mito Stress Test

  • Cell Seeding:

    • Seed cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density.

    • Allow cells to adhere and grow overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Mito Stress Test:

    • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • Place the cell culture microplate in the Seahorse XF96 analyzer and initiate the assay protocol.

    • The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.

  • Data Analysis:

    • Normalize the OCR data to cell number.

    • Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

MTT Cell Viability Assay Protocol

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well.[13]

    • Treat cells with various concentrations of MSDC-0160 and incubate for the desired duration.

  • MTT Incubation:

    • Add 10 µL of a 12 mM MTT stock solution to each well.[13]

    • Incubate the plate at 37°C for 4 hours.[13]

  • Formazan Solubilization:

    • Add 100 µL of an SDS-HCl solution to each well.[13]

    • Incubate the plate at 37°C for 4 hours to dissolve the formazan crystals.[13]

  • Absorbance Measurement:

    • Mix each sample by pipetting.

    • Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualization

MSDC_0160_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MSDC_0160 MSDC-0160 MPC MPC MSDC_0160->MPC Inhibits mTOT mTOT Complex MSDC_0160->mTOT Modulates Pyruvate_cyto Pyruvate Pyruvate_cyto->MPC Transport Glycolysis Glycolysis Glycolysis->Pyruvate_cyto Glucose Glucose Glucose->Glycolysis mTORC1 mTORC1 Autophagy Autophagy mTORC1->Autophagy Inhibits Pyruvate_mito Pyruvate TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle MPC->mTORC1 Inhibits MPC->Pyruvate_mito mTOT->MPC Regulates

Caption: Signaling pathway of MSDC-0160.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) MSDC_Prep 2. Prepare MSDC-0160 Stock (e.g., in DMSO) Cell_Culture->MSDC_Prep Treatment 3. Treat Cells with MSDC-0160 (Include vehicle control) MSDC_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT) Treatment->Viability Western 4b. Western Blot (e.g., for p-mTOR) Treatment->Western Metabolism 4c. Metabolic Analysis (e.g., Seahorse) Treatment->Metabolism Data_Analysis 5. Analyze and Interpret Results Viability->Data_Analysis Western->Data_Analysis Metabolism->Data_Analysis

Caption: General experimental workflow for MSDC-0160.

References

Technical Support Center: MSDC-0160 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the potential toxicity of MSDC-0160 in cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MSDC-0160?

MSDC-0160 is a second-generation thiazolidinedione (TZD) that acts as a modulator of the mitochondrial pyruvate carrier (MPC).[1] By inhibiting the MPC, MSDC-0160 restricts the transport of pyruvate into the mitochondria, which in turn influences cellular metabolism. Unlike first-generation TZDs, MSDC-0160 has a low affinity for the peroxisome proliferator-activated receptor-gamma (PPARγ), which is associated with undesirable side effects such as fluid retention.[2][3] This selective action on the MPC is linked to its therapeutic effects as an insulin sensitizer and its neuroprotective properties.[4][5]

Q2: At what concentrations is MSDC-0160 typically effective in cell lines?

The effective concentration of MSDC-0160 can vary depending on the cell line and the specific biological question being investigated. Based on published studies, a general range of 1 µM to 50 µM has been used. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q3: What are the known "off-target" effects of MSDC-0160?

MSDC-0160 was designed to have a more specific target profile than earlier TZDs. Its affinity for PPARγ is significantly lower than that of first-generation compounds, thereby minimizing PPARγ-related side effects.[2] However, as with any pharmacological agent, off-target effects cannot be entirely ruled out, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to account for any potential off-target effects.

Q4: What is the solubility and stability of MSDC-0160 in cell culture media?

According to supplier information, MSDC-0160 is soluble in DMSO. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.1%). The stability of MSDC-0160 in aqueous media over long incubation periods should be considered, and fresh dilutions should be prepared for each experiment.

Troubleshooting Guide: Minimizing Toxicity of MSDC-0160

High cell death observed in cultures after treatment with thiazolidinediones (TZDs) like MSDC-0160 can be a concern.[6] This guide provides potential causes and solutions to help mitigate cytotoxicity.

Issue Potential Cause Troubleshooting & Optimization
High Cell Death Solvent Toxicity: The solvent used to dissolve MSDC-0160, typically DMSO, can be toxic to cells at high concentrations.- Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level (generally <0.1%).- Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in all experiments to assess solvent toxicity.
High Drug Concentration: The concentration of MSDC-0160 may be too high for the specific cell line being used.- Perform a dose-response curve to determine the IC50 for toxicity in your cell line.- Start with a wide range of concentrations and narrow down to a working concentration that is effective for your assay but has minimal impact on cell viability.- Refer to the effective concentrations used in similar cell lines from the literature as a starting point (see table below).
Cell Line Sensitivity: Different cell lines have varying sensitivities to pharmacological agents.- If possible, test MSDC-0160 on a panel of cell lines to understand its toxicity profile.- Consider the metabolic state of your cells, as this can influence their response to a mitochondrial pyruvate carrier inhibitor.
Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death, which may be mistaken for drug-induced toxicity.- Regularly test your cell cultures for mycoplasma contamination.- Practice good aseptic technique to prevent microbial contamination.[7]
Poor Cell Adhesion Sub-optimal Culture Conditions: Stressed cells are more susceptible to the effects of chemical compounds.- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.- Use the appropriate cell culture medium and supplements for your cell line.[8]
Inconsistent Results Reagent Quality and Handling: The purity and handling of the MSDC-0160 compound can affect its activity and toxicity.- Use a high-purity grade of MSDC-0160 from a reputable supplier.- Store the compound as recommended by the manufacturer to prevent degradation.

Quantitative Data Summary

The following tables summarize key quantitative data for MSDC-0160 from the available literature.

Table 1: In Vitro Efficacy and Binding Affinity of MSDC-0160

ParameterValueReference
MPC Inactivation (IC50) 1.2 µM[9]
PPARγ Activation (EC50) 23.7 µM[2]

Table 2: Experimentally Used Concentrations of MSDC-0160 in Cell Lines

Cell Line/SystemConcentration RangeDurationObserved EffectReference
Human Islets1 - 50 µM24 hoursDecreased phosphorylation of mTOR at 20 and 50 µM.[1]
LUHMES cells10 µM1 hour pretreatmentPrevented MPP+-induced loss of tyrosine hydroxylase-immunoreactive cells.[1]
BV2 cells (LPS-treated)Not specifiedMinutesRestored mitochondrial oxygen consumption.[10]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of MSDC-0160 using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of MSDC-0160. It is essential to optimize the parameters for your specific cell line and experimental setup.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density should be determined empirically for each cell line.

  • Compound Preparation:

    • Prepare a stock solution of MSDC-0160 in sterile DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the MSDC-0160 stock solution in your complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment:

    • After allowing the cells to adhere and stabilize (typically overnight), carefully remove the existing medium and replace it with the medium containing the various concentrations of MSDC-0160.

    • Include wells with untreated cells (medium only) and vehicle-treated cells (medium with DMSO).

  • Incubation:

    • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • Cell Viability Assessment (MTT Assay Example):

    • Following the incubation period, add MTT reagent to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).

    • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the MSDC-0160 concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of MSDC-0160 that causes a 50% reduction in cell viability.

Visualizations

experimental_workflow Experimental Workflow for Assessing MSDC-0160 Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare MSDC-0160 dilutions treat_cells Treat cells with MSDC-0160 prepare_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_plate Read absorbance solubilize->read_plate calculate_viability Calculate % viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the cytotoxicity of MSDC-0160.

signaling_pathway Simplified Signaling Pathway of MSDC-0160 MSDC_0160 MSDC-0160 MPC Mitochondrial Pyruvate Carrier (MPC) MSDC_0160->MPC Inhibits Pyruvate Pyruvate Mitochondria Mitochondria Pyruvate->Mitochondria Transport Metabolism Altered Cellular Metabolism Mitochondria->Metabolism

References

Navigating Experimental Reproducibility with MSDC-0160: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in the experimental reproducibility of MSDC-0160. Our aim is to equip researchers with the necessary information to conduct robust and reliable experiments with this novel mitochondrial pyruvate carrier (MPC) modulator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MSDC-0160?

A1: MSDC-0160 is a thiazolidinedione (TZD) that functions as an insulin sensitizer by targeting the mitochondrial pyruvate carrier (MPC), a key regulator of mitochondrial metabolism.[1][2][3][4] Unlike earlier TZDs, MSDC-0160 shows significantly less activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), which is associated with undesirable side effects.[5][6] By modulating the MPC, MSDC-0160 influences downstream signaling pathways, notably mitigating the over-activation of the mammalian target of rapamycin (mTOR).[4]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: The optimal concentration of MSDC-0160 is cell-type and assay-dependent. Based on published studies, a starting range of 1 µM to 50 µM is recommended for in vitro cell culture experiments.[1] For instance, significant decreases in the phosphorylation of mTOR in human islets were observed at 20 µM and 50 µM after 24 hours of incubation.[1] A concentration of 10 µM has been shown to be effective in preventing MPP+-induced loss of dopaminergic neurons in LUHMES cells.[1]

Q3: How should I prepare MSDC-0160 for in vitro and in vivo use?

A3: For in vitro studies, MSDC-0160 can be dissolved in DMSO to create a stock solution. For in vivo oral gavage administration in rodents, a common formulation is 30 mg/kg MSDC-0160 suspended in 1% methylcellulose with 0.01% Tween 80.[7]

Q4: Are there any known off-target effects I should be aware of?

A4: While MSDC-0160 was developed to have minimal PPARγ activity, it is important to consider this as a potential off-target effect, especially at higher concentrations. The IC50 for MPC is approximately 1.2 µM, whereas for PPARγ it is around 31.65 µM, indicating a significant therapeutic window.[8]

Troubleshooting Guide

Inconsistent In Vitro Results
Observed Problem Potential Cause Recommended Solution
High variability in cell viability or signaling readouts between experiments. Cell culture conditions: Differences in cell passage number, confluency, or media composition can alter cellular metabolism and drug response.- Use cells within a consistent and low passage number range.- Seed cells at a consistent density and allow for a consistent attachment and recovery period before treatment.- Ensure media components (e.g., glucose, glutamine) are consistent between experiments.
Compound stability: MSDC-0160 may degrade in aqueous media over long incubation periods.- Prepare fresh dilutions of MSDC-0160 from a frozen DMSO stock for each experiment.- For long-term experiments, consider replenishing the media with fresh compound at regular intervals.
Unexpected or paradoxical effects on cellular metabolism. Cell-type specific metabolism: The effect of inhibiting the MPC can vary significantly depending on the primary metabolic pathways of the cell line being used.- Characterize the baseline metabolic profile of your cells (e.g., using a Seahorse Analyzer) to understand their reliance on glycolysis versus oxidative phosphorylation.- Consider that some cell lines may upregulate alternative pathways to compensate for MPC inhibition.
Model-specific responses: In some preclinical models of Parkinson's disease, MSDC-0160 has been observed to have unexpected effects on α-synuclein aggregation.- Carefully select the experimental model to ensure it is appropriate for the specific scientific question.- Be aware of the existing literature on the effects of MSDC-0160 in different disease models.
Challenges with In Vivo Studies
Observed Problem Potential Cause Recommended Solution
Variable drug exposure or efficacy in animal models. Improper formulation or administration: Poor suspension of MSDC-0160 can lead to inaccurate dosing.- Ensure the vehicle (e.g., 1% methylcellulose with 0.01% Tween 80) is properly prepared and that MSDC-0160 is thoroughly suspended before each administration.[7]- Use consistent oral gavage techniques to minimize variability in administration.
Metabolism of the compound: The parent compound and its metabolites may have different activities and pharmacokinetic profiles.- Be aware that MSDC-0160 is metabolized, and consider the potential effects of its metabolites in your experimental design.[5]

Experimental Protocols & Methodologies

Western Blot Analysis for mTOR Pathway Activation

This protocol provides a general framework for assessing the effect of MSDC-0160 on the mTOR signaling pathway.

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with MSDC-0160 (e.g., 1-50 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Lysis and Protein Quantification: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Resolve 20 µg of total protein on a 4-20% SDS-PAGE gel and transfer to a PVDF membrane.[7]

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7]

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Seahorse XF Cell Mito Stress Test

This assay is crucial for evaluating the impact of an MPC inhibitor on mitochondrial respiration.

  • Cell Seeding: The optimal cell number per well must be determined empirically for each cell type.[9]

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge in Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.[10]

  • Cell Plate Preparation: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 37°C incubator for 1 hour.[11][12]

  • Compound Loading: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in Seahorse XF Assay Medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Note: For each new cell type, it is critical to perform a titration experiment to determine the optimal concentration of the uncoupler FCCP.[9]

Visualizations

MSDC_0160_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Pyruvate_mito Pyruvate MPC MPC Pyruvate_mito->MPC Transport TCA_Cycle TCA Cycle MPC->TCA_Cycle Entry mTOR mTOR (Active) MPC->mTOR Modulates Pyruvate_cyto Pyruvate Pyruvate_cyto->Pyruvate_mito MSDC0160 MSDC-0160 MSDC0160->MPC Inhibition Autophagy Autophagy mTOR->Autophagy Inhibition Experimental_Workflow_Troubleshooting start Experiment Start protocol Follow Standard Protocol start->protocol results Obtain Results protocol->results consistent Results Consistent? results->consistent end Experiment Complete consistent->end Yes troubleshoot Troubleshooting consistent->troubleshoot No check_cells Check Cell Health & Passage Number troubleshoot->check_cells check_compound Verify Compound Solubility & Stability troubleshoot->check_compound check_protocol Review Protocol for Deviations troubleshoot->check_protocol check_cells->protocol check_compound->protocol check_protocol->protocol

References

adjusting MSDC-0160 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing MSDC-0160 treatment duration in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MSDC-0160 that should be considered when determining treatment duration?

A1: MSDC-0160 is a modulator of the mitochondrial outer membrane translocase (mTOT) and an inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2][3][4][5] Its primary mechanism involves restricting the transport of pyruvate into the mitochondria. This action leads to a modulation of cellular metabolism, a reduction in mTOR signaling, and an enhancement of autophagy.[5][6][7] The neuroprotective effects are thought to stem from these metabolic and anti-inflammatory consequences.[7][8] When planning treatment duration, it is crucial to consider the time required for these metabolic shifts and downstream cellular processes to manifest measurable effects.

Q2: What are typical treatment durations and dosages for MSDC-0160 in preclinical and clinical studies?

A2: Treatment duration and dosage of MSDC-0160 have varied across different models and stages of research. In clinical trials for type 2 diabetes and Alzheimer's disease, a common duration has been 12 weeks.[9][10] Preclinical studies in animal models of Parkinson's disease have employed a wider range of durations, from daily oral gavage for 7 days to chronic administration in chow for up to four months.[3][11] A summary of dosages used in various studies is presented in the table below.

Q3: How quickly can a cellular response to MSDC-0160 be expected in vitro?

A3: In vitro studies have demonstrated relatively rapid cellular responses to MSDC-0160. For instance, pretreatment for one hour with 10 µM MSDC-0160 was sufficient to prevent MPP+-induced loss of tyrosine hydroxylase-immunoreactive cells.[3] A 24-hour treatment with 20 and 50 µM MSDC-0160 significantly decreased the phosphorylation of mTOR.[3] These findings suggest that key molecular effects can be initiated within hours of exposure. However, the optimal duration for observing specific downstream effects, such as changes in protein aggregation or cell survival, will likely require longer treatment periods.

Q4: Are there any known issues with long-term administration of MSDC-0160 in preclinical models?

A4: Long-term use of MSDC-0160 in a mouse model genetically engineered to mimic Parkinson's disease has been shown to preserve motor function and reduce neuroinflammation.[8] However, one study using α-synuclein overexpression and pre-formed fibril models reported that MSDC-0160 treatment led to an unexpected transient increase in aggregated α-synuclein at an early time point (5 weeks), which was not observed at a later time point (13 weeks).[11] This suggests that the effects of MSDC-0160 on protein aggregation may be complex and time-dependent, warranting careful time-course analysis in relevant models.

Troubleshooting Guide

Issue: No significant effect of MSDC-0160 is observed in my experimental model.

Possible Causes and Solutions:

  • Inadequate Treatment Duration: The experimental endpoint may be too early to detect a significant change. Consider extending the treatment duration based on the expected timeline of the pathological process in your model. For chronic neurodegenerative models, longer treatment periods (e.g., several weeks to months) may be necessary.[8][11]

  • Suboptimal Dosage: The concentration of MSDC-0160 may be too low. Refer to the dose-ranging studies in the literature to select an appropriate concentration for your model system.[3][9][11] It may be necessary to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

  • Model-Specific Differences: The efficacy of MSDC-0160 may depend on the specific underlying pathology of the experimental model. For instance, its beneficial effects may be more pronounced in models with clear metabolic deficits or neuroinflammation.[11]

  • Compound Stability and Delivery: Ensure the proper dissolution and stability of MSDC-0160 in your delivery vehicle. For in vivo studies, confirm the route of administration and formulation are appropriate to achieve desired bioavailability.[3][11]

Issue: Unexpected or contradictory results are observed with MSDC-0160 treatment.

Possible Causes and Solutions:

  • Time-Dependent Effects: The effects of MSDC-0160 can be dynamic. As noted in some preclinical studies, an initial increase in a pathological marker may be followed by a later reduction.[11] It is crucial to include multiple time points in your experimental design to capture the full temporal dynamics of the response.

  • Off-Target Effects: While MSDC-0160 is more selective than earlier thiazolidinediones, the possibility of off-target effects should be considered.[9] Include appropriate controls and consider orthogonal approaches to validate that the observed effects are mediated through the intended mechanism (i.e., MPC inhibition).

  • Complex Biological Interactions: The metabolic reprogramming induced by MSDC-0160 can have complex and context-dependent consequences. The interplay between metabolic changes, inflammation, and the specific cellular environment of your model may lead to unexpected outcomes.

Data Presentation

Table 1: Summary of MSDC-0160 Treatment Durations and Dosages in Selected Studies

Study TypeModelDiseaseDosageTreatment DurationKey FindingsReference
Clinical Trial (Phase 2b)Human PatientsType 2 Diabetes50, 100, 150 mg (oral, daily)12 weeksSignificant reduction in plasma glucose.[9][9]
Clinical Trial (Phase 2a)Human PatientsMild Alzheimer's Disease150 mg (oral, daily)12 weeksMaintained glucose metabolism in specific brain regions.[10][10]
Preclinical (In Vivo)MPTP-treated MiceParkinson's Disease30 mg/kg (oral gavage, daily)7 daysImproved locomotor behavior and increased survival of dopaminergic neurons.[3][3]
Preclinical (In Vivo)α-Synuclein PFF MiceParkinson's Disease30 mg/kg (in chow)5 and 13 weeksTransient increase in α-synuclein pathology at 5 weeks, not seen at 13 weeks.[11][11]
Preclinical (In Vivo)Genetically Engineered MiceParkinson's DiseaseNot specifiedLong-termPreserved motor function and reduced neuroinflammation.[8][8]
Preclinical (In Vitro)LUHMES cellsParkinson's Disease10 µM1 hour (pretreatment)Prevented MPP+-induced cell loss.[3][3]
Preclinical (In Vitro)Not specifiedNot specified20, 50 µM24 hoursDecreased phosphorylation of mTOR.[3][3]

Experimental Protocols

Detailed experimental protocols for the administration of MSDC-0160 are not extensively published in the public domain. The following are generalized methodologies based on the available literature.

In Vivo Administration (Mouse Model)

  • Preparation of MSDC-0160 Formulation:

    • For oral gavage, MSDC-0160 can be suspended in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a final concentration appropriate for the desired dosage (e.g., 30 mg/kg).[3] Ensure the solution is clear and homogenous. Prepare fresh daily.

    • For administration in chow, MSDC-0160 can be formulated into the feed to deliver a specific dose based on the average daily food consumption of the animals (e.g., 30 mg/kg).[11]

  • Animal Dosing:

    • For oral gavage, administer the prepared MSDC-0160 suspension to the mice daily using an appropriate gauge gavage needle.

    • For administration in chow, provide the formulated chow ad libitum, ensuring control animals receive chow with the vehicle alone.

  • Monitoring:

    • Monitor the animals for any adverse effects throughout the treatment period.

    • Collect tissues or perform behavioral analyses at predetermined time points (e.g., 5 and 13 weeks) to assess the effects of the treatment.[11]

In Vitro Administration (Cell Culture)

  • Preparation of Stock Solution:

    • Prepare a stock solution of MSDC-0160 in a suitable solvent, such as DMSO, at a high concentration (e.g., 10-50 mM). Store the stock solution at -80°C.[3]

  • Cell Treatment:

    • Thaw the stock solution and dilute it in the cell culture medium to the desired final concentration (e.g., 10-50 µM).[3] Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells.

  • Incubation:

    • Incubate the cells with the MSDC-0160-containing medium for the desired duration (e.g., 1 hour for pretreatment, 24 hours for assessing signaling changes).[3]

  • Analysis:

    • Following incubation, harvest the cells for downstream analysis, such as Western blotting for protein phosphorylation, immunocytochemistry for cell survival, or other relevant assays.

Mandatory Visualization

MSDC_0160_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion MSDC_0160 MSDC-0160 MPC MPC MSDC_0160->MPC Inhibits Pyruvate_cyto Pyruvate Pyruvate_cyto->MPC Transport mTORC1 mTORC1 Autophagy Autophagy mTORC1->Autophagy Inhibits MPC->mTORC1 Modulates Pyruvate_mito Pyruvate MPC->Pyruvate_mito TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle Experimental_Workflow_In_Vivo start Start: Disease Model Induction treatment_group Treatment Group: MSDC-0160 Administration (e.g., Oral Gavage) start->treatment_group control_group Control Group: Vehicle Administration start->control_group duration Treatment Duration (e.g., 7 days to 4 months) treatment_group->duration control_group->duration endpoint Endpoint Analysis: Behavioral Tests, Tissue Collection duration->endpoint Troubleshooting_Logic start Issue: No Significant Effect q1 Is treatment duration sufficient? start->q1 s1 Solution: Extend treatment duration q1->s1 No q2 Is dosage optimal? q1->q2 Yes s2 Solution: Perform dose-response study q2->s2 No q3 Is the model appropriate? q2->q3 Yes s3 Solution: Re-evaluate model pathology q3->s3 No

References

Technical Support Center: Interpreting Unexpected Data from MSDC-0160 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using MSDC-0160. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected data from your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is MSDC-0160 and what is its primary mechanism of action?

A1: MSDC-0160 (also known as Mitoglitazone) is an insulin-sensitizing agent that modulates the Mitochondrial Pyruvate Carrier (MPC). The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By inhibiting the MPC, MSDC-0160 effectively reduces the entry of pyruvate into the tricarboxylic acid (TCA) cycle, leading to a metabolic shift towards the utilization of alternative energy sources like fatty acids and amino acids.[1][2] This modulation of mitochondrial metabolism is believed to underlie its insulin-sensitizing and neuroprotective effects.[1][3][4]

Q2: What are the known downstream signaling pathways affected by MSDC-0160?

A2: A primary downstream target of MSDC-0160's metabolic modulation is the mammalian target of rapamycin (mTOR) signaling pathway. By altering the cellular energy state, MSDC-0160 can lead to a reduction in mTOR activity.[2][5] This has implications for various cellular processes, including autophagy, inflammation, and protein synthesis.[2][6]

Q3: Is MSDC-0160 a PPARγ agonist like other thiazolidinediones (TZDs)?

A3: While structurally related to TZDs like pioglitazone, MSDC-0160 is considered a peroxisome proliferator-activated receptor-γ (PPARγ)-sparing compound.[1] It has a significantly lower binding affinity for PPARγ compared to traditional TZDs.[7] This characteristic is associated with a reduced incidence of side effects commonly linked to PPARγ activation, such as fluid retention and weight gain.[8][9]

Q4: What are the recommended in vitro concentrations and incubation times for MSDC-0160?

A4: The optimal concentration and incubation time for MSDC-0160 will vary depending on the cell type and the specific assay being performed. However, based on published studies, a concentration range of 1 µM to 50 µM is commonly used for in vitro experiments.[10] For example, significant decreases in mTOR phosphorylation have been observed at 20 and 50 µM after 24 hours.[10] For acute effects on mitochondrial respiration, shorter incubation times may be sufficient. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

Q5: How should I prepare and store MSDC-0160 for in vitro experiments?

A5: MSDC-0160 is soluble in DMSO at a concentration of approximately 30 mg/mL.[7] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Stock solutions can be stored at -20°C or -80°C for extended periods.[10] To avoid solubility issues, ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and does not affect cell viability.

II. Troubleshooting Guides

Unexpected Finding 1: Increased α-Synuclein Aggregation in Preclinical Models

Q: My experiments show an unexpected increase in α-synuclein aggregation after treatment with MSDC-0160. Is this a known phenomenon?

A: Yes, this is a critical and context-dependent finding. While MSDC-0160 has shown neuroprotective effects in several models of Parkinson's disease, some studies have reported an increase in α-synuclein aggregation, particularly in models that lack underlying neuroinflammation and deficits in autophagy.[1][11]

Possible Cause:

The proposed mechanism for this unexpected increase in α-synuclein aggregation involves a metabolic shift that promotes the oxidation of soluble α-synuclein, which can enhance its propensity to aggregate.[11][12] This effect appears to be more prominent in models where the neuroinflammatory and autophagy-modulating benefits of MSDC-0160 are not the primary drivers of the pathology.

Troubleshooting Workflow:

Caption: Troubleshooting increased α-synuclein aggregation.

Unexpected Finding 2: Altered Mitochondrial Respiration in Seahorse Assays

Q: I am observing unexpected changes in the Oxygen Consumption Rate (OCR) in my Seahorse Mito Stress Test after treating cells with MSDC-0160. What could be the reason?

A: As an MPC inhibitor, MSDC-0160 is expected to decrease pyruvate-driven mitochondrial respiration. However, the extent of this effect and the compensatory responses can sometimes lead to unexpected OCR profiles.

Expected vs. Unexpected OCR and ECAR Changes:

ParameterExpected Change with MSDC-0160Potential Unexpected ChangePossible Interpretation of Unexpected Change
Basal Respiration (OCR) DecreaseNo change or slight increaseCells are effectively compensating by oxidizing alternative fuels (e.g., fatty acids, glutamine).
Maximal Respiration (OCR) DecreaseSignificant, near-complete inhibitionThe cell type is highly dependent on pyruvate oxidation and has limited metabolic flexibility.
Spare Respiratory Capacity DecreaseIncreaseThe metabolic shift to alternative fuels paradoxically enhances the cell's ability to respond to increased energy demand.
Basal Extracellular Acidification Rate (ECAR) Increase (due to increased glycolysis)No change or decreaseCells may be shunting glycolytic intermediates to other pathways or have limited glycolytic capacity.

Troubleshooting Workflow:

Caption: Troubleshooting Seahorse assay data with MSDC-0160.

Unexpected Finding 3: Ambiguous Mitochondrial Membrane Potential Results

Q: My results from mitochondrial membrane potential assays (e.g., JC-1, TMRE) are not straightforward after MSDC-0160 treatment. What could be the issue?

A: Interpreting mitochondrial membrane potential (ΔΨm) changes with MPC inhibitors can be complex. While a decrease in pyruvate oxidation might be expected to lower ΔΨm, compensatory mechanisms can lead to varied outcomes.

Expected vs. Unexpected Fluorescence Changes:

AssayExpected Change with MSDC-0160Potential Unexpected ChangePossible Interpretation of Unexpected Change
JC-1 Decrease in red/green fluorescence ratio (depolarization)No change or increase in red/green fluorescence ratioIncreased oxidation of alternative fuels is maintaining or even hyperpolarizing the mitochondrial membrane.
TMRE Decrease in fluorescence intensity (depolarization)No change or increase in fluorescence intensitySimilar to JC-1, compensatory metabolism is maintaining ΔΨm.

Troubleshooting Workflow:

Caption: Troubleshooting mitochondrial membrane potential assays.

III. Experimental Protocols and Data

A. Key Experimental Methodologies

1. Seahorse XF Cell Mito Stress Test:

  • Objective: To assess mitochondrial respiration by measuring the oxygen consumption rate (OCR).

  • Methodology:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • The day before the assay, hydrate the sensor cartridge.

    • On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator.

    • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Pre-treat cells with MSDC-0160 for the desired time before starting the assay.

    • Run the Mito Stress Test protocol on the Seahorse XF Analyzer.

    • Normalize the data to cell number or protein concentration.

2. Mitochondrial Membrane Potential Assay (JC-1):

  • Objective: To measure changes in mitochondrial membrane potential.

  • Methodology:

    • Culture cells in a suitable plate (e.g., 96-well black-walled plate for plate reader analysis).

    • Treat cells with MSDC-0160 for the desired duration.

    • Incubate cells with JC-1 dye according to the manufacturer's protocol (typically 1-10 µM for 15-30 minutes at 37°C).

    • Wash cells to remove excess dye.

    • Measure the fluorescence of JC-1 monomers (emission ~530 nm) and J-aggregates (emission ~590 nm) using a fluorescence plate reader, microscope, or flow cytometer.

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

3. Reactive Oxygen Species (ROS) Detection (MitoSOX Red):

  • Objective: To specifically detect mitochondrial superoxide.

  • Methodology:

    • Culture cells and treat with MSDC-0160.

    • Load cells with MitoSOX Red reagent (typically 2.5-5 µM) for 10-30 minutes at 37°C, protected from light.

    • Wash cells to remove excess probe.

    • Measure the red fluorescence (excitation/emission ~510/580 nm) using a fluorescence microscope, plate reader, or flow cytometer.

    • An increase in fluorescence intensity indicates an increase in mitochondrial superoxide production.

B. Signaling Pathway and Experimental Workflow Diagrams

MSDC_0160_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate_matrix Pyruvate TCA_Cycle TCA Cycle Pyruvate_matrix->TCA_Cycle MPC Mitochondrial Pyruvate Carrier (MPC) MPC->Pyruvate_matrix mTOR mTOR Signaling MPC->mTOR Modulates (reduces activity) Glucose Glucose Pyruvate_cytosol Pyruvate Glucose->Pyruvate_cytosol Glycolysis Pyruvate_cytosol->MPC Autophagy Autophagy mTOR->Autophagy Inhibits Neuroinflammation Neuroinflammation mTOR->Neuroinflammation Promotes MSDC_0160 MSDC-0160 MSDC_0160->MPC Inhibits

Caption: MSDC-0160 mechanism of action and downstream effects.

Caption: General experimental workflow for assessing MSDC-0160 effects.

References

Validation & Comparative

A Head-to-Head Comparison of MSDC-0160 and Pioglitazone: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and underlying mechanisms of two insulin-sensitizing agents: the established thiazolidinedione (TZD), pioglitazone, and the novel mitochondrial modulator, MSDC-0160. This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the distinct signaling pathways through which these compounds exert their effects.

Executive Summary

Pioglitazone, a potent peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, has been a cornerstone in the management of type 2 diabetes for decades. Its efficacy in improving glycemic control is well-documented, but its clinical use is tempered by side effects such as weight gain, fluid retention, and an increased risk of bone fractures. MSDC-0160 emerges as a next-generation insulin sensitizer that modulates the mitochondrial target of thiazolidinediones (mTOT), specifically the mitochondrial pyruvate carrier (MPC). This distinct mechanism of action suggests the potential for comparable glycemic efficacy to pioglitazone but with an improved safety and tolerability profile. Furthermore, preclinical and early clinical data indicate a therapeutic potential for MSDC-0160 in neurodegenerative disorders, a frontier less explored by pioglitazone.

Efficacy in Type 2 Diabetes: A Clinical Snapshot

A pivotal Phase IIb clinical trial directly compared the efficacy and safety of MSDC-0160 with pioglitazone in patients with type 2 diabetes. The key findings from this 12-week, randomized, double-blind, placebo-controlled study are summarized below.

Quantitative Data Summary
ParameterPlaceboMSDC-0160 (50 mg)MSDC-0160 (100 mg)MSDC-0160 (150 mg)Pioglitazone (45 mg)
Change in Fasting Plasma Glucose (mg/dL) +10.3-16.8-25.9-35.7-37.5
Change in HbA1c (%) +0.2-0.3-0.5-0.7-0.7
Change in Body Weight (kg) -0.5+0.7+1.1+1.8+2.6
Change in Hematocrit (%) -0.2-0.9-1.1-1.5-2.8
Incidence of Edema (%) 11.411.813.05.78.5

Data extracted from a Phase IIb clinical trial in patients with type 2 diabetes over 12 weeks.[1][2][3][4]

Experimental Protocols: Key Clinical Trial

Title: A Phase IIb, Randomized, Double-Blind, Placebo- and Active-Comparator-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of Three Doses of MSDC-0160 in Subjects with Type 2 Diabetes Mellitus.

Objective: To assess the efficacy and safety of three different doses of MSDC-0160 compared with placebo and pioglitazone in patients with type 2 diabetes.

Study Design:

  • Population: 258 patients with type 2 diabetes.

  • Intervention: Participants were randomized to one of five groups:

    • MSDC-0160 50 mg once daily

    • MSDC-0160 100 mg once daily

    • MSDC-0160 150 mg once daily

    • Pioglitazone 45 mg once daily

    • Placebo once daily

  • Duration: 12 weeks.

  • Primary Efficacy Endpoint: Change from baseline in fasting plasma glucose (FPG).

  • Secondary Efficacy Endpoints: Change from baseline in HbA1c, body weight, and plasma lipids.

  • Safety Assessments: Adverse event monitoring, clinical laboratory tests (including hematocrit), and physical examinations.

Mechanistic Divergence: Signaling Pathways

The fundamental difference in the mechanism of action between pioglitazone and MSDC-0160 is crucial for understanding their distinct efficacy and safety profiles.

Pioglitazone: A PPAR-γ Agonist

Pioglitazone functions as a direct agonist of PPAR-γ, a nuclear receptor that plays a key role in adipocyte differentiation and lipid metabolism.[5][6][7][8][9] Activation of PPAR-γ leads to the transcription of genes that enhance insulin sensitivity.

Pioglitazone_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pioglitazone Pioglitazone Pioglitazone_in Pioglitazone Pioglitazone->Pioglitazone_in Cellular Uptake PPARg_RXR_inactive PPAR-γ / RXR (inactive complex) PPARg_RXR_active PPAR-γ / RXR (active complex) PPARg_RXR_inactive->PPARg_RXR_active Pioglitazone_in->PPARg_RXR_inactive Binding and Activation PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_active->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects ↑ Insulin Sensitivity ↑ Glucose Uptake ↓ Gluconeogenesis Target_Genes->Metabolic_Effects

Caption: Pioglitazone's signaling pathway via PPAR-γ activation.

MSDC-0160: A Modulator of Mitochondrial Pyruvate Carrier (mTOT)

MSDC-0160 acts on the mTOT complex, specifically inhibiting the mitochondrial pyruvate carrier (MPC).[10][11] This modulation of mitochondrial metabolism leads to a reduction in the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism.[10] This mechanism enhances insulin sensitivity without directly activating PPAR-γ.[1]

MSDC0160_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_downstream Pyruvate_cyto Pyruvate MPC MPC (Mitochondrial Pyruvate Carrier) Pyruvate_cyto->MPC mTOR_active mTOR (active) Metabolic_Effects ↑ Insulin Sensitivity ↑ Autophagy ↓ Inflammation mTOR_active->Metabolic_Effects Leads to Pyruvate_mito Pyruvate TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle MPC->mTOR_active Modulates MPC->Pyruvate_mito MSDC0160 MSDC-0160 MSDC0160->MPC Inhibits

Caption: MSDC-0160's mechanism via MPC modulation and mTOR signaling.

Efficacy in Neurodegenerative Diseases: Preclinical Evidence

A significant differentiator for MSDC-0160 is its potential therapeutic application in neurodegenerative diseases, an area where pioglitazone has had limited success. Preclinical studies have demonstrated neuroprotective effects of MSDC-0160 in models of Parkinson's and Alzheimer's diseases.

Parkinson's Disease Model

Experimental Protocol:

  • Model: 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.

  • Treatment: MSDC-0160 administered orally.

  • Key Assessments:

    • Behavioral tests (e.g., cylinder test for motor asymmetry).

    • Immunohistochemical analysis of dopaminergic neurons in the substantia nigra.

    • Measurement of markers for neuroinflammation and mTOR pathway activation.

Results: MSDC-0160 treatment was shown to improve motor function, protect dopaminergic neurons from degeneration, and reduce neuroinflammation in this preclinical model.

Alzheimer's Disease Model

Experimental Protocol:

  • Model: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1).

  • Treatment: Chronic oral administration of MSDC-0160.

  • Key Assessments:

    • Cognitive performance in behavioral tasks (e.g., Morris water maze).

    • Quantification of amyloid-beta plaque deposition and tau pathology in the brain.

    • Measurement of brain glucose utilization using FDG-PET imaging.

Results: In a Phase 2a study in patients with mild Alzheimer's disease, MSDC-0160 prevented the decline in brain glucose utilization.[11] Preclinical studies have also suggested that MSDC-0160 can reduce Alzheimer's-like pathology in mouse brains.

Experimental Workflow: Preclinical Neuroprotection Study

The following diagram illustrates a typical workflow for a preclinical study investigating the neuroprotective effects of MSDC-0160.

Preclinical_Workflow cluster_model Model Generation cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Model Induce Neurodegenerative Model (e.g., 6-OHDA lesion) Randomization Randomize Animals to Treatment Groups Animal_Model->Randomization Drug_Admin Administer MSDC-0160 or Vehicle Control Randomization->Drug_Admin Behavioral Behavioral Testing Drug_Admin->Behavioral Imaging In vivo Imaging (e.g., PET) Drug_Admin->Imaging Histology Post-mortem Histological Analysis Behavioral->Histology Imaging->Histology Biochemical Biochemical Assays (e.g., Western Blot) Histology->Biochemical Data_Analysis Statistical Analysis of Endpoints Biochemical->Data_Analysis

References

Validating MSDC-0160's Effect on Mitochondrial Respiration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MSDC-0160's performance in modulating mitochondrial respiration against other relevant compounds. It includes a summary of experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to MSDC-0160

MSDC-0160 is an investigational drug that acts as a modulator of the mitochondrial pyruvate carrier (MPC).[1][2] It belongs to the thiazolidinedione (TZD) class of compounds, which are known for their insulin-sensitizing effects.[1][3] Originally developed for type 2 diabetes, MSDC-0160 is now primarily being investigated for its potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2][4][5]

A key feature of MSDC-0160 is its mechanism of action, which distinguishes it from earlier TZDs like pioglitazone and rosiglitazone. While these first-generation drugs primarily act by activating the transcription factor PPARγ (peroxisome proliferator-activated receptor gamma), MSDC-0160 has a significantly lower affinity for PPARγ.[3][6] Instead, its therapeutic effects are attributed to the inhibition of the MPC, a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[3][6][7] This selective action on the mitochondrial target of thiazolidinediones (mTOT) allows it to modulate metabolism with a reduced risk of the side effects associated with strong PPARγ activation.[8][9]

By inhibiting the MPC, MSDC-0160 effectively limits the entry of pyruvate, a key product of glycolysis, into the tricarboxylic acid (TCA) cycle. This forces a metabolic shift, compelling cells to increase their reliance on alternative energy sources such as fatty acid beta-oxidation and glutamate oxidation to maintain energy homeostasis.[5][10][11] This re-routing of metabolism has downstream effects on various cellular signaling pathways, including the mTOR pathway, which is implicated in autophagy and cellular stress responses.[7][11]

Comparative Performance Data

The following tables summarize the quantitative data on the inhibitory activity of MSDC-0160 and comparable compounds on their primary targets and on mitochondrial respiration.

Table 1: Inhibitory Potency on Target Receptors

CompoundTargetPotency MetricValue (µM)Reference
MSDC-0160 Mitochondrial Pyruvate Carrier (MPC)IC501.2[3]
PPARγIC5031.65[3]
Mitochondrial MembranesIC501.3[6]
PPARγEC5023.7[6]
Pioglitazone Mitochondrial MembranesIC501.2[6]
PPARγEC501.2[6]
Rosiglitazone Pyruvate-driven RespirationIC50~10[6][12]
UK-5099 Pyruvate-driven RespirationIC50~0.05[6][12]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Effect on Pyruvate-Driven Mitochondrial Respiration

CompoundCell TypePotency MetricValue (µM)Reference
MSDC-0160 Neonatal Rat Ventricular MyocytesIC501.8[6][12]
Human Skeletal Muscle MyotubesIC502.1[6][12]
Brown Adipose Tissue PrecursorsIC501.6[6][12]
Rat Cortical NeuronsIC501.7[6][12]

Signaling Pathway and Experimental Workflow

Mechanism of Action of MSDC-0160

MSDC-0160's primary mechanism involves the direct inhibition of the Mitochondrial Pyruvate Carrier (MPC). This action blocks the transport of pyruvate into the mitochondrial matrix, leading to a cascade of metabolic and signaling changes. The reduction in mitochondrial pyruvate limits the TCA cycle, forcing a metabolic switch towards fatty acid and amino acid oxidation. This shift in cellular energy balance leads to the attenuation of the mTOR signaling pathway, which in turn promotes autophagy. This modulation of metabolism and autophagy is believed to underlie its neuroprotective effects.[7][11]

MSDC0160_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate_C Pyruvate Glucose->Pyruvate_C Glycolysis MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_C->MPC Transport Pyruvate_M Pyruvate TCA TCA Cycle & Oxidative Phosphorylation Pyruvate_M->TCA mTOR mTOR Pathway Activation TCA->mTOR Metabolic Signaling MPC->Pyruvate_M MSDC MSDC-0160 MSDC->MPC Autophagy Autophagy mTOR->Autophagy Inhibits Neuroprotection Neuroprotection & Reduced Neuroinflammation mTOR->Neuroprotection Contributes to Inflammation Autophagy->Neuroprotection

Caption: MSDC-0160 inhibits the MPC, altering metabolism and mTOR signaling.

Experimental Workflow: Mitochondrial Respiration Assay

The effect of compounds like MSDC-0160 on mitochondrial respiration is commonly assessed using extracellular flux analyzers (e.g., Seahorse XF). The "Mito Stress Test" protocol involves measuring the oxygen consumption rate (OCR) of living cells in real-time while sequentially injecting a series of mitochondrial inhibitors. This allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Seahorse_Workflow cluster_injections Sequential Injections Start Seed Cells in XF Microplate Incubate Incubate & Allow Attachment Start->Incubate AssayPrep Replace Growth Medium with Assay Medium Incubate->AssayPrep Equilibrate Equilibrate in CO2-free Incubator AssayPrep->Equilibrate Load Load Sensor Cartridge with Inhibitors Equilibrate->Load RunAssay Run Assay: Measure Basal OCR Load->RunAssay Inject1 Inject Port A: Oligomycin RunAssay->Inject1 Inject2 Inject Port B: FCCP Inject1->Inject2 Inject3 Inject Port C: Rotenone & Antimycin A Inject2->Inject3 Analyze Analyze Data: Calculate Respiration Parameters Inject3->Analyze

Caption: Workflow for a Seahorse XF Cell Mito Stress Test experiment.

Experimental Protocols

High-Resolution Respirometry in Permeabilized Cells

This method provides detailed insights into the function of specific parts of the electron transport chain by giving direct access to the mitochondria.

  • Objective: To measure pyruvate-driven respiration in cells with permeabilized plasma membranes.

  • Cell Preparation: Cells (e.g., C2C12 myoblasts, primary neurons) are harvested and resuspended in a mitochondrial respiration medium (e.g., MiR05).[13]

  • Permeabilization: The plasma membrane is selectively permeabilized using a mild detergent like digitonin. The optimal concentration is determined via titration to ensure the mitochondrial outer membrane remains intact.[14][15] This is often verified by testing the response to exogenous cytochrome c.[13][15]

  • Assay Procedure (using an Oroboros Oxygraph or similar):

    • Permeabilized cells are added to the oxygenated chamber of the respirometer.

    • Substrates for Complex I are added, typically pyruvate (5 mM) and malate (0.5 mM), to initiate respiration.[6][12]

    • ADP is added to stimulate ATP synthesis (State 3 respiration).

    • The compound of interest (e.g., MSDC-0160, UK-5099) is titrated into the chamber to determine its inhibitory effect on pyruvate-driven respiration.

    • An uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) is often added to measure the maximum capacity of the electron transport system.[6][12]

    • Inhibitors of specific complexes (e.g., rotenone for Complex I) can be added to dissect the respiratory chain.[14]

  • Data Analysis: The rate of oxygen consumption (pmol O₂/s/million cells) is recorded continuously. The IC50 for respiratory inhibition is calculated from the dose-response curve of the tested compound.

Extracellular Flux Analysis in Intact Cells

This high-throughput method measures real-time bioenergetics of living cells, providing a holistic view of cellular metabolism.

  • Objective: To determine key parameters of mitochondrial respiration in intact cells.

  • Cell Preparation: Cells are seeded into a specialized XF cell culture microplate and allowed to form a monolayer.[16]

  • Assay Setup:

    • One hour before the assay, the cell growth medium is replaced with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

    • Cells are incubated in a CO₂-free incubator at 37°C to allow temperature and pH to equilibrate.[16]

  • Assay Protocol (Seahorse XF Cell Mito Stress Test):

    • Basal Respiration: The instrument takes several baseline measurements of the oxygen consumption rate (OCR).

    • Injection 1 (Oligomycin): Oligomycin, an ATP synthase inhibitor, is injected. The resulting drop in OCR represents the portion of basal respiration that was linked to ATP production.[16]

    • Injection 2 (FCCP): The uncoupler FCCP is injected to collapse the proton gradient, disrupting the mitochondrial membrane potential and forcing the electron transport chain to function at its maximum rate. This reveals the maximal respiration.[16]

    • Injection 3 (Rotenone & Antimycin A): A combination of Complex I inhibitor (rotenone) and Complex III inhibitor (antimycin A) is injected to shut down all mitochondrial respiration. The remaining OCR is attributed to non-mitochondrial processes.[16]

  • Data Analysis: The software calculates basal respiration, ATP production-coupled respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption from the OCR measurements taken after each injection. The effect of a pre-treatment with MSDC-0160 would be observed as a change in these parameters, particularly a decrease in basal and maximal respiration when pyruvate is the primary substrate.

References

A Comparative Analysis of MSDC-0160 and Metformin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MSDC-0160 and metformin, two insulin-sensitizing agents with distinct mechanisms of action. This analysis is based on available preclinical and clinical data, detailing their signaling pathways, experimental protocols for their evaluation, and performance data.

While both MSDC-0160 and metformin are aimed at improving insulin sensitivity, they achieve this through fundamentally different molecular targets, offering distinct therapeutic approaches for metabolic diseases. Metformin, a biguanide, is a long-established first-line therapy for type 2 diabetes with a complex and still not fully elucidated mechanism of action. In contrast, MSDC-0160 is a newer, investigational drug known as an mTOT (mitochondrial target of thiazolidinediones) modulator, which acts on the mitochondrial pyruvate carrier (MPC).

Mechanisms of Action and Signaling Pathways

MSDC-0160: A Modulator of the Mitochondrial Pyruvate Carrier (MPC)

MSDC-0160 is a second-generation thiazolidinedione (TZD) that acts as an insulin sensitizer by modulating the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2][3] By partially inhibiting the MPC, MSDC-0160 alters mitochondrial metabolism, leading to a cascade of downstream effects that ultimately enhance insulin sensitivity.

One of the key signaling pathways affected by MSDC-0160 is the mammalian target of rapamycin (mTOR) pathway.[1][2] By modulating mitochondrial metabolism, MSDC-0160 has been shown to reduce the activity of mTOR, a central regulator of cell growth, proliferation, and metabolism.[1][4] This modulation of the mTOR pathway is also implicated in the neuroprotective and anti-inflammatory effects observed in preclinical models.[1][5]

MSDC0160_Pathway cluster_Mitochondrion Mitochondrion Pyruvate_cyto Pyruvate (Cytosol) MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Transport Pyruvate_mito Pyruvate (Matrix) MPC->Pyruvate_mito mTOR mTOR Signaling MPC->mTOR Modulates TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle Oxidation MSDC0160 MSDC-0160 MSDC0160->MPC Inhibits Insulin_Sensitivity Increased Insulin Sensitivity mTOR->Insulin_Sensitivity Leads to

Caption: Signaling pathway of MSDC-0160.

Metformin: A Multi-Targeted Agent Primarily Affecting Mitochondrial Complex I and AMPK

Metformin's mechanism of action is multifaceted and not entirely understood.[6] A primary and widely accepted mechanism is the inhibition of mitochondrial respiratory chain complex I.[7] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift in cellular energy status activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[8][9]

Activated AMPK phosphorylates multiple downstream targets, leading to a variety of metabolic effects.[9] A major consequence is the inhibition of hepatic gluconeogenesis, the process of glucose production in the liver, which is a significant contributor to hyperglycemia in type 2 diabetes.[5][10][11] Metformin also enhances insulin sensitivity in peripheral tissues like muscle and adipose tissue, increases glucose uptake, and has effects on the gut microbiome.[7][12] Furthermore, like MSDC-0160, metformin has also been shown to inhibit the mTOR signaling pathway, which may contribute to some of its therapeutic effects.[6][13]

Metformin_Pathway cluster_Mitochondrion Mitochondrion Metformin Metformin Complex_I Mitochondrial Complex I Metformin->Complex_I Inhibits ATP_Production ATP Production Complex_I->ATP_Production Drives Complex_I->ATP_Production Decreases AMP_ATP_Ratio Increased AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio Leads to AMPK AMPK Activation AMP_ATP_Ratio->AMPK Activates Hepatic_Gluconeogenesis Hepatic Gluconeogenesis AMPK->Hepatic_Gluconeogenesis Inhibits mTOR mTOR Signaling AMPK->mTOR Inhibits Insulin_Sensitivity Increased Insulin Sensitivity AMPK->Insulin_Sensitivity Increases

Caption: Signaling pathway of Metformin.

Comparative Performance Data

Direct head-to-head clinical trials comparing MSDC-0160 and metformin are not publicly available. The primary clinical evidence for MSDC-0160 comes from a Phase IIb study in patients with type 2 diabetes, where it was compared to pioglitazone (another TZD) and a placebo.[14][15] Notably, approximately 80% of the participants in this study were on a stable background therapy of metformin.[14][15]

Table 1: Summary of Key Findings from MSDC-0160 Phase IIb Clinical Trial (12 weeks) [14][15][16]

ParameterMSDC-0160 (100 mg)MSDC-0160 (150 mg)Pioglitazone (45 mg)Placebo
Change in HbA1c (%) Significant reductionSignificant reduction (similar to pioglitazone)Significant reductionWorsening of glycemic control
Change in Fasting Plasma Glucose (mg/dL) -18.4 (p=0.0057 vs placebo)-28.9 (p<0.0001 vs placebo)-31.0 (p<0.0001 vs placebo)Increase
Fluid Retention (Hematocrit Reduction) ~50% less than pioglitazone~50% less than pioglitazoneSignificant reductionNo significant change
Weight Gain Tendency for increaseTendency for increase (not significantly different from pioglitazone)Tendency for increaseTendency for decrease
High-Molecular-Weight (HMW) Adiponectin Smaller increase than pioglitazone (p<0.0001)Smaller increase than pioglitazone (p<0.0001)Significant increaseNo significant change

Metformin's efficacy is well-established through numerous clinical trials and decades of clinical use. It is recognized for its robust glucose-lowering effects, weight neutrality or modest weight loss, and a low risk of hypoglycemia.[6][7] A meta-analysis of metformin-based combination therapy in children and adolescents with type 2 diabetes showed a significantly greater reduction in HbA1c compared to metformin alone.[17]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these compounds are crucial for reproducibility and further research.

1. Mitochondrial Pyruvate Carrier (MPC) Activity Assay

This assay is central to characterizing the mechanism of action of MSDC-0160.

  • Objective: To measure the uptake of pyruvate into isolated mitochondria.

  • Principle: Radiolabeled [14C]-pyruvate is incubated with isolated mitochondria. The uptake is stopped at various time points, and the amount of radioactivity inside the mitochondria is quantified to determine the rate of transport.

  • Workflow:

    • Mitochondrial Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation.

    • Pyruvate Uptake: Resuspend isolated mitochondria in a reaction buffer. Initiate the uptake by adding a mixture of labeled and unlabeled pyruvate.

    • Stopping the Reaction: Terminate the uptake at specific time points by adding a stop solution or by rapid filtration.

    • Quantification: Measure the amount of [14C]-pyruvate taken up by the mitochondria using liquid scintillation counting.

    • Data Analysis: Calculate the rate of pyruvate uptake and determine kinetic parameters such as Vmax and Km.

MPC_Assay_Workflow Start Start: Isolate Mitochondria Incubate Incubate with [14C]-Pyruvate Start->Incubate Stop Stop Reaction Incubate->Stop Filter Filter and Wash Stop->Filter Quantify Quantify Radioactivity Filter->Quantify Analyze Analyze Data (Vmax, Km) Quantify->Analyze

Caption: MPC activity assay workflow.

2. AMPK Activation Assay

This assay is critical for evaluating the primary mechanism of metformin and can also be used to assess any off-target effects of MSDC-0160.

  • Objective: To measure the activity of AMP-activated protein kinase (AMPK).

  • Principle: AMPK activity is typically assessed by measuring the phosphorylation of its downstream substrates, such as Acetyl-CoA Carboxylase (ACC), or by using a specific antibody that recognizes the phosphorylated (active) form of AMPK at Threonine 172.

  • Workflow:

    • Cell/Tissue Treatment: Treat cells or tissues with the compound of interest (e.g., metformin, MSDC-0160) for a specified time.

    • Protein Extraction: Lyse the cells or tissues to extract total protein.

    • Western Blotting:

      • Separate proteins by size using SDS-PAGE.

      • Transfer proteins to a membrane.

      • Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

      • Use a secondary antibody conjugated to an enzyme for detection.

    • Detection and Quantification: Visualize the protein bands and quantify the band intensity to determine the ratio of p-AMPK to total AMPK.

AMPK_Assay_Workflow Start Start: Treat Cells/Tissues Lysis Protein Extraction Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probing Antibody Probing (p-AMPK, Total AMPK) Transfer->Probing Detection Detection and Quantification Probing->Detection Analyze Analyze p-AMPK/Total AMPK Ratio Detection->Analyze

Caption: AMPK activation assay workflow.

Conclusion

MSDC-0160 and metformin represent two distinct approaches to insulin sensitization. MSDC-0160 offers a targeted mechanism through the modulation of the mitochondrial pyruvate carrier, with potential for a favorable side effect profile compared to older TZDs. Metformin, on the other hand, is a well-established, multi-targeted drug with a long history of safety and efficacy.

The lack of direct comparative studies makes it difficult to definitively state the superiority of one agent over the other. The clinical trial data for MSDC-0160 is promising, particularly its glucose-lowering efficacy being comparable to a high dose of pioglitazone with a potentially better safety profile regarding fluid retention.[14][15] However, metformin remains the cornerstone of type 2 diabetes therapy due to its extensive clinical experience, proven cardiovascular benefits in some studies, and low cost.

Future research should focus on direct head-to-head preclinical and clinical studies to elucidate the comparative efficacy and safety of MSDC-0160 and metformin. Understanding their differential effects on cellular metabolism and signaling pathways will be crucial for personalizing therapy and potentially for developing combination strategies that leverage their distinct mechanisms of action. The fact that many participants in the MSDC-0160 trial were already on metformin suggests a potential for complementary actions.

References

Unraveling the Neuroprotective Potential of MSDC-0160: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the novel mitochondrial pyruvate carrier (MPC) modulator, MSDC-0160, reveals promising neuroprotective effects across multiple preclinical animal models of neurodegenerative diseases. This guide provides a comprehensive comparison of its efficacy and mechanism of action, supported by experimental data and detailed protocols to inform future research and drug development.

MSDC-0160, a next-generation insulin sensitizer, has garnered significant attention for its potential therapeutic applications beyond type 2 diabetes, particularly in the realm of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1][2] Its unique mechanism of action, which involves the modulation of the mitochondrial pyruvate carrier (MPC), distinguishes it from earlier generations of insulin sensitizers like pioglitazone and rosiglitazone, offering a potentially safer and more targeted therapeutic approach.[1][3][4]

Mechanism of Action: A Shift in Cellular Metabolism

At its core, MSDC-0160 functions by targeting the mitochondrial pyruvate carrier (MPC), a crucial gatekeeper for pyruvate's entry into the mitochondria to fuel the tricarboxylic acid (TCA) cycle.[1][5][6] By modulating the MPC, MSDC-0160 influences cellular metabolism and downstream signaling pathways. This modulation leads to a reduction in the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism that is often dysregulated in neurodegenerative diseases.[1][7] This action promotes autophagy, the cellular process for clearing damaged components, and reduces neuroinflammation, both of which are implicated in the progression of Parkinson's disease.[3][8]

A key advantage of MSDC-0160 is its "PPARγ-sparing" nature.[1] Unlike first-generation thiazolidinediones (TZDs), it exhibits significantly lower affinity for the peroxisome proliferator-activated receptor-gamma (PPARγ). This selectivity is believed to mitigate the adverse side effects associated with long-term PPARγ activation, such as fluid retention and bone fractures.[9]

dot

cluster_Mitochondrion Mitochondrion Pyruvate Pyruvate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC Entry TCA TCA Cycle MPC->TCA mTOR mTOR Signaling MPC->mTOR Modulates MSDC0160 MSDC-0160 MSDC0160->MPC Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Neuroinflammation Neuroinflammation mTOR->Neuroinflammation Promotes Neuroprotection Neuroprotection Autophagy->Neuroprotection Promotes Neuroinflammation->Neuroprotection Inhibits

Caption: Signaling pathway of MSDC-0160.

Cross-Validation in Animal Models of Parkinson's Disease

The neuroprotective effects of MSDC-0160 have been investigated in several well-established animal models of Parkinson's disease, demonstrating consistent positive outcomes.

MPTP-Induced Mouse Model

In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model, which mimics the acute loss of dopaminergic neurons seen in Parkinson's disease, MSDC-0160 has shown significant protective effects.[10] Treatment with MSDC-0160 improved locomotor behavior, increased the survival of nigral dopaminergic neurons, boosted striatal dopamine levels, and reduced neuroinflammation.[10][11]

6-OHDA-Induced Rat Model

The 6-hydroxydopamine (6-OHDA) rat model, another widely used model that induces progressive lesions of the nigrostriatal pathway, has further corroborated the efficacy of MSDC-0160.[5][7][8] In this model, chronic treatment with MSDC-0160 improved motor behavior, decreased dopaminergic denervation, and reduced mTOR activity and neuroinflammation.[5][12] These findings suggest a robust neuroprotective and anti-inflammatory response.

Engrailed1 (En1+/-) Mouse Model

To assess its effects in a genetic model of progressive neurodegeneration, MSDC-0160 was tested in Engrailed1 (En1+/-) heterozygous mice. These mice exhibit a slow, progressive loss of dopaminergic neurons. Long-term treatment with MSDC-0160 preserved motor function, rescued the nigrostriatal pathway, and reduced neuroinflammation in this model, highlighting its potential as a disease-modifying therapy.[2][13]

Comparative Performance Data

The following tables summarize the quantitative data from key preclinical studies, comparing the effects of MSDC-0160 with control groups.

Model Parameter Control/Vehicle MSDC-0160 % Improvement Reference
MPTP Mouse Nigral TH+ NeuronsVehicle: ~5,00030 mg/kg: ~8,000~60%[10]
Striatal DopamineVehicle: ~2 ng/mg30 mg/kg: ~5 ng/mg~150%[10]
Open Field (Distance)Vehicle: ~2000 cm30 mg/kg: ~4000 cm~100%[14]
6-OHDA Rat Apomorphine RotationsPlacebo: ~400 turns/hr30 mg/kg: ~150 turns/hr~62.5%[5]
Striatal TH DensityPlacebo: ~30% of intact30 mg/kg: ~60% of intact~100%[5]
En1+/- Mouse Beam Walk (Time)Vehicle: ~12 s30 mg/kg: ~7 s~42%[10]
Nigral TH+ NeuronsVehicle: ~60% of WT30 mg/kg: ~80% of WT~33%[10]

Note: The values presented are approximations derived from published data and are intended for comparative purposes. Please refer to the cited literature for precise figures and statistical analysis.

Comparison with Alternatives

While direct preclinical head-to-head studies with other neuroprotective agents are limited, a phase IIb clinical trial in type 2 diabetes patients provided a comparison between MSDC-0160 and the first-generation TZD, pioglitazone.[9] The study demonstrated that MSDC-0160 had a comparable glucose-lowering effect to pioglitazone but with a significantly better safety profile, particularly a 50% reduction in fluid retention.[9] This suggests that the MPC-targeted mechanism of MSDC-0160 may offer a therapeutic window for neuroprotection without the limiting side effects of older TZDs.

Another potential alternative is Exenatide, a GLP-1 receptor agonist also investigated for its disease-modifying potential in Parkinson's disease.[6] Future studies directly comparing the efficacy and mechanisms of MSDC-0160 and Exenatide in animal models would be highly valuable.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key animal models are provided below.

MPTP Mouse Model Protocol
  • Animals: 8-10 week old male C57BL/6 mice.

  • Toxin Administration: MPTP hydrochloride (20 mg/kg) administered via intraperitoneal injection four times at 2-hour intervals.

  • MSDC-0160 Treatment: MSDC-0160 (30 mg/kg) or vehicle administered daily by oral gavage, starting 7 days prior to MPTP injection and continuing for the duration of the experiment.

  • Behavioral Assessment: Open field test and rotarod test performed 7 days after MPTP administration.

  • Neurochemical Analysis: Striatal dopamine and its metabolites measured by HPLC with electrochemical detection.

  • Immunohistochemistry: Brains processed for tyrosine hydroxylase (TH) and Iba1/GFAP staining to assess dopaminergic neuron survival and neuroinflammation, respectively.

Reference for a detailed MPTP protocol:[15]

6-OHDA Rat Model Protocol
  • Animals: Adult male Sprague-Dawley rats.

  • Toxin Administration: Unilateral injection of 6-OHDA (8 µg in 4 µl of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle.

  • MSDC-0160 Treatment: MSDC-0160 (30 mg/kg) or placebo administered daily by oral gavage, starting 4 days before 6-OHDA injection and continuing for 14 days post-surgery.[16]

  • Behavioral Assessment: Apomorphine-induced rotation test performed 2 weeks post-lesion.

  • Immunohistochemistry: Brain sections stained for TH to quantify dopaminergic cell loss in the substantia nigra and denervation in the striatum.

  • Western Blot: Analysis of mTOR pathway proteins (p-mTOR, mTOR) and inflammatory markers (iNOS) in brain tissue.

Reference for a detailed 6-OHDA protocol:[17]

dot

cluster_Preclinical Preclinical Phase cluster_Evaluation Evaluation Phase Animal_Selection Animal Model Selection (e.g., MPTP Mouse, 6-OHDA Rat) Treatment_Groups Group Assignment (Vehicle, MSDC-0160, Alternative) Animal_Selection->Treatment_Groups Toxin_Induction Induction of Pathology (MPTP/6-OHDA Injection) Treatment_Groups->Toxin_Induction Drug_Administration Drug Administration (Oral Gavage) Toxin_Induction->Drug_Administration Behavioral Behavioral Testing (Rotarod, Open Field, Rotational) Drug_Administration->Behavioral Neurochemical Neurochemical Analysis (Dopamine Levels) Drug_Administration->Neurochemical Histological Histological Analysis (TH Staining, Iba1/GFAP) Drug_Administration->Histological Data_Analysis Data Analysis & Comparison Behavioral->Data_Analysis Neurochemical->Data_Analysis Histological->Data_Analysis

References

Independent Verification of MSDC-0160's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of MSDC-0160 with alternative compounds. The information is compiled from preclinical and clinical studies to support independent verification and further research in the field of neurodegenerative diseases.

Executive Summary

MSDC-0160, a novel modulator of the mitochondrial pyruvate carrier (MPC) and the mitochondrial target of thiazolidinediones (mTOT), has demonstrated significant neuroprotective potential in various preclinical models of neurodegenerative diseases, particularly Parkinson's and Alzheimer's disease.[1][2] Its mechanism of action, centered on the modulation of mitochondrial metabolism and cellular stress responses, distinguishes it from other therapeutic strategies. This guide presents a comparative analysis of MSDC-0160 against other relevant compounds, including the first-generation thiazolidinedione (TZD) pioglitazone, the research tool and MPC inhibitor UK-5099, and glucagon-like peptide-1 (GLP-1) receptor agonists.

Comparative Analysis of Neuroprotective Effects

The following tables summarize the available quantitative data from preclinical and clinical studies to facilitate a direct comparison of MSDC-0160 with alternative compounds.

Table 1: In Vitro Neuroprotection Data
CompoundModelAssayConcentrationOutcomeReference
MSDC-0160 MPP+-treated dopaminergic neuronsDopaminergic neuron survival10 µMPrevents loss of tyrosine hydroxylase (TH)-positive neurons[3]
UK-5099 Glutamate-induced excitotoxicity in cortical neuronsNeuronal viability10 µMProtects against excitotoxic cell death[4]
Table 2: In Vivo Neuroprotection Data - Parkinson's Disease Models
CompoundModelKey ParametersDosageOutcomeReference
MSDC-0160 6-OHDA-induced rat modelMotor behavior, Dopaminergic denervation, Neuroinflammation30 mg/kg/dayImproved motor function, decreased dopaminergic denervation, and reduced neuroinflammation.[5]
GLP-1 Agonists (e.g., Liraglutide, Exenatide) MPTP-induced mouse modelDopaminergic neuron survival, Motor functionVariousIncreased TH-positive neurons, improved motor performance.[6][7][8][9][10][6][7][8][9][10]
Table 3: Clinical Data - Neurodegenerative Diseases
CompoundDisease ModelKey ParametersDosageOutcomeReference
MSDC-0160 Mild Alzheimer's Disease (Phase IIa)Brain glucose metabolism (FDG-PET)150 mg/dayMaintained brain glucose metabolism compared to decline in placebo group.[2][2]
Pioglitazone Type 2 Diabetes (Phase IIb)Glycemic control, Side effects (fluid retention)45 mg/daySimilar glucose-lowering effects as MSDC-0160 but with a higher incidence of fluid retention.[3]

Mechanism of Action and Signaling Pathways

MSDC-0160's primary mechanism of action involves the inhibition of the mitochondrial pyruvate carrier (MPC), which regulates the entry of pyruvate into the mitochondria. This action modulates cellular metabolism and activates downstream signaling pathways, notably the mTOR-autophagy pathway, leading to reduced neuroinflammation and enhanced neuronal survival.

MSDC-0160 Signaling Pathway cluster_extracellular Extracellular cluster_cell Neuron / Glial Cell cluster_mitochondrion Mitochondrion MSDC_0160 MSDC-0160 MPC MPC MSDC_0160->MPC Inhibits Pyruvate_entry Pyruvate Entry MPC->Pyruvate_entry TCA TCA Cycle Pyruvate_entry->TCA mTOR mTOR Signaling Pyruvate_entry->mTOR Modulates Autophagy Autophagy mTOR->Autophagy Inhibits Neuroinflammation Neuroinflammation mTOR->Neuroinflammation Promotes Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival Promotes Neuroinflammation->Neuronal_Survival Inhibits

Caption: MSDC-0160 inhibits the MPC, modulating mTOR signaling to promote autophagy and reduce neuroinflammation, ultimately leading to enhanced neuronal survival.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below to allow for independent verification and replication of findings.

In Vivo Model: 6-OHDA-Induced Rat Model of Parkinson's Disease

This model is used to assess the neuroprotective effects of compounds against dopamine neuron degeneration.

6_OHDA_Workflow start Start acclimatization Animal Acclimatization start->acclimatization treatment Drug Administration (e.g., MSDC-0160 30 mg/kg) acclimatization->treatment surgery Stereotactic 6-OHDA Injection treatment->surgery behavioral Behavioral Testing (e.g., Rotational Behavior) surgery->behavioral histology Histological Analysis (TH Staining) behavioral->histology biochemical Biochemical Analysis (e.g., Neurotransmitter Levels) histology->biochemical end End biochemical->end

Caption: Workflow for the 6-OHDA rat model of Parkinson's disease.

Protocol:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: MSDC-0160 (or vehicle control) is administered orally (e.g., 30 mg/kg/day) for a specified period before and after the 6-OHDA lesioning.[5]

  • Stereotactic Surgery:

    • Animals are anesthetized and placed in a stereotaxic frame.

    • 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the striatum. A typical dose is 8 µg of 6-OHDA in 4 µL of saline with 0.02% ascorbic acid.[11][12]

  • Behavioral Assessment:

    • Apomorphine- or amphetamine-induced rotational behavior is assessed at various time points post-lesioning to quantify the extent of the dopaminergic deficit.

  • Histological and Biochemical Analysis:

    • At the end of the study, animals are euthanized, and brains are collected.

    • Immunohistochemical staining for tyrosine hydroxylase (TH) is performed on brain sections to quantify the survival of dopaminergic neurons in the substantia nigra.

    • High-performance liquid chromatography (HPLC) can be used to measure dopamine and its metabolites in the striatum.

In Vitro Model: MPP+ Toxicity in Dopaminergic Neurons

This model assesses the direct neuroprotective effects of compounds on dopaminergic neurons.

MPP_plus_Workflow start Start culture Culture Primary Dopaminergic Neurons or SH-SY5Y cells start->culture pretreatment Pre-treatment with Compound (e.g., MSDC-0160 10 µM) culture->pretreatment mpp_exposure MPP+ Exposure (e.g., 1-10 µM) pretreatment->mpp_exposure viability_assay Cell Viability Assay (e.g., MTT, LDH) mpp_exposure->viability_assay immunostaining Immunocytochemistry (TH Staining) viability_assay->immunostaining end End immunostaining->end

Caption: Workflow for the in vitro MPP+ toxicity assay.

Protocol:

  • Cell Culture:

    • Primary ventral mesencephalic neurons are isolated from embryonic day 14-16 rat or mouse brains.

    • Alternatively, human neuroblastoma SH-SY5Y cells differentiated into a dopaminergic phenotype can be used.

  • Compound Pre-treatment:

    • Cells are pre-treated with various concentrations of MSDC-0160 (e.g., 1-10 µM) or other test compounds for a specified duration (e.g., 1-24 hours) before MPP+ exposure.

  • MPP+ Exposure:

    • The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is added to the culture medium at a concentration that induces significant cell death (e.g., 1-10 µM for primary neurons, higher for SH-SY5Y cells).

  • Assessment of Neuroprotection:

    • Cell Viability Assays: Assays such as MTT or LDH release are used to quantify overall cell survival.

    • Immunocytochemistry: Cells are fixed and stained for tyrosine hydroxylase (TH) to specifically identify and count surviving dopaminergic neurons.

    • Morphological Analysis: Neurite length and branching can be quantified to assess neuronal health.

Conclusion

The available evidence strongly suggests that MSDC-0160 holds promise as a neuroprotective agent. Its unique mechanism of action, targeting mitochondrial metabolism, offers a novel therapeutic avenue for neurodegenerative diseases. While direct comparative studies with a broad range of alternatives are still emerging, the favorable side-effect profile of MSDC-0160 compared to first-generation TZDs like pioglitazone, combined with its robust neuroprotective effects in preclinical models, warrants further investigation. The experimental protocols provided in this guide offer a framework for the independent verification and expansion of these findings. Future research should focus on head-to-head comparisons of MSDC-0160 with other promising neuroprotective agents in standardized preclinical models to clearly delineate its therapeutic potential.

References

A Head-to-Head Examination of MSDC-0160 and Other Mitochondrial Pyruvate Carrier (MPC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitochondrial pyruvate carrier (MPC) inhibitor MSDC-0160 with other relevant alternatives. The information presented is collated from preclinical and clinical studies to support research and development efforts in metabolic and neurodegenerative diseases.

Introduction to Mitochondrial Pyruvate Carrier (MPC) Inhibition

The mitochondrial pyruvate carrier (MPC) is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical control point for cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Inhibition of the MPC has emerged as a promising therapeutic strategy for a range of conditions, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and neurodegenerative disorders such as Parkinson's and Alzheimer's disease. By modulating the entry of pyruvate into the mitochondria, MPC inhibitors can shift cellular metabolism, for instance, by increasing reliance on fatty acid oxidation.

MSDC-0160 is a novel, orally available small molecule that modulates the MPC. It belongs to the thiazolidinedione (TZD) class of compounds but is characterized as a "PPARγ-sparing" insulin sensitizer. Unlike first-generation TZDs such as pioglitazone and rosiglitazone, which are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ) and associated with side effects like fluid retention and weight gain, MSDC-0160 exhibits significantly lower affinity for PPARγ while retaining its effect on mitochondrial metabolism.[1][2][3] This guide compares the performance of MSDC-0160 with other MPC inhibitors, including other TZDs and the research tool UK-5099.

Quantitative Comparison of MPC Inhibitors

The following tables summarize key quantitative data from various studies to facilitate a direct comparison between MSDC-0160 and other MPC inhibitors.

Table 1: In Vitro Potency and Selectivity of MPC Inhibitors

CompoundMPC Inhibition (IC50/EC50)PPARγ Affinity (EC50)Mitochondrial Membrane Binding (IC50)Source
MSDC-0160 Not explicitly stated in provided sources23.7 µM1.3 µM[3]
Pioglitazone Not explicitly stated in provided sources1.2 µM1.2 µM[3]
Rosiglitazone Not explicitly stated in provided sourcesNot explicitly stated in provided sourcesNot explicitly stated in provided sources
UK-5099 Not explicitly stated in provided sourcesNot applicableNot applicable
BE1976 33 nMNot applicableNot applicable[4]
BE1978 117 nMNot applicableNot applicable[4]

Table 2: Clinical Comparison of MSDC-0160 and Pioglitazone in Type 2 Diabetes (12-Week, Phase IIb Study)

ParameterMSDC-0160 (150 mg)Pioglitazone (45 mg)PlaceboSource
Change in Fasting Glucose -28.9 mg/dl (p < 0.0001 vs placebo)-31 mg/dl (p < 0.0001 vs placebo)-[5]
Change in Total Hemoglobin ~ -0.2 g/dL~ -0.4 g/dL~ +0.1 g/dL[5]
Change in Hematocrit ~ -0.5%~ -1.2%~ +0.2%[5]
Change in Red Blood Cells ~ -0.05 x10^6/µL~ -0.15 x10^6/µL~ +0.05 x10^6/µL[5]
Change in HMW Adiponectin Significant increase vs placeboSignificantly greater increase than MSDC-0160 (p < 0.0001)-[5]
Incidence of Edema 5.7%8.5%11.4%[5]

HMW Adiponectin: High-molecular-weight adiponectin, a biomarker associated with insulin sensitivity. Increases in HMW adiponectin are generally considered beneficial; however, the larger increase with pioglitazone may be linked to its PPARγ-mediated effects on adipose tissue.[5][6]

Signaling Pathways and Experimental Workflows

Signaling Pathway: MPC Inhibition and Downstream Effects

Inhibition of the mitochondrial pyruvate carrier by compounds like MSDC-0160 initiates a cascade of metabolic and signaling events. A key downstream pathway affected is the mammalian target of rapamycin (mTOR) signaling. By limiting pyruvate entry into the TCA cycle, MPC inhibition can alter the cellular energy state, leading to the modulation of mTOR activity and subsequent induction of autophagy. This process is thought to contribute to the neuroprotective effects observed with MSDC-0160.[1]

MPC_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate_cyto Cytosolic Pyruvate MPC MPC Pyruvate_cyto->MPC Transport Pyruvate_mito Mitochondrial Pyruvate MPC->Pyruvate_mito TCA TCA Cycle Pyruvate_mito->TCA mTOR mTOR Signaling TCA->mTOR Metabolic Input MSDC_0160 MSDC-0160 MSDC_0160->MPC Inhibition Autophagy Autophagy mTOR->Autophagy Inhibition Neuroprotection Neuroprotection Autophagy->Neuroprotection

Caption: MPC inhibition by MSDC-0160 modulates mTOR signaling and promotes autophagy.

Experimental Workflow: Screening and Validation of Novel MPC Inhibitors

The discovery and validation of new MPC inhibitors often follow a multi-step workflow, beginning with high-throughput screening and progressing to more detailed mechanistic studies.

MPC_Inhibitor_Workflow cluster_Screening Initial Screening cluster_Validation Validation in Isolated Mitochondria cluster_Cellular Cellular Assays cluster_Outcome Outcome A Chemical Library B BRET-based Reporter Assay (e.g., RESPYR) A->B C [14C]Pyruvate Uptake Assay B->C D Mitochondrial Respirometry (Seahorse Assay) B->D E Stable-Isotope Tracing Metabolomics C->E D->E F Cell Viability and Functional Assays E->F G Validated MPC Inhibitor F->G

References

Validating the Selectivity of MSDC-0160 for the Mitochondrial Pyruvate Carrier: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MSDC-0160's performance against other mitochondrial pyruvate carrier (MPC) inhibitors, supported by experimental data and detailed protocols. The focus is on validating the selectivity of MSDC-0160 for the MPC over other targets, particularly the peroxisome proliferator-activated receptor-gamma (PPARγ).

Data Presentation: Quantitative Comparison of MPC Inhibitors

The selectivity of MSDC-0160 for the mitochondrial pyruvate carrier (MPC) over PPARγ is a key attribute that distinguishes it from earlier generations of thiazolidinediones (TZDs). The following tables summarize the half-maximal inhibitory concentration (IC50) values for MSDC-0160 and other relevant compounds, providing a clear comparison of their potency and selectivity.

CompoundTargetIC50 (µM)Reference
MSDC-0160 MPC 1.2 [1][2][3]
PPARγ 31.65 [1][2][3]
RosiglitazoneMPC1.1
PPARγ0.112
PioglitazoneMPC1.2[1][2][3]
PPARγ1.535
UK-5099MPC~0.05
ZaprinastMPC0.321[4]
LonidamineMPC4.6[4]

Table 1: Comparative IC50 values of various inhibitors for the Mitochondrial Pyruvate Carrier (MPC) and PPARγ.

Experimental Protocols

To ensure rigorous and reproducible validation of MPC inhibitor selectivity, the following detailed experimental protocols are provided.

Mitochondrial Pyruvate Uptake Assay (Radiolabeled Pyruvate)

This assay directly measures the inhibition of pyruvate transport into isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

  • Assay buffer (e.g., 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 6.8)

  • [¹⁴C]-Pyruvate (radiolabeled)

  • Unlabeled pyruvate

  • MPC inhibitor (e.g., UK-5099) as a positive control

  • Test compounds (e.g., MSDC-0160)

  • Stop buffer (e.g., ice-cold assay buffer containing a high concentration of a non-radiolabeled MPC inhibitor like UK-5099)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., cultured cells, animal tissue) using standard differential centrifugation methods.[5] Resuspend the final mitochondrial pellet in mitochondrial isolation buffer.

  • Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard method (e.g., Bradford or BCA assay).

  • Assay Preparation:

    • Prepare a reaction mix containing assay buffer and [¹⁴C]-pyruvate at a final concentration typically below the Km for pyruvate transport.

    • Prepare serial dilutions of the test compounds and the positive control (UK-5099).

  • Uptake Assay:

    • Pre-incubate aliquots of isolated mitochondria (typically 50-100 µg of protein) with the test compounds or vehicle control for a defined period (e.g., 5-10 minutes) on ice.

    • Initiate the uptake reaction by adding the [¹⁴C]-pyruvate reaction mix to the mitochondria and immediately transfer to the desired temperature (e.g., 25°C). The transport is driven by the pH gradient between the assay buffer (pH 6.8) and the mitochondrial matrix (pH ~7.4).[6]

    • Allow the uptake to proceed for a short, defined time (e.g., 30-60 seconds) to measure the initial rate of transport.

  • Stopping the Reaction: Terminate the reaction by adding an excess of ice-cold stop buffer. This rapidly dilutes the external [¹⁴C]-pyruvate and contains a potent MPC inhibitor to prevent further transport.

  • Separation: Immediately separate the mitochondria from the assay medium by rapid centrifugation through a non-aqueous layer (e.g., a mix of silicone oil and dinonyl phthalate) or by rapid filtration through a filter membrane.

  • Quantification: Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of pyruvate uptake for each condition.

    • Plot the percentage of inhibition against the concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Mitochondrial Inner Membrane Proteins

CETSA assesses the binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.

Materials:

  • Cultured cells expressing the target protein (MPC)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (e.g., MSDC-0160) and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., TBS with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies specific for MPC1 or MPC2, and a loading control like VDAC or COX IV)

Procedure:

  • Cell Treatment:

    • Culture cells to a suitable confluency.

    • Treat the cells with various concentrations of the test compound or vehicle control and incubate for a specific time (e.g., 1 hour) at 37°C to allow for compound uptake and target engagement.[4]

  • Heat Challenge:

    • After treatment, harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.[4] This is the melting curve phase. For isothermal dose-response experiments, a single, optimized temperature is used.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath) or by adding lysis buffer followed by mechanical disruption.[4]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[4]

  • Sample Preparation for Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of the soluble fractions.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein (MPC1 or MPC2) and a loading control.

    • Incubate with a corresponding secondary antibody and detect the signal using an appropriate method (e.g., chemiluminescence).

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature and for each compound concentration.

    • Normalize the intensities to the intensity at the lowest temperature or to the loading control.

    • For melting curve analysis, plot the relative amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and binding.

    • For isothermal dose-response analysis, plot the amount of soluble protein at the chosen temperature against the compound concentration to determine the EC50 for target engagement.

PPARγ Activation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate the PPARγ nuclear receptor, a key off-target for older TZDs.

Materials:

  • A suitable cell line (e.g., HEK293T or a specific cell line engineered for this assay)

  • A reporter plasmid containing a PPARγ response element (PPRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • A PPARγ expression plasmid (if the cell line does not endogenously express sufficient levels).

  • A control plasmid for transfection efficiency normalization (e.g., a plasmid expressing Renilla luciferase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compounds (e.g., MSDC-0160), a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

  • Lysis buffer for the reporter assay.

  • Substrate for the reporter enzyme (e.g., luciferin for firefly luciferase).

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture and Transfection:

    • Plate the cells in a multi-well plate (e.g., 96-well).

    • Co-transfect the cells with the PPRE-reporter plasmid, the PPARγ expression plasmid (if needed), and the normalization control plasmid using a suitable transfection reagent.

    • Allow the cells to recover and express the transfected genes (typically 24 hours).

  • Compound Treatment:

    • Replace the medium with fresh medium containing serial dilutions of the test compounds, the positive control (rosiglitazone), and the vehicle control.

    • Incubate the cells for a sufficient period to allow for PPARγ activation and reporter gene expression (e.g., 18-24 hours).

  • Cell Lysis and Reporter Assay:

    • Wash the cells with PBS and then lyse them using the appropriate lysis buffer for the reporter assay system.

    • Measure the activity of the primary reporter enzyme (e.g., firefly luciferase) and the normalization reporter enzyme (e.g., Renilla luciferase) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the activity of the primary reporter to the activity of the normalization reporter for each well to correct for variations in transfection efficiency and cell number.

    • Calculate the fold induction of reporter activity for each compound concentration relative to the vehicle control.

    • Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value for PPARγ activation.

Mandatory Visualizations

Experimental Workflow for Validating MPC Inhibitor Selectivity

G cluster_0 In Vitro & Cellular Assays cluster_1 Data Analysis & Interpretation cluster_2 Conclusion A Compound Synthesis (e.g., MSDC-0160) B Mitochondrial Pyruvate Uptake Assay (Radiolabeled Pyruvate) A->B C Cellular Thermal Shift Assay (CETSA) for MPC Engagement A->C D PPARγ Activation Reporter Gene Assay A->D E Determine IC50 for MPC Inhibition B->E F Determine EC50 for Target Engagement (CETSA) C->F G Determine EC50 for PPARγ Activation D->G H Calculate Selectivity Index (IC50 PPARγ / IC50 MPC) E->H I Validate Selectivity of MPC Inhibitor F->I G->H H->I

Caption: Workflow for validating the selectivity of a mitochondrial pyruvate carrier inhibitor.

Signaling Pathway of MSDC-0160 Action

G MSDC MSDC-0160 MPC Mitochondrial Pyruvate Carrier (MPC) MSDC->MPC Inhibits Insulin_Signaling Insulin Signaling MSDC->Insulin_Signaling Enhances Pyruvate_mito Mitochondrial Pyruvate MPC->Pyruvate_mito Transports TCA TCA Cycle Pyruvate_mito->TCA mTORC1 mTORC1 Complex TCA->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Glucose_Uptake Glucose Uptake Insulin_Signaling->Glucose_Uptake Promotes

Caption: Signaling pathway affected by MSDC-0160-mediated MPC inhibition.

References

Safety Operating Guide

Personal protective equipment for handling MSDC 0160

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of MSDC 0160, a thiazolidinedione (TZD) compound. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesStandard laboratory grade.
Body Protection Laboratory CoatTo be worn over personal clothing.
Respiratory Protection Dust MaskRecommended when handling the solid form to avoid inhalation.

Operational Plan: Handling this compound in a Laboratory Setting

This section outlines a standard operating procedure for the handling of this compound, from preparation to use in experimental assays.

1. Preparation and Weighing:

  • Ensure a clean and designated workspace, preferably within a chemical fume hood.

  • Before handling, confirm the availability and proper functioning of safety equipment, including an eyewash station and safety shower.

  • Wear all required PPE as specified in the table above.

  • Use a calibrated analytical balance to weigh the desired amount of this compound solid.

  • Handle the solid compound with care to minimize the generation of dust.

2. Dissolution:

  • Based on experimental requirements, select an appropriate solvent. This compound is soluble in DMSO.

  • Add the weighed this compound to the solvent in a suitable container (e.g., a vial or flask).

  • Gently agitate the mixture to ensure complete dissolution.

3. Use in Experiments:

  • Follow the specific protocols for your experiment, ensuring that all handling of this compound solutions is conducted with the appropriate PPE.

  • Avoid direct contact with skin and eyes.

  • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

1. Solid Waste:

  • Unused or expired solid this compound should be treated as chemical waste.

  • Place the solid waste in a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • Do not dispose of solid this compound in the regular trash.

2. Liquid Waste:

  • Solutions containing this compound should be collected in a designated, sealed waste container for chemical waste.

  • Do not pour solutions containing this compound down the drain.

  • The waste container should be properly labeled with its contents.

3. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as chemical waste.

  • Place these materials in a designated, sealed waste bag or container.

4. Final Disposal:

  • All collected chemical waste containing this compound should be disposed of through the institution's official hazardous waste management program.[1][2] Adhere to all local, state, and federal regulations for chemical waste disposal.[3][4][5]

Safe Handling and Disposal Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Wear Full PPE B Prepare Clean Workspace A->B C Weigh Solid this compound B->C Proceed to Handling D Dissolve in Appropriate Solvent C->D E Use in Experiment D->E F Collect Solid & Liquid Waste E->F After Experiment H Dispose via Institutional Hazardous Waste Program F->H G Collect Contaminated Materials G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MSDC 0160
Reactant of Route 2
Reactant of Route 2
MSDC 0160

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.